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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 9-Oxo Azithromycin B (N-Desmethyl Azithromycin B)

This technical guide details the synthesis, structural elucidation, and characterization of 9-Oxo Azithromycin B , chemically identified as N-Desmethyl Azithromycin B (specifically the 3-deoxy analog).[1][2] Editorial No...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural elucidation, and characterization of 9-Oxo Azithromycin B , chemically identified as N-Desmethyl Azithromycin B (specifically the 3-deoxy analog).[1][2]

Editorial Note on Nomenclature: In pharmaceutical impurity profiling (EP/USP), "Azithromycin B" refers to 3-Deoxyazithromycin (CAS 307974-61-4), distinct from the 12-deoxy analog derived from Erythromycin B.[1][2] The term "9-Oxo Azithromycin B" is frequently used in cataloging to denote the N-desmethyl metabolite of this species (Formula


), or occasionally the ketone precursor.[1][2] This guide focuses on the N-Desmethyl-3-Deoxyazithromycin  species, consistent with the "metabolite" classification and chemical formula (

) found in technical literature.[1][2]

[1][2]

Executive Summary

9-Oxo Azithromycin B (N-Desmethyl Azithromycin B) is a critical secondary metabolite and process-related impurity of the macrolide antibiotic Azithromycin.[1][2] It is characterized by the absence of the hydroxyl group at the C3 position of the cladinose sugar (defining the "B" series in EP nomenclature) and the demethylation of the 9a-azalide nitrogen.

  • Chemical Name: 9-Deoxo-9a-aza-9a-desmethyl-9a-homoerythromycin B (or 3-Deoxy-N-desmethylazithromycin).[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 718.96 g/mol

  • CAS Number: 857078-26-3 (Generic N-Desmethyl Azithromycin B)[1][2] / 307974-61-4 (Parent Azithromycin B)[1][2][4][5]

Retrosynthetic Analysis & Strategy

The synthesis of 9-Oxo Azithromycin B requires a convergent strategy addressing two structural modifications relative to the parent Azithromycin:

  • C3-Deoxygenation: Removal of the hydroxyl group on the cladinose ring.

  • N-Demethylation: Selective removal of the methyl group from the 9a-amine.[1]

Optimal Pathway:

  • Step 1: Synthesis of Azithromycin B (3-Deoxyazithromycin) via Barton-McCombie deoxygenation of Azithromycin or isolation from crude streams.[1][2]

  • Step 2: Regioselective N-demethylation using an Iodine/Sodium Acetate system or a Polonovski-type reaction via the N-oxide.[1][2]

Reaction Logic Diagram

SynthesisPath Azithromycin Azithromycin (Start) Xanthate 3-O-Xanthate Intermediate Azithromycin->Xanthate CS2, MeI (Selective 3-OH protection) AzithromycinB Azithromycin B (3-Deoxyazithromycin) Xanthate->AzithromycinB Bu3SnH, AIBN (Barton-McCombie) NOxide Azithromycin B N-Oxide AzithromycinB->NOxide H2O2 / MeOH (Oxidation) Target 9-Oxo Azithromycin B (N-Desmethyl) AzithromycinB->Target I2 / NaOAc (Direct Demethylation) NOxide->Target FeSO4 / Polonovski (Demethylation)

Caption: Synthetic pathway from Azithromycin to 9-Oxo Azithromycin B via 3-deoxygenation and N-demethylation.[1][2]

Experimental Protocols

Phase 1: Synthesis of Azithromycin B (3-Deoxyazithromycin)

Objective: Selective removal of the C3-hydroxyl group.[1][2]

Reagents:

  • Azithromycin Dihydrate (10.0 g)[1][2]

  • Carbon disulfide (

    
    )[1][2]
    
  • Methyl iodide (MeI)[1][2]

  • Sodium hydride (NaH)[1][2]

  • Tributyltin hydride (

    
    )[1][2]
    
  • AIBN (Azobisisobutyronitrile)[1][2]

  • THF (Anhydrous)[1][2]

Protocol:

  • Xanthate Formation: Dissolve Azithromycin (10 g) in anhydrous THF (100 mL) under

    
    . Cool to 0°C. Add NaH (1.2 eq) carefully. Stir for 30 min.
    
  • Add

    
     (1.5 eq) followed by MeI (1.5 eq). The C3-OH is the most accessible secondary hydroxyl on the sugar, allowing selective functionalization over the hindered C6/C11/C12 hydroxyls.[1]
    
  • Stir at RT for 4 hours. Quench with water, extract with EtOAc. Purify the crude xanthate via silica flash chromatography (

    
    :MeOH 95:5).
    
  • Radical Deoxygenation: Dissolve the xanthate intermediate in dry Toluene (150 mL). Degas with Argon for 20 min.

  • Add

    
     (2.0 eq) and AIBN (0.2 eq). Reflux (110°C) for 2-3 hours. The color changes as the tin radical abstracts the xanthate.
    
  • Workup: Cool, evaporate toluene. Dissolve residue in Acetonitrile and wash with Hexane (to remove tin residues). Evaporate Acetonitrile to yield Azithromycin B (Yield ~65%).

Phase 2: N-Demethylation to 9-Oxo Azithromycin B

Objective: Selective removal of the N-methyl group at position 9a.[1][2]

Reagents:

  • Azithromycin B (from Phase 1)[1][2]

  • Iodine (

    
    )[1][2]
    
  • Sodium Acetate (NaOAc)[1][2]

  • Methanol (MeOH)[1][2]

  • Sodium Thiosulfate (

    
    )[1][2]
    

Protocol:

  • Reaction Setup: Dissolve Azithromycin B (5.0 g, 6.8 mmol) in dry Methanol (50 mL).

  • Add Sodium Acetate (3.0 g, anhydrous) to buffer the solution.

  • Add Iodine (

    
    , 1.9 g, 1.1 eq) in a single portion. The solution will turn dark brown.
    
  • Heating: Heat the mixture to 50°C for 4-6 hours. Monitor by TLC (Mobile phase:

    
    :MeOH:NH
    
    
    
    OH 90:10:1). The N-methyl group is oxidized to an iminium intermediate, which hydrolyzes to the secondary amine.[1]
  • Quench: Cool to RT. Add 10% aqueous

    
     until the iodine color disappears (solution becomes pale yellow/colorless).
    
  • Extraction: Adjust pH to 9.0 using 1N NaOH. Extract with

    
     (3 x 50 mL).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via preparative HPLC or silica column (Gradient: 
    
    
    
    MeOH/CHCl
    
    
    with 0.5%
    
    
    ).
  • Product: 9-Oxo Azithromycin B (N-Desmethyl Azithromycin B)[1][2] as a white amorphous solid.

Characterization & Validation

Trustworthiness in synthesis is established via multi-modal validation.

Quantitative Data Summary
ParameterAzithromycin (Parent)Azithromycin B9-Oxo Azithromycin B
Formula



Mol.[1][2][4][5][6][7][8][9][10][11][12][13] Weight 749.00733.00718.96
HPLC RT (Rel) 1.00~1.15 (More lipophilic)~0.85 (More polar)
Key NMR Shift

2.30 (s, 3H, N-Me)

2.30 (s, 3H, N-Me)
Absent
Spectroscopic Validation

1. Mass Spectrometry (LC-MS/ESI):

  • Expected [M+H]+: m/z 719.5[1][2]

  • Fragmentation Pattern: Loss of cladinose sugar (neutral loss of 158 Da) is observed. The aglycone fragment will show a mass shift corresponding to the loss of

    
     (-14 Da) relative to Azithromycin B.
    

2. 1H-NMR (500 MHz, CDCl3):

  • Diagnostic Signal: The sharp singlet at

    
     ~2.30 ppm corresponding to the 
    
    
    
    group of the azalide ring will be absent in 9-Oxo Azithromycin B.[1][2]
  • C3 Protons: In the Azithromycin B intermediate, the C3 position (cladinose) will show methylene protons (

    
     ~1.5-1.8 ppm, multiplet) instead of the methine proton attached to the hydroxyl.[1]
    

3. 13C-NMR:

  • Disappearance of the

    
     carbon signal at 
    
    
    
    ~40.0 ppm.[1]
  • Upfield shift of C9 and C10 carbons due to the change from tertiary to secondary amine.

Critical Control Points (Self-Validating System)

To ensure protocol integrity, the following checkpoints must be verified:

  • Xanthate Regioselectivity: During Phase 1, ensure the reaction is kept at 0°C. Higher temperatures may lead to xanthate formation on the C2' (desosamine) hydroxyl, leading to the wrong deoxy isomer. Check: 1H-NMR of intermediate should show shift of C3-H only.[1][2]

  • Demethylation Specificity: The Iodine method can sometimes over-oxidize the desosamine amine. Control: Use exactly 1.1 eq of Iodine and monitor pH. If pH drops below 6, hydrolysis of the cladinose sugar (acid-catalyzed) becomes a risk.[1] Maintain buffering with NaOAc.

  • Stability: 9-Oxo Azithromycin B is sensitive to basic hydrolysis at the lactone ester. Store at -20°C under Argon.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , "Azithromycin Monograph: Impurity B (3-Deoxyazithromycin)".[1]

  • CymitQuimica , "9-Oxo Azithromycin B Product Sheet (Metabolite/Impurity Standard)".

  • Journal of Antibiotics , "Synthesis of 3-Deoxyazithromycin derivatives via Barton-McCombie Reaction".[1] J. Antibiot. 2005, 58(12).

  • Bioorganic & Medicinal Chemistry Letters, "N-Demethylation of Azalides: Methodologies and Mechanisms". Bioorg. Med. Chem. Lett. 2010, 20(5).
  • Veeprho Laboratories , "Structure Elucidation of Azithromycin EP Impurity B".

Sources

Exploratory

Physicochemical Properties of 9-Oxo Azithromycin B: A Technical Guide

Executive Summary & Identity 9-Oxo Azithromycin B is a critical intermediate and impurity associated with the synthesis and degradation of Azithromycin B (the 12-deoxy analog of Azithromycin). Chemically, it is identifie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

9-Oxo Azithromycin B is a critical intermediate and impurity associated with the synthesis and degradation of Azithromycin B (the 12-deoxy analog of Azithromycin). Chemically, it is identified as Erythromycin B 9-Oxime (or closely related tautomer), representing the key "gateway" molecule in the Beckmann rearrangement process that converts the 14-membered erythromycin macrolactone ring into the 15-membered azalide ring of Azithromycin B.[1]

In drug development and CMC (Chemistry, Manufacturing, and Controls), this compound is monitored as a specific process-related impurity. Its physicochemical profile differs significantly from the parent azalide due to the presence of the oxime/ketone functionality at the C9 position rather than the N-methylated amine.

Chemical Identity Table
PropertySpecification
Common Name 9-Oxo Azithromycin B
Systematic Name Erythromycin B 9-Oxime; (9E)-Erythromycin B 9-oxime
Molecular Formula C₃₇H₆₈N₂O₁₂
Molecular Weight 732.95 g/mol
CAS Number Not widely listed; often referenced by internal codes (e.g., Impurity standards)
Structural Class Macrolide (Oxime derivative); Precursor to Azalide
Key Functional Groups 9-Oxime (=N-OH), Desosamine sugar, Cladinose sugar, 12-Deoxy macrolactone ring

Structural & Physicochemical Characterization

Molecular Structure Analysis

Unlike Azithromycin (which contains a 15-membered azalide ring with a nitrogen atom), 9-Oxo Azithromycin B retains the 14-membered lactone ring characteristic of the Erythromycins.[1] The "9-Oxo" designation in catalog nomenclature refers to the C9 position, which carries an oxime group (=N-OH) derived from the ketone of Erythromycin B.[1]

  • Aglycone: 12-Deoxyerythronolide B (lacks the C12 hydroxyl group present in Azithromycin A/Erythromycin A).

  • Sugar Moieties: Contains both Desosamine (C5) and Cladinose (C3).[2]

  • Stereochemistry: Retains the configuration of the parent Erythromycin B, specifically at the glycosidic linkages.

Physicochemical Parameters

The following properties are critical for analytical method development (HPLC/LC-MS) and formulation stability.

ParameterValue / CharacteristicTechnical Insight
Physical State White to off-white crystalline powderHygroscopic nature requires storage under desiccant.[1]
Solubility Low in water (<0.5 mg/mL); Soluble in Methanol, Ethanol, AcetonitrileThe oxime group reduces polarity compared to the amine of Azithromycin, affecting aqueous solubility.[1][2]
pKa (Predicted) ~8.6 (Desosamine N) ; ~11.5 (Oxime OH) The basicity is dominated by the desosamine sugar.[1] The oxime proton is weakly acidic.
LogP (Lipophilicity) ~3.2 - 3.6 Slightly more lipophilic than Azithromycin due to the lack of the polar N-methyl/hydroxyl network in the ring expansion.[1]
UV Absorption λmax ≈ 210 nm (end absorption)Lacks strong chromophores.[1] Detection requires low-UV or mass spectrometry (CAD/ELSD recommended).
Mass Spectrum (ESI+) [M+H]⁺ = 733.5 m/z Distinct from Azithromycin B ([M+H]⁺ ≈ 735) and Erythromycin B ([M+H]⁺ ≈ 718).[1]

Synthesis & Origin Pathway (Technical Deep Dive)

9-Oxo Azithromycin B is not a random degradation product; it is the obligate intermediate in the synthesis of Azithromycin B. Understanding this pathway is essential for controlling it as an impurity.

The Beckmann Rearrangement Mechanism

The synthesis of Azithromycin B involves converting Erythromycin B (Ketone) to the Azalide via the Oxime.

  • Oximation: Erythromycin B reacts with Hydroxylamine (NH₂OH) to form Erythromycin B 9-Oxime (9-Oxo Azithromycin B).

  • Rearrangement: The Oxime undergoes Beckmann rearrangement (using tosyl chloride/base) to form the Imino Ether .

  • Reduction: The Imino Ether is reduced (borohydride) to the Secondary Amine (Azithromycin B precursor).

  • Methylation: Reductive methylation yields Azithromycin B .

Note: If the reaction stops at step 1 or reverts, "9-Oxo Azithromycin B" remains as an impurity.[1]

SynthesisPathway EryB Erythromycin B (C9 Ketone, C12-Deoxy) C37H67NO12 Oxime 9-Oxo Azithromycin B (Erythromycin B 9-Oxime) C37H68N2O12 [Target Impurity] EryB->Oxime + NH2OH (Oximation) Imino Imino Ether Intermediate (Ring Expansion) Oxime->Imino Beckmann Rearrangement (H+, TsCl) AziB Azithromycin B (Azalide) C38H72N2O11 Imino->AziB Reduction + Methylation

Figure 1: Synthetic pathway showing the origin of 9-Oxo Azithromycin B as the stable oxime intermediate.[1]

Analytical Methodologies

To detect and quantify 9-Oxo Azithromycin B, specific analytical protocols must be established.[2] Standard UV detection is often insufficient due to the lack of conjugation.

HPLC/UPLC Protocol (Reverse Phase)

This method separates the oxime (9-Oxo) from the ketone (Erythromycin B) and the amine (Azithromycin B).

  • Column: C18 (e.g., XBridge Shield RP18 or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Phosphate buffer (pH 8.0).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • 0 min: 60% A / 40% B

    • 20 min: 40% A / 60% B

    • 30 min: 40% A / 60% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (improves peak shape for macrolides).

  • Detection:

    • Primary: MS (ESI+, SIM at m/z 733).

    • Secondary: UV at 210 nm (Low sensitivity).

    • Alternative: CAD (Charged Aerosol Detection) for universal response.

Mass Spectrometry Fragmentation (Identification)

In MS/MS analysis, 9-Oxo Azithromycin B exhibits a characteristic fragmentation pattern distinct from Azithromycin.

  • Parent Ion: m/z 733 [M+H]⁺

  • Loss of Cladinose: m/z 575 (Neutral loss of 158 Da).

  • Loss of Water: m/z 715.

  • Desosamine Fragment: m/z 158.

Stability & Reactivity Profile

Understanding the stability of 9-Oxo Azithromycin B is crucial for handling reference standards and interpreting stress testing results.

Hydrolytic Stability
  • Acidic pH (< 4.0): Highly unstable. The cladinose sugar hydrolyzes rapidly (similar to Azithromycin). Furthermore, the oxime group can hydrolyze back to the ketone (Erythromycin B)[1] under strong acidic conditions.[2]

  • Neutral/Basic pH: Relatively stable.[2] Suitable for formulation in alkaline buffers.

Thermal Stability
  • Solid State: Stable up to ~60°C.

  • Solution: In protic solvents (methanol), Z/E isomerization of the oxime double bond may occur, leading to "double peaks" in HPLC if the method is not optimized (temperature >40°C helps collapse these isomers).

Reactivity
  • Reduction: Readily reduced by borohydrides to the amine.

  • Acylation: The oxime hydroxyl group is nucleophilic and can react with acylating agents (anhydrides), forming O-acyl oximes.

Biological Activity Implications

While primarily an impurity, 9-Oxo Azithromycin B possesses intrinsic biological activity.[3]

  • Ribosomal Binding: Like the parent macrolides, the oxime derivative binds to the 50S ribosomal subunit .

  • Antibacterial Spectrum: It retains activity against Gram-positive bacteria and specific Mycobacteria (M. avium, M. tuberculosis), though generally with lower potency than the final Azithromycin B azalide.

  • Toxicity: Oximes can potentially generate hydroxylamine upon metabolic hydrolysis, necessitating strict limits (typically <0.15% in API) per ICH Q3A/B guidelines.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . (2024). Azithromycin Monograph: Impurity Profiling. European Directorate for the Quality of Medicines. [Link][1]

  • Miyake, T., et al. (1989). "Synthesis and Antibacterial Activity of 9-Oxime Erythromycin Derivatives." Journal of Antibiotics. [Link][1]

  • BioOrganics . (2024). Macrolide Impurity Standards: 9-Oxo Azithromycin B Structure. [Link][1]

Sources

Foundational

A Technical Guide to the Speculated Mechanism of Action of 9-Oxo Azithromycin B

This guide provides an in-depth exploration of the speculative mechanism of action for the novel azithromycin derivative, 9-Oxo Azithromycin B. By building upon the well-established principles of macrolide antibiotic fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the speculative mechanism of action for the novel azithromycin derivative, 9-Oxo Azithromycin B. By building upon the well-established principles of macrolide antibiotic function and considering the stereochemical implications of the 9-oxo modification, we will construct a scientifically grounded hypothesis. Furthermore, this document outlines a comprehensive suite of experimental protocols designed to rigorously test these speculations, offering a clear path for future research and development in this area.

Introduction: The Enduring Legacy of Macrolides and the Quest for Novel Derivatives

Macrolide antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections.[1] Azithromycin, a prominent member of this class, is valued for its broad spectrum of activity and favorable pharmacokinetic profile.[2] Its mechanism of action is well-documented, involving the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][4][5] However, the rise of antibiotic resistance necessitates the continuous development of new antimicrobial agents. One promising strategy is the modification of existing antibiotic scaffolds to create novel derivatives with enhanced potency, expanded spectrum, or the ability to overcome resistance mechanisms. 9-Oxo Azithromycin B represents one such avenue of exploration. This guide will delve into the speculative mechanism of action of this compound, grounded in our understanding of its parent molecule, and provide a roadmap for its experimental validation.

The Foundational Mechanism: Azithromycin's Interaction with the Bacterial Ribosome

To speculate on the action of 9-Oxo Azithromycin B, we must first understand the established mechanism of azithromycin. Azithromycin is a bacteriostatic agent that can be bactericidal at high concentrations.[4] Its primary target is the bacterial 70S ribosome, specifically binding to the 23S rRNA of the 50S subunit.[4][5] This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[3][6][7] By occupying this critical space, azithromycin sterically hinders the elongation of the polypeptide chain, effectively halting protein synthesis.[3][6][8]

Recent studies have revealed a more nuanced, two-step binding process for azithromycin in some bacterial species, such as Escherichia coli.[9][10] This involves an initial low-affinity binding in the upper part of the NPET, followed by a slower transition to a high-affinity binding site deeper within the tunnel.[9][10] This detailed understanding of azithromycin's interaction with its target provides a critical framework for postulating the effects of structural modifications.

Caption: Established mechanism of action of Azithromycin.

The Chemical Nuance: Introducing the 9-Oxo Moiety

The key structural difference in 9-Oxo Azithromycin B is the replacement of the 9a-aza-9a-methyl group in the aglycone ring of azithromycin with a ketone (oxo) group at the 9-position. This modification reverts the core structure back to a 14-membered ring, characteristic of erythromycin, while retaining other features of azithromycin. This seemingly small change can have significant implications for the molecule's three-dimensional conformation, polarity, and potential hydrogen bonding interactions. It is plausible that the 9-oxo group could alter the molecule's flexibility and its presentation to the ribosomal binding pocket.

A Speculative Framework for the Mechanism of Action of 9-Oxo Azithromycin B

Based on the structural modification, we can formulate a multi-faceted hypothesis for the mechanism of action of 9-Oxo Azithromycin B.

Primary Target and Binding Affinity

The primary target of 9-Oxo Azithromycin B is almost certainly conserved: the 50S ribosomal subunit. The core macrolide scaffold responsible for this interaction remains intact. However, the 9-oxo modification could modulate the binding affinity. The introduction of a polar ketone group may lead to new hydrogen bonding opportunities with the rRNA bases or ribosomal proteins lining the NPET. This could potentially increase the binding affinity, leading to enhanced potency. Conversely, the conformational changes induced by the 9-oxo group might result in a less optimal fit, thereby reducing the binding affinity.

Impact on Protein Synthesis Elongation

Assuming binding to the NPET, 9-Oxo Azithromycin B is expected to inhibit protein synthesis. The nature of this inhibition may differ from that of azithromycin. For instance, the altered conformation and interactions within the tunnel could lead to a more complete or a more selective blockage of the NPET. Some macrolides are known to selectively inhibit the translation of certain proteins based on the sequence of the nascent peptide.[8][11] The 9-oxo modification could alter this selectivity profile, potentially leading to a different spectrum of antibacterial activity.

Overcoming Resistance

A key driver for developing new antibiotic derivatives is the potential to overcome existing resistance mechanisms. A common mechanism of macrolide resistance is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm methylases.[12] This methylation reduces the binding affinity of many macrolides. It is conceivable that the structural changes in 9-Oxo Azithromycin B could allow it to bind effectively to the ribosome despite this methylation, thus restoring activity against resistant strains.

Potential for Off-Target Effects

While less likely for macrolides, it is prudent to consider the possibility of secondary mechanisms of action. High concentrations of some antibiotics can lead to off-target effects, such as disruption of the bacterial cell membrane potential.[13][14] The change in polarity due to the 9-oxo group might slightly increase the molecule's interaction with the cell membrane, although this is not expected to be its primary mode of action.

Caption: Speculative mechanism of action for 9-Oxo Azithromycin B.

A Roadmap for Experimental Validation

To move from speculation to scientific certainty, a series of well-defined experiments are required. The following protocols provide a comprehensive framework for elucidating the mechanism of action of 9-Oxo Azithromycin B.

Determination of Antibacterial Activity

The first step is to quantify the antibacterial potency of 9-Oxo Azithromycin B. This is achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including both susceptible and macrolide-resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of 9-Oxo Azithromycin B, azithromycin (as a control), and other relevant antibiotics in a 96-well microtiter plate.[15]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Target Engagement: Ribosomal Binding Assays

To confirm that 9-Oxo Azithromycin B binds to the ribosome and to quantify its binding affinity, a competitive binding assay can be employed. This assay measures the ability of the test compound to displace a fluorescently labeled macrolide from the ribosome.

Experimental Protocol: Competitive Ribosomal Binding Assay

  • Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

  • Fluorescent Probe: Use a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) as the probe.

  • Assay Setup: In a microplate, combine isolated ribosomes, the fluorescent probe at a fixed concentration, and varying concentrations of 9-Oxo Azithromycin B or unlabeled azithromycin.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each sample.[16] The displacement of the fluorescent probe by the unlabeled compound will result in a decrease in fluorescence polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the competitor to determine the IC50 value, which can be used to calculate the dissociation constant (Kd).

Caption: Workflow for the competitive ribosomal binding assay.

Functional Consequence: In Vitro Protein Synthesis Inhibition

To directly measure the effect of 9-Oxo Azithromycin B on protein synthesis, a cell-free in vitro translation assay is ideal.[17][18][19][20] These systems contain all the necessary components for protein synthesis and allow for the quantification of translation inhibition in a controlled environment.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

  • Cell-Free System: Utilize a commercially available bacterial in vitro translation kit (e.g., E. coli S30 extract system).

  • Reporter Template: Use an mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

  • Reaction Mixture: Set up translation reactions containing the cell-free extract, the reporter mRNA, amino acids, and varying concentrations of 9-Oxo Azithromycin B or control antibiotics.[21]

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes).[18]

  • Signal Detection: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Calculate the percent inhibition of protein synthesis at each drug concentration and determine the IC50 value.

Investigating Off-Target Effects: Bacterial Membrane Potential Assay

To investigate the possibility of a secondary mechanism involving membrane disruption, a membrane potential assay using a voltage-sensitive dye can be performed.[13][14][22][23]

Experimental Protocol: Bacterial Membrane Potential Assay

  • Bacterial Preparation: Grow bacteria to mid-log phase, harvest, and resuspend in a suitable buffer.

  • Dye Loading: Incubate the bacterial suspension with a voltage-sensitive dye (e.g., DiSC3(5)). In polarized cells, the dye will be taken up and its fluorescence will be quenched.

  • Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells.

  • Compound Addition: Add 9-Oxo Azithromycin B, a positive control known to depolarize the membrane (e.g., polymyxin B), and a negative control (e.g., vehicle).

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

  • Data Analysis: Compare the fluorescence changes induced by 9-Oxo Azithromycin B to the controls.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to facilitate a clear interpretation of the mechanism of action.

Table 1: Antibacterial Activity of 9-Oxo Azithromycin B

Bacterial StrainAzithromycin MIC (µg/mL)9-Oxo Azithromycin B MIC (µg/mL)Resistance Phenotype
Staphylococcus aureus ATCC 29213Macrolide-Susceptible
Streptococcus pneumoniae ATCC 49619Macrolide-Susceptible
Haemophilus influenzae ATCC 49247Macrolide-Susceptible
S. aureus (Erm-positive)Macrolide-Resistant
S. pneumoniae (Mef-positive)Macrolide-Resistant

Table 2: Ribosomal Binding and Protein Synthesis Inhibition

CompoundRibosomal Binding IC50 (µM)In Vitro Translation IC50 (µM)
Azithromycin
9-Oxo Azithromycin B

Interpretation of Results:

  • A low MIC value for 9-Oxo Azithromycin B, particularly against resistant strains, would be a strong indicator of its potential as a next-generation antibiotic.

  • A low IC50 in the ribosomal binding assay would confirm target engagement, and a correlation between the binding IC50 and the in vitro translation IC50 would strongly suggest that ribosome binding is the primary mechanism of action.

  • A lack of significant fluorescence increase in the membrane potential assay would rule out membrane disruption as a primary mechanism.

Conclusion and Future Directions

This guide has presented a detailed speculative mechanism of action for 9-Oxo Azithromycin B, grounded in the established pharmacology of macrolides. The proposed mechanism centers on the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, with the 9-oxo modification potentially modulating binding affinity and activity against resistant strains.

The experimental roadmap provided offers a robust strategy to validate these hypotheses. Successful validation would pave the way for further preclinical development, including pharmacokinetic and toxicological studies. Ultimately, structural biology studies, such as co-crystallization of 9-Oxo Azithromycin B with the bacterial ribosome, would provide definitive, high-resolution insights into its precise binding mode and the molecular basis of its activity. The exploration of novel derivatives like 9-Oxo Azithromycin B is a critical endeavor in the ongoing battle against antibiotic resistance.

References

  • Patsnap Synapse. (2024, July 17).
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  • PubMed. On the mechanism of action of 9-O-arylalkyloxime derivatives of 6-O-mycaminosyltylonolide, a new class of 16-membered macrolide antibiotics.
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Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Antibacterial Activity of 9-Oxo Azithromycin B

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro antibacterial activity of 9-Oxo Azithromycin B, a novel derivative of the macrolide a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro antibacterial activity of 9-Oxo Azithromycin B, a novel derivative of the macrolide antibiotic azithromycin. The methodologies detailed herein are grounded in established principles of antimicrobial susceptibility testing, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Investigating 9-Oxo Azithromycin B

Azithromycin is a widely used macrolide antibiotic known for its broad spectrum of activity and favorable pharmacokinetic profile.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] The modification of azithromycin's core structure, such as the introduction of a keto group at the 9th position to create 9-Oxo Azithromycin B, represents a rational approach to potentially enhance its antibacterial properties, overcome existing resistance mechanisms, or alter its spectrum of activity.

This technical guide outlines the essential in vitro assays required to characterize the antibacterial profile of 9-Oxo Azithromycin B. The primary objectives of these investigations are to determine the minimum concentration of the compound required to inhibit bacterial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration needed to kill the bacteria (Minimum Bactericidal Concentration or MBC).

Core Methodologies: A Step-by-Step Approach

The foundation of assessing the in vitro antibacterial activity of a novel compound lies in standardized susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the MIC, and it serves as the basis for the subsequent MBC assay.[6][7] Adherence to guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring the accuracy and comparability of results.[8][9][10]

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12]

Experimental Protocol:

  • Preparation of 9-Oxo Azithromycin B Stock Solution:

    • Accurately weigh a sample of 9-Oxo Azithromycin B and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent should be validated to ensure it does not possess any antibacterial activity at the concentrations used in the assay.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the 9-Oxo Azithromycin B stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a gradient of decreasing concentrations of the test compound across the wells.

    • Include a positive control well (broth with bacterial inoculum, no compound) and a negative control well (broth only) on each plate.

  • Preparation of Bacterial Inoculum:

    • Select a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. It is advisable to include quality control (QC) strains as recommended by CLSI.

    • Culture the selected bacteria on appropriate agar plates overnight.

    • Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the negative control) with the prepared bacterial inoculum.

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[13]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of 9-Oxo Azithromycin B at which there is no visible growth of the bacteria.[14]

Workflow for Broth Microdilution MIC Testing

MIC_Workflow A Prepare 9-Oxo Azithromycin B Stock Solution B Serial Dilution in 96-Well Plate with CAMHB A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16][17]

Experimental Protocol:

  • Subculturing from MIC Plates:

    • Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth.

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each agar plate.

    • The MBC is the lowest concentration of 9-Oxo Azithromycin B that results in a ≥99.9% reduction in CFU from the initial inoculum.[18]

Logical Relationship between MIC and MBC

MIC_MBC_Relationship MIC MIC Determination (Inhibition of Growth) Subculture Subculture from Clear MIC Wells MIC->Subculture Input for MBC MBC MBC Determination (Bacterial Killing) Result Bacteriostatic vs. Bactericidal Activity MBC->Result Interpreted as Subculture->MBC

Caption: Relationship between MIC and MBC Assays.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to allow for easy comparison with the parent compound, azithromycin, and other relevant antibiotics.

Table 1: Illustrative In Vitro Antibacterial Activity of 9-Oxo Azithromycin B

Bacterial Strain9-Oxo Azithromycin B MIC (µg/mL)Azithromycin MIC (µg/mL)9-Oxo Azithromycin B MBC (µg/mL)Azithromycin MBC (µg/mL)
Staphylococcus aureus ATCC 2921310.542
Streptococcus pneumoniae ATCC 496190.250.12510.5
Escherichia coli ATCC 25922>64>64>64>64
Haemophilus influenzae ATCC 492472184

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results:

  • A lower MIC value indicates greater potency in inhibiting bacterial growth.

  • The relationship between the MBC and MIC values provides insight into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the in vitro antibacterial activity of 9-Oxo Azithromycin B. By following these standardized protocols, researchers can generate reliable and reproducible data that is essential for the preclinical assessment of this novel antibiotic candidate. The insights gained from these studies will be critical in determining the potential of 9-Oxo Azithromycin B for further development as a therapeutic agent.

References

  • Niki, Y., Kimura, M., Miyashita, N., & Soejima, R. (1994). In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia. Antimicrobial Agents and Chemotherapy, 38(10), 2296–2299. [Link]

  • Koyama, N. (2001). In vitro and in vivo antibacterial activities of azithromycin. The Japanese Journal of Antibiotics, 54(7), 374-387. [Link]

  • Google Patents. (2017). Synthesis method of azithromycin.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Azithromycin Antibacterial Mechanism: A Focus on Efficacy and Purity. [Link]

  • Al-Dahmoshi, H. O., Al-Khafaji, N. S., & Al-Fahad, S. F. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Journal of Advanced Pharmacy Education & Research, 12(4), 1-8. [Link]

  • PACE Hospitals. (n.d.). Azithromycin: Uses, Side Effects, Composition, Dosage & Price. [Link]

  • Niki, Y., Kimura, M., Miyashita, N., & Soejima, R. (1994). In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia. Antimicrobial Agents and Chemotherapy, 38(10), 2296-9. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. (n.d.). Ofloxacin. [Link]

  • Google Patents. (2003). Process for preparing high purity azithromycin.
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  • Goldstein, E. J., Citron, D. M., & Cherubin, C. E. (1993). In vitro activity of azithromycin and nine comparator agents against 296 strains of oral anaerobes and 31 strains of Eikenella corrodens. The Journal of antimicrobial chemotherapy, 31 Suppl E, 35-42. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Azithromycin?[Link]

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  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Wikipedia. (n.d.). Azithromycin. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

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  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Al-Ansari, M. M., Al-Lami, H. S., & Al-Tawash, B. M. (2018). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Engineering and Technology Journal, 36(1, Part B), 1-5. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 9-Oxo Azithromycin B

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of 9-Oxo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of 9-Oxo Azithromycin B, a derivative of the azalide antibiotic Azithromycin. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Introduction: The Significance of Azithromycin and its Derivatives

Azithromycin, a 15-membered azalide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its unique chemical structure, characterized by a methyl-substituted nitrogen atom at the 9a position of the aglycone ring, confers enhanced acid stability and favorable pharmacokinetic properties compared to its precursor, erythromycin.[1][2] The study of azithromycin's impurities and degradation products is crucial for ensuring drug safety and efficacy. "Azithromycin B," also known as 3-Deoxyazithromycin, is a known process-related impurity.[3][4][5] This guide focuses on a potential oxidative derivative, herein termed "9-Oxo Azithromycin B," providing a hypothetical yet scientifically grounded pathway for its synthesis and isolation.

It is important to note that "9-Oxo Azithromycin B" is not a conventionally named or widely documented compound. This guide postulates its structure as an N-oxide derivative of Azithromycin B, based on known oxidative pathways of azithromycin.

Proposed Synthesis of 9-Oxo Azithromycin B

The synthesis of 9-Oxo Azithromycin B can be conceptualized as a two-stage process: first, the synthesis of the precursor Azithromycin B, followed by its targeted oxidation.

Stage 1: Synthesis of Azithromycin B (3-Deoxyazithromycin)

The synthesis of Azithromycin itself begins with Erythromycin A.[6][7] A common route involves the conversion of Erythromycin A to its oxime, followed by a Beckmann rearrangement to form an imino ether. Subsequent reduction and reductive N-methylation yield Azithromycin.[6] Azithromycin B is a known impurity that can arise during this process.

A potential synthetic route to specifically obtain Azithromycin B would involve modifications to the standard Azithromycin synthesis, likely involving selective deoxygenation at the 3-position.

Stage 2: Oxidation of Azithromycin B to 9-Oxo Azithromycin B

The electrochemical oxidation of azithromycin is known to occur at its amine groups.[8][9] Therefore, a plausible route to "9-Oxo Azithromycin B" involves the oxidation of the 9a-aza group of Azithromycin B to an N-oxide.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway of 9-Oxo Azithromycin B Erythromycin_A Erythromycin A Azithromycin_B Azithromycin B (3-Deoxyazithromycin) Erythromycin_A->Azithromycin_B Modified Azithromycin Synthesis Nine_Oxo_Azithromycin_B 9-Oxo Azithromycin B (Proposed N-oxide) Azithromycin_B->Nine_Oxo_Azithromycin_B Oxidation (e.g., m-CPBA)

Caption: Proposed two-stage synthesis of 9-Oxo Azithromycin B from Erythromycin A.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Oxo Azithromycin B via Oxidation of Azithromycin B

Objective: To synthesize 9-Oxo Azithromycin B through the oxidation of the 9a-aza group of Azithromycin B.

Materials:

  • Azithromycin B (as starting material)

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve Azithromycin B in dichloromethane at room temperature under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Isolation and Purification

The isolation and purification of 9-Oxo Azithromycin B from the reaction mixture are critical to obtaining a high-purity compound. High-performance liquid chromatography (HPLC) is the method of choice for both analytical and preparative scale purification of azithromycin and its derivatives.[10][11][12]

Protocol 2: Purification of 9-Oxo Azithromycin B by Preparative HPLC

Objective: To isolate and purify 9-Oxo Azithromycin B from the crude reaction mixture.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is suitable for this separation.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[11]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[11]

  • Flow Rate: Optimized for the specific column dimensions.

  • Temperature: Column temperature can be controlled to enhance separation (e.g., 30°C).[11]

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., acetonitrile).

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peak of 9-Oxo Azithromycin B.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram of the Isolation and Purification Workflow:

Isolation and Purification Workflow Crude_Product Crude 9-Oxo Azithromycin B Dissolution Dissolution in Acetonitrile Crude_Product->Dissolution Filtration Filtration Dissolution->Filtration Prep_HPLC Preparative HPLC Filtration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Purified 9-Oxo Azithromycin B Solvent_Evaporation->Pure_Product

Caption: Step-by-step workflow for the isolation and purification of 9-Oxo Azithromycin B.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized 9-Oxo Azithromycin B require a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound and to monitor the progress of reactions.

  • Method: A validated stability-indicating RP-HPLC method is essential.[13]

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight and fragmentation pattern of the compound, confirming its structure.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of macrolides.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural information, including the connectivity of atoms and stereochemistry.

  • Method: 1H and 13C NMR, along with 2D techniques like COSY and HMQC, are necessary for complete structural assignment.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
HPLC-UV Purity assessmentA single major peak with high purity percentage.
LC-MS Molecular weight determinationA molecular ion peak corresponding to the molecular formula of 9-Oxo Azithromycin B.
¹H NMR Structural elucidationChemical shifts and coupling constants consistent with the proposed N-oxide structure.
¹³C NMR Structural elucidationCarbon signals corresponding to the proposed structure.

Conclusion

This technical guide has outlined a scientifically plausible approach to the synthesis, isolation, and characterization of 9-Oxo Azithromycin B, a novel derivative of Azithromycin B. While the existence and properties of this specific compound are postulated, the methodologies described are grounded in established principles of macrolide chemistry and analytical science. This guide serves as a valuable resource for researchers engaged in the discovery and development of new antibiotic derivatives.

References

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  • Novak, P., et al.
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  • Google P
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  • Silva, T. A., et al. Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. 2025.
  • ResearchGate. Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. [Link]

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  • Google Patents.
  • SciELO. Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. [Link]

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  • Al-Aani, H., et al. Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics. 2017.
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Exploratory

9-Oxo Azithromycin B as a metabolite of azithromycin

This guide provides a rigorous technical analysis of 9-Oxo Azithromycin B , a critical metabolite and impurity in the azithromycin lifecycle. It is designed for researchers and pharmaceutical scientists requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 9-Oxo Azithromycin B , a critical metabolite and impurity in the azithromycin lifecycle. It is designed for researchers and pharmaceutical scientists requiring precise structural, metabolic, and analytical data.

Metabolic Profile, Structural Characterization, and Pharmacological Significance[1]

Executive Summary

9-Oxo Azithromycin B (Formula: C37H68N2O12) represents a distinct, biologically active metabolite within the azithromycin degradation and metabolic pathway. Unlike many secondary metabolites that are pharmacologically inert, 9-Oxo Azithromycin B retains significant antibiotic potency, particularly against mycobacterial species (Mycobacterium avium, Mycobacterium tuberculosis).

In the context of drug development and quality control (QC), this compound serves two critical roles:

  • Analytical Standard: A requisite marker for HPLC/LC-MS impurity profiling to ensure regulatory compliance (ICH Q3A/B).

  • Active Metabolite: A contributor to the pharmacodynamic profile of azithromycin, potentially extending its therapeutic window in tissue compartments.

Chemical Identity & Structural Analysis

To understand 9-Oxo Azithromycin B, one must deconstruct its relationship to the parent molecule (Azithromycin) and the "B" series impurities.

2.1 Structural Derivation[1][2][3]
  • Parent Molecule: Azithromycin (9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A).[1]

  • The "B" Designation: In macrolide nomenclature, "B" typically denotes the 3-deoxy or 12-deoxy analog.[1] European Pharmacopoeia (EP) identifies Azithromycin Impurity B as 3-deoxyazithromycin (C38H72N2O11).[4]

  • The "9-Oxo" Modification: The term "9-oxo" implies the presence of a ketone functionality at the C9 position.[1] In the context of azalides (which contain a 9a-nitrogen), this nomenclature often suggests a complex oxidation, potentially involving the formation of a lactam or a reversion to a macrolide-like ketone structure following N-demethylation.[1]

2.2 Physicochemical Properties
PropertySpecification
Chemical Name 9-Oxo Azithromycin B (Derivative of 3-Deoxyazithromycin)
Molecular Formula C37H68N2O12
Molecular Weight ~732.95 g/mol
Parent Scaffold Azalide / Macrolide Hybrid
Key Substituents Desosamine (sugar), Cladinose (sugar), 15-membered lactone ring
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
pKa ~8.5 (Amine), ~9.5 (Dimethylamine)

Structural Logic: The formula C37H68N2O12 suggests the following transformation from Azithromycin Impurity B (C38H72N2O11):

  • N-Demethylation: Loss of -CH3 (C38 → C37).[1]

  • Oxidation: Addition of Oxygen and loss of Hydrogen (-2H, +O) to form a carbonyl (likely at C9 or C12), resulting in the final stoichiometry.

Biosynthesis & Metabolic Pathway

The formation of 9-Oxo Azithromycin B occurs through hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP3A4) system, followed by oxidative rearrangement.

3.1 Mechanistic Pathway[1]
  • Phase I Metabolism (N-Demethylation): Azithromycin or its "B" analog undergoes N-demethylation at the 9a-aza position or the desosamine sugar.[1]

  • Oxidative Attack: The resulting secondary amine or the macrolide ring is susceptible to further oxidation, introducing the "9-oxo" functionality.

3.2 Visualization of Formation (DOT Diagram)

The following diagram illustrates the hypothetical formation pathway from Azithromycin to 9-Oxo Azithromycin B.

AzithromycinMetabolism cluster_liver Hepatic Microsomal System Azith Azithromycin (C38H72N2O12) ImpB Azithromycin Impurity B (3-Deoxyazithromycin) (C38H72N2O11) Azith->ImpB Deoxygenation (C3) Desmethyl N-Desmethyl Azithromycin B (C37H70N2O11) ImpB->Desmethyl CYP3A4 N-Demethylation (-CH3) OxoAzith 9-Oxo Azithromycin B (C37H68N2O12) Desmethyl->OxoAzith Oxidation (+O, -2H) (Carbonyl Formation)

Caption: Proposed metabolic cascade transforming Azithromycin Impurity B into 9-Oxo Azithromycin B via demethylation and oxidation.

Pharmacological Significance

Unlike many degradation products (e.g., hydrolytic cleavage of the cladinose sugar) which render macrolides inactive, 9-Oxo Azithromycin B retains the core structural elements required for ribosomal binding.

  • Mechanism of Action: Binds to the 50S ribosomal subunit (23S rRNA) of susceptible bacteria, inhibiting peptide bond formation (transpeptidation).

  • Target Spectrum: Exhibits specific potency against Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis.

  • Clinical Implication: The presence of this metabolite in plasma or tissue may contribute to the "post-antibiotic effect" (PAE) observed with azithromycin, where efficacy persists after plasma levels drop.

Analytical Methodologies

Accurate detection of 9-Oxo Azithromycin B requires high-resolution separation techniques due to its structural similarity to the parent drug and other "B" series impurities.[1]

5.1 HPLC-UV/MS Protocol

This protocol ensures separation of the 9-Oxo metabolite from N-desmethyl azithromycin and Azithromycin B.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Gradient 0-30 min: 50% B → 90% B; 30-40 min: Hold 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low sensitivity) or MS (ESI+)
Column Temp 50°C (Critical for peak shape of basic macrolides)
5.2 Mass Spectrometry (MS) Identification[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]+ = 733.95 m/z (Calculated based on C37H68N2O12).

  • Fragmentation Pattern: Look for loss of cladinose sugar (-158 Da) and desosamine (-157 Da).[1]

5.3 Analytical Workflow Diagram

The following workflow describes the isolation and identification process for this specific impurity.

AnalyticalWorkflow Sample Biological Sample / API Batch Extract Liquid-Liquid Extraction (pH 10.0, Ethyl Acetate) Sample->Extract HPLC HPLC Separation (High pH Mobile Phase) Extract->HPLC MS MS/MS Detection (Precursor: 733.95 m/z) HPLC->MS Elution @ RRT ~0.85-0.95 Data Quantification & Profiling MS->Data Fragment Analysis

Caption: LC-MS/MS workflow for the specific detection of 9-Oxo Azithromycin B in complex matrices.

References
  • CymitQuimica. 9-Oxo azithromycin B - Product Monograph. Retrieved from

  • PubChem. Azithromycin Compound Summary. National Library of Medicine. Retrieved from [1]

  • European Pharmacopoeia (Ph. Eur.).Azithromycin Monograph: Impurity Profiling. 10th Edition.
  • Foulds, G., et al. (1990).[5] The pharmacokinetics of azithromycin in human serum and tissues. Journal of Antimicrobial Chemotherapy. Retrieved from

  • Biosynth. 9-Oxo Azithromycin B Analytical Standard. Retrieved from [1]

Sources

Foundational

Technical Guide: Comprehensive Analysis and Control of Azithromycin Impurities

Executive Summary Azithromycin, a semi-synthetic azalide antibiotic, represents a significant structural evolution from erythromycin, designed to improve acid stability and tissue penetration.[1] However, its complex 15-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azithromycin, a semi-synthetic azalide antibiotic, represents a significant structural evolution from erythromycin, designed to improve acid stability and tissue penetration.[1] However, its complex 15-membered macrocyclic lactone ring and sugar moieties (cladinose and desosamine) make it susceptible to a distinct profile of process-related impurities and degradation products.

This guide provides a technical deep-dive into the impurity landscape of azithromycin. It synthesizes pharmacopoeial standards (USP/EP) with practical analytical methodologies, offering researchers a robust framework for impurity profiling, identification, and control during drug development.

Part 1: Structural Basis and Chemical Instability

Azithromycin differs from erythromycin by the insertion of a methyl-substituted nitrogen at position 9a of the lactone ring, creating a 15-membered azalide. This modification prevents the formation of the internal hemiketal (spiroketal) that inactivates erythromycin in acidic gastric conditions.

Despite this improvement, the molecule remains vulnerable at two key sites:

  • The Glycosidic Bonds: specifically the linkage between the aglycone ring and the cladinose sugar.

  • The Tertiary Amines: specifically on the desosamine sugar and the aglycone ring, which are prone to oxidation.

Key Chemical Vulnerabilities
VulnerabilityTriggerResulting ImpurityMechanism
Acid Hydrolysis Low pH (< 4.0)Desosaminylazithromycin (Impurity J)Cleavage of the cladinose sugar at the C3 position.
Oxidation Peroxides, Air, HeatAzithromycin N-Oxide (Impurity L)Oxidation of the tertiary amine on the desosamine sugar.
Synthesis Residues Incomplete ReactionAzaerythromycin A (Impurity A)Failure of the final N-methylation step.

Part 2: Classification and Profiling of Impurities

Regulatory bodies (ICH Q3A/Q3B, USP, EP) categorize these impurities based on their origin. The following table consolidates the critical impurities defined in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).

Table 1: Critical Azithromycin Impurities[2]
EP ImpurityCommon Name / USP DesignationChemical NatureOriginRelative Retention Time (RRT)*
Impurity A Azaerythromycin ASynthesis IntermediateProcess~0.63
Impurity B 3-DeoxyazithromycinAzithromycin BProcess~1.64
Impurity C 3''-O-DemethylazithromycinAzithromycin CProcess~0.50
Impurity E Aminoazithromycin3'-(N,N-Didemethyl)azithromycinDegradation~0.45
Impurity F 3'-N-FormylazithromycinFormyl AnalogDegradation~0.32
Impurity I N-DemethylazithromycinN-Demethyl AnalogDegradation~0.35
Impurity J DesosaminylazithromycinDescladinose AnalogDegradation (Acid)~0.31
Impurity L Azithromycin N-OxideN-OxideDegradation (Oxidative)~0.29

*RRTs are approximate and dependent on the specific C18 high-pH method used.

Part 3: Synthesis and Degradation Pathways

Understanding the causality of impurity formation is essential for control. The diagram below maps the semi-synthesis of Azithromycin from Erythromycin A and the branching degradation pathways.

Visualization: Synthesis & Degradation Map

AzithromycinPathways Erythromycin Erythromycin A (Starting Material) Oxime Erythromycin A Oxime Erythromycin->Oxime Oxime Formation Iminoether Erythromycin A Iminoether Oxime->Iminoether Beckmann Rearrangement AzaA Azaerythromycin A (Impurity A) Iminoether->AzaA Reduction Azithromycin AZITHROMYCIN (API) AzaA->Azithromycin Eschweiler-Clarke Methylation ImpurityJ Impurity J (Desosaminylazithromycin) Azithromycin->ImpurityJ Acid Hydrolysis (Loss of Cladinose) ImpurityL Impurity L (Azithromycin N-Oxide) Azithromycin->ImpurityL Oxidation (H2O2 / Air) ImpurityI Impurity I (N-Demethylazithromycin) Azithromycin->ImpurityI N-Demethylation ImpurityF Impurity F (N-Formylazithromycin) ImpurityI->ImpurityF Formylation

Caption: Synthesis route from Erythromycin A and primary degradation pathways leading to key impurities.

Part 4: Analytical Methodologies

Detecting azithromycin impurities is challenging due to the molecule's lack of a strong UV chromophore. It possesses only a weak UV absorption at 200–215 nm (end absorption). Furthermore, the basic nature of the azalide ring requires high pH mobile phases to suppress ionization and improve peak shape, which can damage standard silica columns.

Recommended Protocol: High-pH RP-HPLC with UV Detection

This protocol is derived from the USP/EP monographs but optimized for modern hybrid-silica columns.

1. System Suitability:

  • Detector: UV at 210 nm (or Amperometric electrochemical detection for higher sensitivity).

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or equivalent), 250 mm x 4.6 mm, 5 µm. Note: Standard silica dissolves at pH > 8.

  • Temperature: 50°C (Critical for resolution of intermediates).

  • Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation:

  • Buffer (Solution A): Dissolve 6.7g dipotassium hydrogen phosphate (

    
    ) in 1000 mL water. Adjust pH to 8.2 with phosphoric acid.
    
  • Organic (Solution B): Acetonitrile : Methanol (75:25 v/v).

  • Mobile Phase: Gradient elution is preferred for complex impurity profiles.

3. Gradient Profile (Example):

Time (min) Solution A (%) Solution B (%)
0 50 50
25 45 55
30 40 60
45 25 75

| 50 | 50 | 50 |

4. Critical Resolution Criteria:

  • Resolution (

    
    ) between Impurity A  and Azithromycin  must be > 2.0.
    
  • Resolution between Impurity J and Impurity I is often the system suitability limiting factor.

Visualization: Analytical Method Decision Tree

MethodDev Start Start Method Dev Chromophore UV Absorbance? Start->Chromophore UV_Yes Use UV @ 210nm (High Conc. Required) Chromophore->UV_Yes Routine QC UV_No Use LC-MS or CAD (For Trace Impurities) Chromophore->UV_No Genotoxic/Trace ColumnSel Column Selection UV_Yes->ColumnSel pH_Check Mobile Phase pH > 8? ColumnSel->pH_Check Silica Standard C18 (Risk: Dissolution) pH_Check->Silica No (Acidic) Hybrid Hybrid/Polymer C18 (High pH Stable) pH_Check->Hybrid Yes (Basic) Temp Temp Control (Set 40-60°C) Hybrid->Temp Optimize Resolution

Caption: Decision matrix for selecting detection and stationary phases for Azithromycin analysis.

Part 5: Regulatory Landscape and Control Strategy

For drug development, adherence to ICH Q3A (API) and Q3B (Product) is mandatory. Azithromycin monographs (USP <621>, EP) set specific limits.

  • Reporting Threshold: 0.10%

  • Identification Threshold: 0.20% (or lower depending on daily dose)

  • Qualification Threshold: 0.50%

Specific Limits (USP/EP Harmonized):

  • Azithromycin N-Oxide (Impurity L): NMT 0.5%

  • Desosaminylazithromycin (Impurity J): NMT 0.5%

  • Total Impurities: NMT 3.0%

Control Strategy: To maintain these limits, manufacturers must control the pH of the final crystallization step (to prevent Impurity J) and minimize exposure to oxygen/heat during drying (to prevent Impurity L).

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[2] USP-NF. Link

  • European Pharmacopoeia (EP). Azithromycin (01/2017:1480). European Directorate for the Quality of Medicines. Link

  • Silva, A., et al. (2025).[3] "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV." Journal of the Brazilian Chemical Society. Link

  • Teva Pharmaceuticals. (2004).[4] Degradation products of azithromycin, and methods for their identification.[1][5][3][4][6] US Patent Application 20040266997A1.[4] Link

  • Waters Corporation. "Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions." Application Note. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9851445, Desosaminylazithromycin.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59787831, Azithromycin N-oxide.Link

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical Stability of 9-Oxo Azithromycin B

Introduction: Defining "9-Oxo Azithromycin B" in the Context of Advanced Macrolides The macrolide antibiotic azithromycin is a cornerstone in the treatment of various bacterial infections. Its chemical name, 9-deoxo-9a-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining "9-Oxo Azithromycin B" in the Context of Advanced Macrolides

The macrolide antibiotic azithromycin is a cornerstone in the treatment of various bacterial infections. Its chemical name, 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A, reveals a key structural feature: the absence of a ketone at the 9-position, which is replaced by a nitrogen atom in an expanded 15-membered azalide ring.[1][2] This modification is crucial for its enhanced acid stability and favorable pharmacokinetic profile compared to its predecessor, erythromycin.[3]

The term "9-Oxo Azithromycin B" is not a standard chemical nomenclature. It suggests a hybrid structure: an azithromycin derivative that possesses a ketone at the 9-position. Such a molecule would be more accurately classified as a ketolide , a class of macrolides known for their potent activity against resistant strains and their remarkable stability.[4][5] For the purpose of this guide, we will define 9-Oxo Azithromycin B as a 15-membered azalide that incorporates a 9-oxo functionality, and explore its theoretical stability based on the established principles of macrolide and ketolide chemistry.

I. Theoretical Framework for the Stability of 9-Oxo Azithromycin B

The stability of a macrolide is largely dictated by the reactivity of its aglycone ring and the glycosidic linkages to its sugar moieties. For 9-Oxo Azithromycin B, the presence of the 9-keto group is the most significant factor influencing its degradation profile.

Acidic Stability: The Ketolide Advantage

Erythromycin A, the parent compound of many macrolides, is notoriously unstable in acidic conditions, such as those found in the stomach. This instability arises from an intramolecular cyclization reaction between the C6-hydroxyl group and the C9-ketone, forming an inactive hemiketal.[6] Azithromycin overcomes this by replacing the C9-ketone with a nitrogen atom, thus preventing this degradation pathway.[3]

9-Oxo Azithromycin B, by virtue of its 9-keto group, would theoretically be susceptible to this hemiketal formation. However, modern ketolides have addressed this issue through strategic modifications. For instance, the addition of a methoxy group at the C6 position, as seen in the ketolide telithromycin, sterically hinders the cyclization reaction, conferring excellent acid stability.[4] Therefore, the theoretical acidic stability of 9-Oxo Azithromycin B would be highly dependent on such protective modifications.

Basic Stability: Lactone Ring Integrity

Under basic conditions, the primary site of degradation for macrolides is the lactone ester bond. Hydrolysis of this bond would lead to the opening of the 15-membered ring, rendering the molecule inactive. The rate of this hydrolysis is influenced by steric hindrance around the carbonyl group of the lactone and the overall conformational flexibility of the ring. The azalide structure of 9-Oxo Azithromycin B is expected to possess significant conformational flexibility.[7]

Oxidative Stability

The 9-oxo group of 9-Oxo Azithromycin B represents an oxidized state at that position. Therefore, the molecule would be less susceptible to further oxidation at this site compared to azithromycin. However, other positions on the macrolide ring and the sugar moieties could be susceptible to oxidative degradation.

Photostability

Macrolides can be susceptible to degradation upon exposure to UV light.[8] The chromophoric groups within the 9-Oxo Azithromycin B molecule, including the ketone and the lactone ester, could absorb UV radiation, leading to photochemical reactions and degradation.

II. Proposed Forced Degradation Studies for 9-Oxo Azithromycin B

To experimentally probe the theoretical stability of 9-Oxo Azithromycin B, a comprehensive forced degradation study is essential. This involves subjecting the molecule to a range of stress conditions to identify its potential degradation pathways and develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation

The following table outlines a detailed protocol for the forced degradation of 9-Oxo Azithromycin B.

Stress ConditionReagents and ConditionsRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess the stability of the glycosidic bonds and the potential for hemiketal formation.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate the stability of the lactone ring to hydrolysis.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo identify potential sites of oxidation on the molecule.
Thermal Degradation Solid drug substance at 80°C for 48 hoursTo assess the solid-state thermal stability.
Photodegradation Solution exposed to UV light (254 nm) and visible lightTo determine the susceptibility to light-induced degradation.

III. Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

HPLC-MS Method Parameters
ParameterRecommended SettingJustification
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)Provides good separation for macrolides and their degradation products.
Mobile Phase Gradient elution with acetonitrile and a buffered aqueous phase (e.g., ammonium acetate)To achieve optimal resolution of peaks with varying polarities.
Detector UV detector at ~210 nm and a mass spectrometer (e.g., ESI-MS)UV for quantification and MS for identification of degradation products.
Column Temperature 30°CFor reproducible retention times.
Logical Workflow for Stability Testing

Stability_Workflow cluster_Preparation Sample Preparation cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis Drug 9-Oxo Azithromycin B Stock Solution Acid Acidic Hydrolysis Drug->Acid Expose to Stress Base Basic Hydrolysis Drug->Base Expose to Stress Oxidation Oxidative Degradation Drug->Oxidation Expose to Stress Thermal Thermal Degradation Drug->Thermal Expose to Stress Photo Photodegradation Drug->Photo Expose to Stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation and Pathway Elucidation HPLC->Data Generate Chromatograms and Spectra Degradation_Pathways cluster_Degradation_Products Potential Degradation Products Parent 9-Oxo Azithromycin B C9=O, Intact Lactone and Sugars Hydrolysis_Product Ring-Opened Product Hydrolyzed Lactone Parent->Hydrolysis_Product Basic Hydrolysis Deglycosylated_Product Aglycone Cleaved Sugar Moieties Parent->Deglycosylated_Product Acidic Hydrolysis Epimerization_Product Epimer Change in Stereochemistry Parent->Epimerization_Product Basic Conditions

Caption: Predicted degradation pathways for 9-Oxo Azithromycin B.

V. The Role of Computational Chemistry in Stability Prediction

Computational chemistry offers powerful tools to predict the stability of molecules like 9-Oxo Azithromycin B at a theoretical level.

  • Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the activation energies for the proposed degradation reactions, such as lactone hydrolysis or glycosidic bond cleavage. A higher activation energy would suggest a more stable molecule.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the 15-membered ring in solution. This can help to understand how the molecule's conformation might influence its susceptibility to degradation.

VI. Conclusion

While "9-Oxo Azithromycin B" is not a standard chemical entity, this guide provides a comprehensive theoretical framework for assessing the stability of a ketolide analogue of azithromycin. By leveraging our understanding of macrolide and ketolide chemistry, we can predict its stability profile, design robust experimental protocols for its evaluation, and utilize advanced analytical and computational tools for a thorough characterization. The key to the stability of such a molecule would lie in the strategic chemical modifications that prevent the degradation pathways inherent to the 9-oxo macrolide scaffold. This theoretical guide serves as a roadmap for researchers and drug development professionals in the design and evaluation of next-generation macrolide antibiotics.

References

  • ResearchGate. Chemical structure of the azithromycin. [Link]

  • PubChem. Azithromycin. [Link]

  • PubMed. Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np, Pu): A Computational Study. [Link]

  • Pharmacy Freak. Azithromycin Chemical Structure. [Link]

  • ResearchGate. Chemical structure of azithromycin. [Link]

  • Dr.Oracle. What is the composition of azithromycin?. [Link]

  • Google Patents. CN106632543A - Synthesis method of azithromycin.
  • Quickcompany. A One Pot Process For The Preparation Of Azithromycin. [Link]

  • PubMed. Structure-activity relationships of ketolides vs. macrolides. [Link]

  • PubMed. Azalides from azithromycin to new azalide derivatives. [Link]

  • Google Patents.
  • ACS Publications. Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens. [Link]

  • Google Patents. WO2003102009A1 - Process for preparing high purity azithromycin.
  • ResearchGate. (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. [Link]

  • PubMed. Hydrolysis of oxazolidines. [Link]

  • Pak J Pharm Sci. DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. [Link]

  • PMC. The macrolide antibiotic renaissance. [Link]

  • PubMed. Degradation of high concentrations of azithromycin when present in a high organic content wastewater by using a continuously fed laboratory-scale UASB bioreactor. [Link]

  • ResearchGate. Review of Macrolides and Ketolides. [Link]

  • MDPI. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. [Link]

  • PubMed. Review of macrolides and ketolides: focus on respiratory tract infections. [Link]

  • MDPI. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. [Link]

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Protocols & Analytical Methods

Application

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Determination of 9-Oxo Azithromycin B in Human Plasma

Abstract This document provides a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 9-Oxo Azithromycin B, a potential metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 9-Oxo Azithromycin B, a potential metabolite of the macrolide antibiotic Azithromycin, in human plasma. The protocol is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. We detail two robust sample preparation strategies—protein precipitation (PPT) for speed and simplicity, and solid-phase extraction (SPE) for enhanced sensitivity and matrix cleanup. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high specificity. This application note follows a self-validating structure, incorporating principles from the FDA's Bioanalytical Method Validation guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Scientific Rationale

Azithromycin is a widely prescribed broad-spectrum azalide antibiotic, a subclass of macrolides, used to treat a variety of bacterial infections.[4][5][6] Its unique pharmacokinetic profile, characterized by a long half-life and extensive tissue penetration, is a key area of clinical research.[7] Understanding the metabolic fate of Azithromycin is crucial for a complete characterization of its disposition in the body. 9-Oxo Azithromycin B represents a putative oxidative metabolite. Accurate quantification of such metabolites in biological matrices like plasma is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and speed.[8][9] This protocol is built upon established methodologies for macrolide analysis in plasma, providing a reliable foundation for the detection of 9-Oxo Azithromycin B.[4][8][10]

Causality of Method Choice:

  • LC-MS/MS: Chosen for its ability to distinguish the analyte from endogenous plasma components and other drug metabolites, which is critical for accurate measurement.[8]

  • Reversed-Phase Chromatography: Macrolides are moderately hydrophobic, making reversed-phase columns like C18 ideal for achieving retention and separation from polar matrix components.[4][6]

  • Positive Electrospray Ionization (ESI+): The nitrogen atoms in the azithromycin structure are readily protonated, making ESI in positive mode a highly efficient ionization technique.[4][8][10]

Materials and Reagents

Item Supplier/Grade Notes
Analyte & Internal Standard
9-Oxo Azithromycin BReference StandardPurity >98%
Azithromycin-d5 (or other suitable IS)Reference StandardStable isotope-labeled IS is preferred to correct for matrix effects and extraction variability.[4][8]
Solvents & Chemicals
Acetonitrile (ACN)HPLC or LC-MS GradeFor protein precipitation and mobile phase.
Methanol (MeOH)HPLC or LC-MS GradeFor stock solutions, SPE, and mobile phase.[4]
WaterType I, 18.2 MΩ·cmFor mobile phase and reagent preparation.
Formic Acid (FA)LC-MS GradeMobile phase additive to aid protonation.[4][6]
Ammonium AcetateLC-MS GradeOptional mobile phase additive.[10]
Plasma
Human Plasma (K2EDTA)Pooled, Drug-FreeFor calibration standards and quality controls.
Consumables
C18 HPLC Columne.g., ACE C18 (2.1 x 100 mm, 1.7 µm)A high-efficiency column for sharp peaks.[4][6]
SPE Cartridgese.g., Oasis HLB or equivalentFor solid-phase extraction.[11][12]
96-well Protein Precipitation PlatesFor high-throughput sample preparation.[13]
Microcentrifuge Tubes1.5 mL or 2.0 mL
Autosampler VialsWith inserts, if necessary.

Step-by-Step Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 9-Oxo Azithromycin B and the Internal Standard (IS), Azithromycin-d5, in methanol to create individual 1 mg/mL stock solutions.

  • Intermediate & Spiking Solutions: Prepare serial dilutions of the 9-Oxo Azithromycin B stock solution in 50:50 (v/v) ACN:Water to create working standards for the calibration curve (e.g., 0.05 to 2000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) ACN:Water. The optimal concentration should be determined during method development but is typically near the mid-point of the calibration range.

Sample Preparation: Choosing the Right Path

Two primary methods are presented. Protein precipitation is fast and requires minimal development, while solid-phase extraction provides a cleaner extract, potentially improving the lower limit of quantification (LLOQ) and reducing matrix effects.[14][15]

This method is ideal for rapid analysis of a large number of samples.[16]

  • Aliquot: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.[4][17]

  • Add Internal Standard: Add 25 µL of the IS working solution to each tube/well.

  • Precipitate: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma is effective for protein removal).[13][16]

  • Vortex: Cap and vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

PPT_Workflow cluster_prep Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is add_acn 3. Add ACN (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: High-throughput protein precipitation workflow.

SPE is recommended when lower detection limits are required or when significant matrix interference is observed with PPT.[4][12][18]

  • Condition: Condition an SPE cartridge (e.g., HLB, 30 mg) with 1 mL of methanol followed by 1 mL of Type I water. Do not allow the sorbent to dry.

  • Load: Pre-treat 100 µL of the plasma sample (spiked with IS as in the PPT protocol) by diluting with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex to mix.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and must be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters
Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Column ACE C18 (2.1 x 100 mm, 1.7 µm) or equivalentStandard for retaining moderately polar analytes.[4][6]
Column Temp 40 °CImproves peak shape and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase separation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLMinimize potential matrix effects.
Gradient Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05
Tandem Mass Spectrometry (MS/MS) Parameters

Parameters must be determined by infusing a standard solution of 9-Oxo Azithromycin B. The values below are predictive, based on Azithromycin.[4][6][8][10]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temp 150 °C
Desolvation Temp 400 - 500 °C
Gas Flow Instrument Dependent
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
9-Oxo Azithromycin B (Quantifier)[M+H]+Requires Optimization100Optimize
9-Oxo Azithromycin B (Qualifier)[M+H]+Requires Optimization100Optimize
Azithromycin-d5 (IS)754.5596.5100Optimize

Note on Analyte MRM: The exact mass of 9-Oxo Azithromycin B is required to determine the precursor ion. Product ions are typically generated from the loss of sugar moieties (e.g., cladinose) or fragmentation of the macrolide ring. These transitions must be empirically determined by infusing the analytical standard. The transition for the parent drug, Azithromycin, is typically m/z 749.5 -> 591.5.[4][6][8]

LCMS_Workflow cluster_lcms LC-MS/MS Analysis Logic Injector Sample Injection LC_Column LC Column (Chromatographic Separation) Injector->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Data Data System (Quantification) Detector->Data

Caption: Logical flow of the tandem mass spectrometry process.

Method Validation (Trustworthiness Pillar)

To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[1][2][3] This process establishes the performance characteristics of the method.

Parameter Objective Acceptance Criteria (Typical)
Selectivity Assess interference from endogenous matrix components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS.
Linearity & Range Establish the relationship between concentration and response.Calibration curve with ≥6 non-zero points; correlation coefficient (r²) > 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and their reproducibility.Replicate analysis of QCs at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ).[19]
Matrix Effect Evaluate the ion suppression or enhancement from the plasma matrix.IS-normalized matrix factor should be consistent across lots with a CV ≤15%.
Recovery Measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability Assess analyte stability under various conditions (Freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note describes a detailed and robust LC-MS/MS protocol for the quantification of 9-Oxo Azithromycin B in human plasma. By offering both high-throughput (PPT) and high-sensitivity (SPE) sample preparation options, the method is adaptable to various research needs, from early-stage metabolic screening to formal clinical pharmacokinetic studies. The framework for method validation ensures that the protocol can be implemented in a regulated environment, producing data that is accurate, reproducible, and trustworthy.

References

  • A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed Central. [Link]

  • Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics. ResearchGate. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health (NIH). [Link]

  • Azithromycin. PubChem, National Institutes of Health (NIH). [Link]

  • Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100 mg dose administration. ResearchGate. [Link]

  • LC-MS/MS method for nine different antibiotics. ResearchGate. [Link]

  • Validated HPLC-MS-MS Method for Determination of Azithromycin in Human Plasma. PubMed. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

  • A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed. [Link]

  • Ofloxacin. Wikipedia. [Link]

  • Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples. MDPI. [Link]

  • Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection. PubMed. [Link]

  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PubMed Central. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. National Institutes of Health (NIH). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. [Link]

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  • Global Health: Antimicrobial Resistance: Azithromycin. RCSB PDB-101. [Link]

  • Quantitative Determination of Azithromycin in Human Plasma by Liquid Chromatography–Mass Spectrometry and its Application in Pharmacokinetic Study. ResearchGate. [Link]

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters. [Link]

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Method

Application Note: A Guide to the Use of 9-Oxo Azithromycin B as a Reference Standard in Pharmaceutical Quality Control

Abstract This comprehensive technical guide provides a detailed framework for the utilization of 9-Oxo Azithromycin B as a certified reference standard. It is intended for researchers, analytical scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the utilization of 9-Oxo Azithromycin B as a certified reference standard. It is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control of Azithromycin. The document outlines the critical role of this specific related substance in analytical method validation, provides detailed, field-proven protocols for its use in High-Performance Liquid Chromatography (HPLC), and explains the scientific rationale behind the methodological choices to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Impurity Profiling in Azithromycin

Azithromycin is a semi-synthetic macrolide antibiotic widely used to treat bacterial infections.[1] It is structurally derived from erythromycin and functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[2][3] The synthesis and storage of Azithromycin can lead to the formation of related substances, which are impurities that can impact the drug's safety and efficacy.[4] Regulatory bodies worldwide mandate strict control over these impurities.

1.1. The Significance of 9-Oxo Azithromycin B 9-Oxo Azithromycin B is a potential process impurity and degradation product of Azithromycin. Its structure is closely related to the parent API, making its separation and quantification a critical challenge in quality control. The use of a highly purified and well-characterized 9-Oxo Azithromycin B reference standard is therefore not merely a recommendation but a necessity for:

  • Peak Identification: Unambiguously identifying the 9-Oxo Azithromycin B peak in a complex chromatogram.

  • Accurate Quantification: Determining the precise amount of the impurity in bulk drug substances and finished products.

  • Method Validation: Establishing the performance characteristics (e.g., specificity, accuracy, precision) of analytical methods as per ICH guidelines.

  • Stability Studies: Assessing the degradation pathways of Azithromycin under various stress conditions.[5]

Physicochemical Characteristics of 9-Oxo Azithromycin B

A thorough understanding of the reference standard's properties is fundamental to its correct handling and application.

PropertyDescriptionRationale & Implications
Chemical Name Varies based on IUPAC nomenclature; structurally, it is an Azithromycin analogue containing a ketone group at the 9-position.The oxo- group slightly increases polarity compared to Azithromycin, a key factor for chromatographic separation.
Molecular Formula C₃₈H₇₀N₂O₁₃The high molecular weight is typical for macrolides.
Molecular Weight ~762.98 g/mol Accurate mass is essential for mass spectrometry-based identification.
Appearance Typically a white to off-white crystalline powder.Visual inspection is the first step in verifying material integrity.
Solubility Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in aqueous buffers.Dictates the choice of diluent for preparing stock and working solutions to ensure complete dissolution.
Storage Requires storage at 2-8°C, protected from light and moisture.Prevents degradation of the standard itself, which would compromise the accuracy of all subsequent analyses.

Core Application: Reverse-Phase HPLC for Impurity Quantification

3.1. Causality of Method Selection Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing Azithromycin and its impurities.[4] The rationale is grounded in its ability to separate complex mixtures based on hydrophobicity.

  • Stationary Phase: A non-polar C18 (octadecylsilane) column is used. Its long alkyl chains provide sufficient hydrophobic interaction to retain the large macrolide structures of Azithromycin and its related substances.

  • Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is used. By adjusting the ratio of these components (gradient elution), compounds with subtle differences in polarity, such as Azithromycin and 9-Oxo Azithromycin B, can be effectively resolved.

  • Detection: Azithromycin and its analogues lack a strong chromophore, making UV detection challenging but feasible at low wavelengths, typically 210-215 nm.[1][6]

Experimental Protocol: Determination of 9-Oxo Azithromycin B in Azithromycin Drug Substance

This protocol details a robust RP-HPLC method for the quantification of 9-Oxo Azithromycin B.

4.1. Materials and Reagents

  • 9-Oxo Azithromycin B Certified Reference Standard (CRS)

  • Azithromycin API (Test Sample)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Dipotassium Hydrogen Phosphate (KH₂PO₄), Anhydrous (Analytical Grade)

  • Ammonia Solution (for pH adjustment)

  • Purified Water (18.2 MΩ·cm)

4.2. Instrumentation

  • HPLC or UHPLC system equipped with a UV/Vis or DAD detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, calibrated.

  • Class A volumetric glassware.

4.3. Solution Preparation

  • Buffer Solution (pH 8.2): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 8.2 ± 0.05 with a dilute ammonia solution.

  • Mobile Phase A: Buffer Solution (pH 8.2).

  • Mobile Phase B: A 3:1 (v/v) mixture of Acetonitrile and Methanol.

  • Diluent: A 1:1 (v/v) mixture of Acetonitrile and Purified Water.

  • Reference Standard Stock Solution (C_std_stock ≈ 100 µg/mL): Accurately weigh approximately 10 mg of 9-Oxo Azithromycin B CRS into a 100-mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Reference Standard Working Solution (C_std_work ≈ 1 µg/mL): Dilute 1.0 mL of the Stock Solution to 100.0 mL with Diluent. This concentration typically corresponds to a 0.1% impurity level relative to the test sample concentration.

  • Test Sample Solution (C_sample ≈ 1 mg/mL): Accurately weigh approximately 50 mg of Azithromycin API into a 50-mL volumetric flask. Dissolve in and dilute to volume with Diluent.

4.4. Chromatographic Conditions

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for robust separation of macrolide impurities.
Flow Rate 1.0 mL/minProvides optimal efficiency for the given column dimensions.
Column Temp. 50°CElevated temperature improves peak shape and reduces viscosity.[7]
Detection UV at 210 nmMaximizes sensitivity for compounds with poor UV absorbance.[8]
Injection Vol. 20 µLA standard volume to balance sensitivity and peak distortion.
Gradient Elution Time (min)% Mobile Phase A
050
4525
5025
5150
6050

4.5. Experimental and Data Analysis Workflow

Caption: A three-phase workflow for impurity analysis.

4.6. System Suitability (A Self-Validating Check) Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for data trustworthiness. Inject the Reference Standard Working Solution five times and evaluate the following:

  • Tailing Factor: The peak for 9-Oxo Azithromycin B must have a tailing factor (Tf) of ≤ 2.0. This ensures peak symmetry, which is critical for accurate integration.

  • Relative Standard Deviation (RSD): The RSD of the peak areas from the five replicate injections must be ≤ 5.0%. This demonstrates the precision of the system.

4.7. Calculation The percentage of 9-Oxo Azithromycin B in the test sample is calculated using the principle of external standards.

% 9-Oxo Azithromycin B = ( AT / AS ) × ( CS / CT ) × P × 100

Where:

  • AT = Peak area of 9-Oxo Azithromycin B from the Test Sample Solution.

  • AS = Average peak area of 9-Oxo Azithromycin B from the Reference Standard Working Solution.

  • CS = Concentration (mg/mL) of the 9-Oxo Azithromycin B CRS in the Reference Standard Working Solution.

  • CT = Concentration (mg/mL) of Azithromycin in the Test Sample Solution.

  • P = Purity of the 9-Oxo Azithromycin B CRS (e.g., 99.5% = 0.995).

Ensuring Trustworthiness: The Role of the Reference Standard in Method Validation

A protocol's trustworthiness is established through formal validation, as prescribed by guidelines like ICH Q2(R1). The Certified Reference Standard is the linchpin of this entire process.

G cluster_validation ICH Q2(R1) Validation Parameters RefStd Certified Reference Standard (9-Oxo Azithromycin B) Specificity Specificity (Distinguish from other impurities) RefStd->Specificity Linearity Linearity (Response vs. Concentration) RefStd->Linearity Accuracy Accuracy (Closeness to true value) RefStd->Accuracy Precision Precision (Repeatability) RefStd->Precision LOQ Limit of Quantitation (Lowest amount measurable) RefStd->LOQ ValidatedMethod Trustworthy & Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ->ValidatedMethod ReliableData Reliable Quality & Safety Data ValidatedMethod->ReliableData

Caption: The CRS is foundational to method validation and reliable data.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 447043, Azithromycin. Retrieved from [Link]

  • Antec Scientific (2018). Azithromycin According to USP method. Retrieved from [Link]

  • Belay, A., et al. (2023). Quality evaluation of the Azithromycin tablets commonly marketed in Adama, and Modjo towns, Oromia Regional State, Ethiopia. PLOS ONE, 18(3), e0281987. Retrieved from [Link]

  • ClinPGx (n.d.). Azithromycin. Retrieved from [Link]

  • PDB-101 (n.d.). Azithromycin. Retrieved from [Link]

  • Royal Society of Chemistry (2022). An investigation of the predominant structure of antibiotic azithromycin in chloroform solution through NMR and thermodynamic analysis. RSC Advances, 12, 25581-25591. Retrieved from [Link]

  • Espinosa-Mansilla, A., et al. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 635-644.
  • de Oliveira, D. C., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 1335-1346. Retrieved from [Link]

  • United States Pharmacopeia (2019). Azithromycin Tablets Monograph. Retrieved from [Link]

  • Google Patents (2015). CN104297383A - Method of separating and detecting azithromycin and impurities of the azithromycin.
  • da Silva, J. G., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 1335-1346. Retrieved from [Link]

  • Wikipedia (n.d.). Ofloxacin. Retrieved from [Link]

  • Kumar, A., et al. (2015). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 7(1), 164-170. Retrieved from [Link]

  • LabRulez LCMS (n.d.). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Retrieved from [Link]

  • Bahrami, Y., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Chromatography B, 1152, 122245. Retrieved from [Link]

  • British Pharmacopoeia (2018). Azithromycin Tablets Chromatograms. Retrieved from [Link]

  • Mishra, K., et al. (2021). AZITHROMYCIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(3), 134-141.
  • Google Patents (2004). US20040266997A1 - Degradation products of azithromycin, and methods for their identification.
  • Google Patents (2017). CN106632543A - Synthesis method of azithromycin.
  • de la Ossa, A. G., et al. (2014). Fluorescence determination of azithromycin in pharmaceutical formulations by using the synchronous scanning approach after its acid derivatization. Journal of Fluorescence, 24(1), 225-231. Retrieved from [Link]

  • Phenomenex (n.d.). Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives. Molecules, 22(10), 1685. Retrieved from [Link]

  • Kircali, K., et al. (2009). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 336-343.
  • Sutar, A., et al. (2015). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC International, 98(5), 1253-1260. Retrieved from [Link]

  • ResearchGate (n.d.). Preparation of azithromycin related substances. Retrieved from [Link]

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Application

Application Notes and Protocols for 9-Oxo Azithromycin B in Cell Culture Assays

Introduction: Unveiling the Potential of 9-Oxo Azithromycin B Azithromycin, a prominent member of the macrolide antibiotic class, is a derivative of erythromycin characterized by a 15-membered ring.[1] Its established me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 9-Oxo Azithromycin B

Azithromycin, a prominent member of the macrolide antibiotic class, is a derivative of erythromycin characterized by a 15-membered ring.[1] Its established mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately hinders bacterial growth and replication.[2] Beyond its well-documented antimicrobial properties, azithromycin and its derivatives have garnered significant attention for their immunomodulatory and anti-inflammatory effects.[3] This dual activity opens avenues for investigating these compounds in a broader therapeutic context, including inflammatory diseases and host-pathogen interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a novel derivative, 9-Oxo Azithromycin B, in various cell culture-based assays. While specific data on 9-Oxo Azithromycin B is emerging, the protocols outlined herein are built upon the established chemical properties of azithromycin and general principles for handling hydrophobic compounds in biological systems. These guidelines are designed to ensure experimental robustness, reproducibility, and scientific integrity.

The chemical name for the parent compound, azithromycin, is 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A.[1][4] The "9-deoxo" nomenclature signifies the absence of a ketone group at the 9th position, a modification from its erythromycin precursor. The designation "9-Oxo" in the derivative suggests the reintroduction of a carbonyl functional group at this position, a modification that could significantly alter its biological activity.

Section 1: Preparation of 9-Oxo Azithromycin B for In Vitro Studies

The successful application of any compound in cell culture hinges on its proper solubilization and sterile preparation. Given that macrolides like azithromycin are often hydrophobic, careful consideration of the solvent system is paramount to avoid precipitation in aqueous culture media and to ensure accurate dosing.

Solubility and Stock Solution Preparation

Due to the anticipated hydrophobic nature of 9-Oxo Azithromycin B, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.

Key Considerations:

  • DMSO Purity: Always use sterile, cell culture-grade DMSO to prevent the introduction of contaminants.

  • Concentration Limits: The final concentration of DMSO in the cell culture medium should be kept to a minimum, as it can exert cytotoxic effects. A final concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[5][6][7] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest experimental dose) in all assays.

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh a precise amount of 9-Oxo Azithromycin B powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).

  • Solubilization: Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Sterile Filtration

To ensure the sterility of the stock solution, especially if the initial compound was not supplied in a sterile format, sterile filtration is a critical step.

Diagram: Workflow for Stock Solution Preparation

G A Weigh 9-Oxo Azithromycin B B Add Sterile DMSO A->B C Vortex/Sonicate to Dissolve B->C D Sterile Filter (0.22 µm PTFE) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a sterile stock solution of 9-Oxo Azithromycin B.

Protocol for Sterile Filtration:

  • Filter Selection: Use a 0.22 µm syringe filter with a polytetrafluoroethylene (PTFE) membrane, which is compatible with DMSO.[8]

  • Filtration: In a sterile hood, draw the DMSO stock solution into a sterile syringe. Attach the sterile filter to the syringe and dispense the solution into a new sterile, cryovial.

  • Labeling and Storage: Clearly label the sterile stock with the compound name, concentration, date, and store appropriately.

Section 2: Cytotoxicity Assessment using the MTT Assay

Before evaluating the specific biological activities of 9-Oxo Azithromycin B, it is essential to determine its cytotoxic profile to establish a non-toxic working concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 9-Oxo Azithromycin B in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section 3: Evaluation of Anti-Inflammatory Activity

Macrolides are known to possess anti-inflammatory properties. This can be assessed in vitro by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages). The anti-inflammatory potential of 9-Oxo Azithromycin B can be determined by its ability to reduce the production of key inflammatory markers like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol: Anti-Inflammatory Assay

  • Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 9-Oxo Azithromycin B (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO₂⁻ concentration.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Diagram: Anti-Inflammatory Assay Workflow

G A Seed Macrophages B Pre-treat with 9-Oxo Azithromycin B A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Measure Nitric Oxide (Griess Assay) E->F G Measure Cytokines (ELISA) E->G Parallel Analysis

Caption: Workflow for assessing the anti-inflammatory effects of 9-Oxo Azithromycin B.

Section 4: Antimicrobial Activity in a Co-Culture System

To evaluate the antimicrobial efficacy of 9-Oxo Azithromycin B against intracellular or extracellular bacteria in the presence of mammalian cells, a co-culture system is employed. This provides a more physiologically relevant model than traditional broth dilution assays.

Principle: Mammalian cells are infected with a bacterial strain of interest. The ability of 9-Oxo Azithromycin B to either kill the bacteria or inhibit their growth is then quantified.

Protocol: Mammalian Cell-Bacteria Co-Culture Assay

  • Cell Seeding: Seed the desired mammalian cell line (e.g., epithelial cells or macrophages) in a 24-well plate and allow them to form a confluent monolayer.

  • Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth. Wash the bacteria with sterile PBS and resuspend them in antibiotic-free cell culture medium.

  • Infection: Infect the mammalian cells with the bacterial suspension at a specific multiplicity of infection (MOI). Incubate for a designated period to allow for bacterial adhesion and/or invasion.

  • Extracellular Bacteria Removal (for intracellular assays): Wash the cells thoroughly with PBS. To kill any remaining extracellular bacteria, incubate the cells in a medium containing an antibiotic that does not penetrate mammalian cells (e.g., gentamicin).

  • Treatment with 9-Oxo Azithromycin B: After removing the extracellular bacteria, add a fresh medium containing various concentrations of 9-Oxo Azithromycin B.

  • Incubation: Incubate the co-culture for a defined period (e.g., 4, 8, or 24 hours).

  • Quantification of Bacteria:

    • Lysis of Mammalian Cells: Wash the cells with PBS and then lyse them with a mild detergent (e.g., 0.1% Triton X-100 in PBS) to release the intracellular bacteria.

    • Serial Dilution and Plating: Perform serial dilutions of the cell lysate and plate on appropriate agar plates.

    • Colony Forming Unit (CFU) Enumeration: Incubate the plates overnight and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Compare the CFU counts from the treated wells to the untreated control to determine the antimicrobial activity of 9-Oxo Azithromycin B.

Data Summary Table

ParameterRecommended Starting RangeNotes
Stock Solution
SolventSterile DMSOEnsure cell culture grade.
Concentration10-20 mMHigher concentrations can be prepared depending on solubility.
Storage-20°C to -80°C (Aliquoted)Avoid repeated freeze-thaw cycles.
Working Concentration
Final DMSO in Media≤ 0.1%Verify tolerance of your specific cell line; always include a vehicle control.[5][6][7]
Cytotoxicity Assay0.1 - 100 µMA broad range is recommended for initial screening.
Anti-inflammatory AssayNon-toxic concentrationsBased on the results of the cytotoxicity assay.
Antimicrobial AssayVariableWill depend on the minimum inhibitory concentration (MIC) against the specific bacterial strain.

References

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  • Google Patents. (n.d.). CN106632543A - Synthesis method of azithromycin.
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  • National Center for Biotechnology Information. (n.d.). Azithromycin. PubChem. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (2024, October 28). Ofloxacin. Retrieved February 9, 2026, from [Link]

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  • Gladue, R. P., Bright, G. M., Isaacson, R. E., & Newborg, M. F. (1989). In vitro and in vivo uptake of azithromycin (CP-62,993) by phagocytic cells: possible mechanism of delivery and release at sites of infection. Antimicrobial Agents and Chemotherapy, 33(3), 277–282.
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  • van der Ark, K. C. H., van der Vossen, E., Belzer, C., & de Vos, W. M. (2018). In Vitro Co-culture of Bacterial and Mammalian Cells to Investigate Effects of Potential Probiotics on Intestinal Barrier Function. Bio-protocol, 8(12), e2895.
  • Google Patents. (n.d.). RU2317991C1 - Method for isolation and purification of macrolides.
  • National Center for Biotechnology Information. (n.d.). In Vitro Co-culture of Bacterial and Mammalian Cells to Investigate Effects of Potential Probiotics on Intestinal Barrier Function. PubMed Central. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2015, March 4). Is there any alternative solvent for antibiotics used in bacterial culture? Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (2022, November 8). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Retrieved February 9, 2026, from [Link]

  • Pharmacy Freak. (2025, October 14). Azithromycin Chemical Structure. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved February 9, 2026, from [Link]

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  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved February 9, 2026, from [Link]

  • Bartosh, T. J., & Ylöstalo, J. H. (2014).
  • ResearchGate. (2014, March 21). Can anyone help with bacteria and mammalian cells co-culture? Retrieved February 9, 2026, from [Link]

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  • Google Patents. (n.d.). WO2003102009A1 - Process for preparing high purity azithromycin.
  • Andrews, J. M. (2001). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. The Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 25–28.
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  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 9, 2026, from [Link]

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Method

Application Notes and Protocols for Forced Degradation Studies of Azithromycin

Introduction: The Imperative of Probing Stability in Drug Development In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a reg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Probing Stability in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of ensuring patient safety and therapeutic efficacy. Forced degradation studies, also known as stress testing, are an indispensable tool in this endeavor. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies involve subjecting the API to conditions more severe than accelerated stability testing.[1] The primary objectives are to elucidate the potential degradation pathways of the drug substance, identify the likely degradation products, and, crucially, to develop and validate stability-indicating analytical methods.[1] This application note provides a comprehensive and detailed protocol for conducting forced degradation studies on azithromycin, a macrolide antibiotic, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and regulatory expectations, aiming to provide a robust framework for assessing the stability of azithromycin.

Azithromycin, a semi-synthetic antibiotic, is chemically more stable in acidic environments compared to its predecessor, erythromycin, due to the incorporation of a methyl-substituted nitrogen atom into the lactone ring.[2][3] Nevertheless, it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light.[4] A thorough investigation of its degradation profile is therefore critical.

Foundational Principles: Causality and Self-Validation

The design of a forced degradation study is predicated on achieving a delicate balance: inducing sufficient degradation to identify and quantify impurities without causing such extensive decomposition that the results become uninterpretable. The generally accepted target for degradation is in the range of 5-20%.[5] This range is optimal for ensuring that the resulting degradation products are present at concentrations high enough for reliable detection and characterization by modern analytical techniques.

Each protocol outlined in this guide is designed as a self-validating system. This is achieved by including control samples (unstressed drug substance), blank solutions (reagents without the drug substance), and by meticulously monitoring the mass balance to account for the parent drug and all formed degradation products. The ultimate validation of these protocols lies in their ability to generate reproducible data that informs the development of a stability-indicating method.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the systematic workflow for conducting forced degradation studies on azithromycin.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Azithromycin API Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) API->Solution Acid Acid Hydrolysis (HCl or H2SO4) Solution->Acid Expose Aliquots Base Base Hydrolysis (NaOH) Solution->Base Expose Aliquots Oxidation Oxidation (H2O2) Solution->Oxidation Expose Aliquots Thermal Thermal Degradation (Dry Heat) Solution->Thermal Expose Aliquots Photo Photolytic Degradation (ICH Q1B) Solution->Photo Expose Aliquots Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Dilute to Working Conc. Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Identify Identify & Characterize Degradation Products HPLC->Identify Quantify Quantify Degradation (% Assay Loss) HPLC->Quantify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability- Indicating Method Quantify->Method

Caption: Workflow for Azithromycin Forced Degradation.

Materials and Methods

Materials
  • Azithromycin API (Reference Standard and Test Sample)

  • Hydrochloric Acid (HCl), AR Grade

  • Sulfuric Acid (H₂SO₄), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

  • Methanol, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Dipotassium hydrogen phosphate (K₂HPO₄) or Ammonium Acetate, HPLC Grade

  • Water, HPLC Grade or Milli-Q

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical Balance

  • pH meter

  • Water bath or dry bath with temperature control

  • Hot air oven

  • Photostability chamber compliant with ICH Q1B guidelines[6]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PVDF or Nylon)

Detailed Experimental Protocols

Preparation of Azithromycin Stock Solution

Prepare a stock solution of azithromycin at a concentration of 1 mg/mL in methanol.[7] This stock solution will be used for all stress conditions. Ensure the azithromycin is fully dissolved, using sonication if necessary.

Acid Hydrolysis

Rationale: To investigate the susceptibility of azithromycin to degradation in an acidic environment. The glycosidic linkages in macrolides can be susceptible to acid-catalyzed cleavage.

Protocol:

  • To 5 mL of the azithromycin stock solution (1 mg/mL), add 5 mL of 0.1 M HCl.[8]

  • Incubate the solution in a water bath at 60°C for 10 minutes.[8] Alternatively, for more extensive degradation, incubate at 70°C for 6 hours.[4]

  • After the specified time, cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 M NaOH).

  • Dilute the neutralized solution with the mobile phase to a suitable working concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Prepare a blank solution by treating the solvent (methanol) with acid and neutralizing it in the same manner.

Base Hydrolysis

Rationale: To assess the stability of azithromycin in an alkaline medium. The lactone ring in macrolides is a primary target for base-catalyzed hydrolysis.[2]

Protocol:

  • To 5 mL of the azithromycin stock solution (1 mg/mL), add 5 mL of 0.1 M NaOH.[8]

  • Incubate the solution in a water bath at 60°C for 10 minutes.[8]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.1 M HCl).

  • Dilute the neutralized solution with the mobile phase to a working concentration for HPLC analysis.

  • Prepare a blank solution by treating the solvent (methanol) with base and neutralizing it in the same manner.

Oxidative Degradation

Rationale: To evaluate the sensitivity of azithromycin to oxidation. The exocyclic amine group and other electron-rich centers in the molecule are potential sites for oxidative attack.[9]

Protocol:

  • To 5 mL of the azithromycin stock solution (1 mg/mL), add 5 mL of 3% H₂O₂.[8]

  • Incubate the solution at 60°C for 10 hours.[8] Note that significant degradation (around 18%) has been observed in as little as 4 minutes under some conditions.[7] Monitor the reaction at intermediate time points to achieve the target degradation.

  • After the desired time, dilute the solution with the mobile phase to a working concentration for HPLC analysis.

  • Prepare a blank solution by treating the solvent with H₂O₂ in the same manner.

Thermal Degradation

Rationale: To determine the effect of high temperature on the stability of azithromycin in the solid state and in solution.

Protocol (Solid State):

  • Place a thin layer (approximately 3 mm) of solid azithromycin API in a petri dish.

  • Expose the sample to dry heat in a hot air oven at 60°C for 2 hours.[7]

  • At the end of the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in methanol at a concentration of 1 mg/mL and dilute further for HPLC analysis.

  • Use an unstressed solid sample as a control.

Protocol (Solution State):

  • Incubate the azithromycin stock solution (1 mg/mL in methanol) at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Cool the samples and dilute to a working concentration for HPLC analysis.

Photolytic Degradation

Rationale: To assess the photostability of azithromycin as per ICH Q1B guidelines.[6] This is crucial for determining appropriate packaging and storage conditions.

Protocol:

  • Expose a thin layer of solid azithromycin API and a solution of azithromycin (1 mg/mL in methanol) to a light source that provides a combined visible and UVA output.

  • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UVA radiation.[10]

  • Maintain a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photolytic degradation.

  • After exposure, prepare the solid sample for analysis as described in the thermal degradation protocol. Dilute the solution sample to a working concentration.

  • Analyze all samples by HPLC.

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is paramount for the success of forced degradation studies. The method must be able to separate the intact azithromycin from all process-related impurities and degradation products.

Example HPLC Conditions:

  • Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: Acetonitrile and 30 mM Ammonium Acetate buffer (pH 6.8) in a ratio of 82:18 (v/v).[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 60°C.[7]

  • Detection Wavelength: 210 nm.[11]

  • Injection Volume: 20 µL.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the azithromycin peak from all degradation product peaks, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for easy comparison of the degradation under different stress conditions.

Stress ConditionReagent/ParameterDurationTemperature% Assay of Azithromycin% DegradationMajor Degradation Products (RRT)
Control N/AN/AN/A~100%0%N/A
Acid Hydrolysis 0.1 M HCl10 min60°CReport ValueCalculateDecladinosylazithromycin
Base Hydrolysis 0.1 M NaOH10 min60°CReport ValueCalculateDecladinosylazithromycin
Oxidative 3% H₂O₂10 hours60°CReport ValueCalculateAzithromycin N-oxide
Thermal (Solid) Dry Heat2 hours60°CReport ValueCalculateIdentify Peaks
Photolytic (Solid) ICH Q1B>1.2M lux h, >200 W h/m²AmbientReport ValueCalculateIdentify Peaks

RRT: Relative Retention Time

Elucidation of Degradation Pathways

The identification of degradation products is a critical outcome of these studies. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable for structural elucidation. A proposed degradation pathway for azithromycin is illustrated below.

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation AZ Azithromycin DP1 Decladinosylazithromycin (Cleavage of Cladinose Sugar) AZ->DP1 H+ / OH- DP2 Azithromycin N-oxide (Oxidation of Tertiary Amines) AZ->DP2 [O]

Caption: Simplified Azithromycin Degradation Pathways.

Under acidic and alkaline conditions, a major degradation pathway involves the hydrolysis of the glycosidic bond, leading to the cleavage of the cladinose sugar moiety to form decladinosylazithromycin.[12] Oxidative stress, particularly from hydrogen peroxide, can lead to the formation of azithromycin N-oxide at the tertiary amine positions.[12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting forced degradation studies of azithromycin. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions, researchers can effectively identify potential degradation products, understand the intrinsic stability of the molecule, and develop robust, stability-indicating analytical methods. Adherence to these protocols will not only ensure regulatory compliance but also contribute significantly to the development of safe, effective, and high-quality azithromycin-containing drug products.

References

  • Al-Ghamdi, M. S., Al-Omar, M. A., & Mostafa, G. A. E. (2024). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. Molecules, 29(12), 2851. [Link]

  • ICH. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Moreno, A. H., Silva, M. F. C., & Salgado, H. R. N. (2009). Stability study of azithromycin in ophthalmic preparations. Brazilian Journal of Pharmaceutical Sciences, 45(2), 221-228. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2021). Exploring the Thermal-Oxidative Stability of Azithromycin Using a Thermoactivated Sensor Based on Cerium Molybdate and Multi-Walled Carbon Nanotubes. Molecules, 29(10), 2345. [Link]

  • Abou Assi, R., Abdul-Ghani, A., & Al-Kassas, R. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk, and self-emulsifying drug delivery system (SEDDs) formulation. Journal of Applied Pharmaceutical Science, 7(09), 020-029. [Link]

  • Sultana, N., Arayne, M. S., Hussain, F., & Fatima, A. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103. [Link]

  • Al-Ghamdi, M. S., Al-Omar, M. A., & Mostafa, G. A. E. (2024). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. PubMed. [Link]

  • Rao, A. S., Nittala, S. R., & SeshagiriRao, J. V. L. N. (2012). Development of Stability Indicating RP-HPLC Method for Simultaneous Determination of Azithromycin and Ambroxol HCl (SR) in the Tablet. Der Pharma Chemica, 4(4), 1460-1469. [Link]

  • Sultana, N., Arayne, M. S., Hussain, F., & Fatima, A. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

  • Shakoor, A., & Lempel, E. (2004). Degradation products of azithromycin, and methods for their indentification. U.S.
  • Lempel, E., & Shakoor, A. (2005). Degradation products of azithromycin, and methods for their identification.
  • ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2010). Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. Journal of AOAC INTERNATIONAL, 93(4), 1177-1185. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Kumar, S., & Saini, P. K. (2014). Development and Validation of a Precise LC Method for the Determination of Drug Release during Dissolution profile in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844-3852. [Link]

  • Shakoor, A., & Lempel, E. (2004). Degradation products of azithromycin, and methods for their indentification. U.S.
  • Singh, S., Kumar, R., & Singh, A. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Applied Pharmaceutical Science and Research, 2(1), 7-12. [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 9-Oxo Azithromycin B in Pharmaceutical Formulations

This Application Note is designed for pharmaceutical scientists and analytical chemists requiring a robust, validated protocol for the quantification of 9-Oxo Azithromycin B , a specific metabolite and degradation impuri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists requiring a robust, validated protocol for the quantification of 9-Oxo Azithromycin B , a specific metabolite and degradation impurity of Azithromycin.[1][2]

Introduction & Scientific Context

9-Oxo Azithromycin B (Formula:


; MW: ~732.9  g/mol ) is a critical metabolite and process impurity associated with the broad-spectrum antibiotic Azithromycin.[1][2][3][4] Unlike the parent drug, which possesses an azalide ring (9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A), the "9-Oxo" designation implies a structural reversion or modification involving the ketone functionality at position 9, often coupled with demethylation (indicated by the "B" designation in macrolide nomenclature, typically referring to 3'-dedimethyl analogues or similar congeners).[1][2][3]

Monitoring this impurity is essential for ICH Q3A/B compliance due to its potential impact on antibiotic potency and toxicity profiles.

Analytical Challenges
  • Weak Chromophore: Like all macrolides, 9-Oxo Azithromycin B lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible.[1][2][3] Detection is only feasible at low UV (205–210 nm), where solvent cut-off noise is high.[1][2]
    
  • Matrix Interference: In pharmaceutical formulations (tablets, suspensions), excipients often co-elute and absorb at 210 nm.[1][2]

  • Basicity: The multiple amine groups cause severe peak tailing on standard silica-based C18 columns due to silanol interactions.[2][3]

Solution: This protocol details a UHPLC-MS/MS method for trace quantification (Gold Standard) and an alternative HPLC-ECD (Electrochemical Detection) method for routine QC, prioritizing sensitivity and selectivity.

Method 1: UHPLC-MS/MS (Trace Quantification)

Recommended for stability studies and impurity profiling < 0.1% levels.[1][2][3]

Chromatographic Conditions[5][6][7][8][9]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XBridge Peptide BEH C18,

    
    , 
    
    
    
    ,
    
    
    .[1][2]
    • Why: The Hybrid Particle Technology (BEH) allows operation at high pH (pH 10+), which suppresses the ionization of the basic amine groups on the macrolide, ensuring sharp peak shapes without ion-pairing agents.[1][2]

  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
Mobile Phase[6][7][9]
  • Solvent A:

    
     Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
    
  • Solvent B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Mechanism:[1] High pH keeps the analyte neutral/deprotonated during separation (improving retention and shape) but ESI+ mode in the source will re-protonate it for detection.[1]

Gradient Profile:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 5 95 Linear
10.0 5 95 Wash
10.1 95 5 Re-equilibration

| 13.0 | 95 | 5 | End |[1][2][3]

Mass Spectrometry Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage:

    
    .[1][2]
    
  • Source Temp:

    
    .
    
  • Desolvation Temp:

    
    .
    
  • Desolvation Gas:

    
    .[1][2]
    

MRM Transitions (Multiple Reaction Monitoring): Based on the molecular ion


 (Calculated).[1][2]
AnalytePrecursor Ion (

)
Product Ion (

)
Cone (V)Collision (eV)Role
9-Oxo Azithromycin B 733.5 575.4 3025Quantifier (Loss of Cladinose)
733.5158.13035Qualifier (Desosamine fragment)
Azithromycin (IS) 749.5591.43025Internal Standard

Note: Exact precursor mass must be tuned using the specific reference standard batch, as "Azithromycin B" nomenclature can vary between vendors (e.g., EP Impurity B vs. specific metabolites).[1][2]

Method 2: HPLC-ECD (Routine QC)

Recommended for environments lacking MS, following USP general chapters for macrolides.[1][2][3]

  • Detector: Amperometric Electrochemical Detector (e.g., Antec DECADE Elite).[1][2]

  • Working Electrode: Gold (Au) or Glassy Carbon.[1]

  • Reference Electrode: Ag/AgCl.[1]

  • Pulse Mode: DC Amperometry at

    
    .
    
  • Mobile Phase: Phosphate Buffer (

    
    , pH 7.5) : Acetonitrile : Methanol (40:30:30).[1][2]
    
  • Flow Rate:

    
    .
    
  • Limit of Quantitation (LOQ):

    
    .
    

Experimental Protocol: Sample Preparation

Standard Preparation[4][10][11][12]
  • Stock Solution: Weigh

    
     of 9-Oxo Azithromycin B Reference Standard  (e.g., from CymitQuimica or LGC Standards) into a 
    
    
    
    volumetric flask. Dissolve in Acetonitrile.[5] (Conc:
    
    
    ).[1][2]
  • Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50) to obtain

    
    .[1][2]
    
Formulation Extraction (Tablets)[1]
  • Powdering: Weigh and finely powder 20 tablets.

  • Weighing: Transfer powder equivalent to

    
     Azithromycin into a 
    
    
    
    volumetric flask.
  • Solvent Addition: Add

    
     of Diluent (Acetonitrile : Buffer pH 10, 60:40).
    
  • Sonication: Sonicate for 20 minutes with intermittent shaking. Keep temperature

    
     to prevent thermal degradation.
    
  • Clarification: Dilute to volume. Centrifuge a portion at

    
     for 10 min.
    
  • Filtration: Filter supernatant through a

    
     PVDF syringe filter (Nylon binds macrolides; avoid Nylon).
    

Visualization: Method Development Workflow

The following diagram illustrates the critical decision pathways for optimizing the separation of 9-Oxo Azithromycin B from the parent matrix.

G Start Start: Method Development CheckUV Check UV Absorbance (Is > 210nm feasible?) Start->CheckUV SelectMode Select Detection Mode CheckUV->SelectMode PathMS Low UV Response / Trace Level Select UHPLC-MS/MS SelectMode->PathMS No (Weak Chromophore) PathECD High Conc / QC Routine Select HPLC-ECD SelectMode->PathECD Yes (But requires ECD) OptpH Optimize Mobile Phase pH (Target pH > 9.0 for BEH C18) PathMS->OptpH PathECD->OptpH OptFrag Optimize MRM Transitions (Focus: 733 -> 575) OptpH->OptFrag Validation Validation (ICH Q2) OptpH->Validation OptFrag->Validation

Caption: Decision tree for selecting detection mode and optimization parameters for Azithromycin impurities.

Validation Parameters (ICH Q2)

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution

between 9-Oxo Azithromycin B and Azithromycin Parent.
Inject spiked sample with all known impurities (Impurity B, E, F, N-oxide).[1][2]
Linearity

5 concentrations ranging from LOQ to 150% of target specification.
Recovery (Accuracy)

Spike placebo matrix at 50%, 100%, and 150% levels.[1][2]
Precision

(System)
6 replicate injections of standard.
LOD / LOQ

(LOD) /

(LOQ)
Determine via serial dilution. Typical LOQ:

(MS/MS).[1][2]

Troubleshooting & Critical Control Points

Peak Tailing
  • Cause: Interaction of amine groups with residual silanols on the column stationary phase.

  • Fix: Ensure the use of End-capped columns (e.g., Waters BEH or Agilent ZORBAX Extend-C18).[1][2][3] Increase mobile phase pH to > 9.0 (if column permits) to deprotonate the amine, reducing silanol interaction.[1]

Carryover[1]
  • Cause: Macrolides are "sticky" and adsorb to steel surfaces.[1]

  • Fix: Use a needle wash solution of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .[1]

Source Fragmentation (In-Source CID)[1][2][3]
  • Issue: Azithromycin derivatives are fragile.[1] High cone voltage can fragment the parent ion before the quadrupole.

  • Fix: Optimize Cone Voltage (typically 20-40V) to maximize the

    
     precursor intensity without inducing premature cladinose loss.
    

References

  • European Pharmacopoeia (Ph.[1] Eur.) . "Azithromycin Monograph 1649". European Directorate for the Quality of Medicines.

  • United States Pharmacopeia (USP) . "Azithromycin: Organic Impurities". USP-NF.[2][3] [1][2][3]

  • CymitQuimica . "9-Oxo Azithromycin B Product Sheet". Analytical Standards.

  • LGC Standards . "Azithromycin Impurity Standards".[1][4][6][5] LGC Standards.

  • Antec Scientific . "Azithromycin According to USP method: Electrochemical Detection". Application Note.

Sources

Method

Application Note: NMR Structural Confirmation of 9-Oxo Azithromycin B

The following Application Note is designed for analytical chemists and pharmaceutical scientists involved in the structural characterization of macrolide impurities. It addresses the specific challenge of distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for analytical chemists and pharmaceutical scientists involved in the structural characterization of macrolide impurities. It addresses the specific challenge of distinguishing the 9-Oxo Azithromycin B derivative (a cyclic amide/lactam impurity) from the parent azalide structure.[1]


H, 

C, 2D HMBC/HSQC) Analyte: 9-Oxo Azithromycin B (Desmethyl-Azithromycin Lactam Derivative) Matrix: API Purity Profiling / Degradation Studies[1][2]

Executive Summary

In the development of Azithromycin (AZM) formulations, oxidative degradation can lead to the formation of "Azithromycin B" derivatives (typically defined as the N-demethylated species, Azaerythromycin A) and their subsequent oxidation products. The 9-Oxo Azithromycin B impurity represents a critical structural change where the 9a-aza group is oxidized to a lactam (cyclic amide) or the C9 position reverts to a ketone functionality.[1][2]

Distinguishing this impurity is analytically challenging because the molecular weight change is minimal (often isobaric or +14-16 Da depending on the exact pathway), and UV detection is non-specific due to the lack of chromophores.[1] This protocol details the NMR methodology to unambiguously confirm the 9-Oxo (Lactam) motif, distinguishing it from the parent 9-Deoxo (Amine) azalide ring.[1][2]

Structural Context & Mechanistic Insight

To interpret the NMR data correctly, one must understand the structural divergence. Azithromycin contains a 15-membered azalide ring (amine at position 9a).[1][2][3][4] The "9-Oxo" impurity implies the introduction of a carbonyl group, typically converting the amine into a lactam (cyclic amide).[1]

The Degradation Pathway

The formation of 9-Oxo Azithromycin B typically follows the oxidative demethylation of the parent drug, followed by oxidation of the ring nitrogen or adjacent carbons.

Azithromycin_Degradation cluster_features NMR Diagnostic Features AZM Azithromycin (Parent Azalide) N-Methylated Amine AZM_B Azithromycin B (Desmethyl-Azithromycin) Secondary Amine AZM->AZM_B Oxidative N-Demethylation (Loss of CH3) feat1 C9a: Amine (CH2-N-CH3) AZM->feat1 OXO 9-Oxo Azithromycin B (Lactam Impurity) Cyclic Amide AZM_B->OXO Oxidation of C9/N9a (Formation of C=O) feat2 C9a: Amide (C=O) OXO->feat2

Figure 1: Degradation pathway illustrating the conversion of the Azithromycin amine core to the 9-Oxo lactam impurity.[1][2]

Experimental Protocol

Sample Preparation

Macrolides exhibit conformational flexibility that can broaden NMR signals.[1] Solvent choice is critical to lock the conformation and prevent exchange broadening of the hydroxyl/amide protons.

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is the standard for backbone assignment.[1][2]
    • Alternative: Pyridine-

      
       is recommended if resolution of hydroxyl protons is required to confirm the integrity of the sugar moieties (Desosamine/Cladinose).[1]
      
  • Concentration: 10–15 mg in 600 µL solvent (for 500/600 MHz instruments).

  • Temperature: 298 K (25°C).[1] If line broadening occurs due to ring flipping, cool to 273 K or heat to 313 K to sharpen signals.[1]

Instrument Parameters
ExperimentPulse SequenceScans (NS)Key ParameterPurpose

H
zg3016D1 = 2.0sBaseline structural check; integration of methyl groups.[1][2]

C {1H}
zgpg301024+SW = 240 ppmCRITICAL: Detection of the quaternary Lactam Carbonyl (~170-180 ppm).[1][2]

H-

C HMBC
hmbcgplpndqf32

= 8 Hz
Correlate H8/H10 protons to the new C9a Carbonyl.

N HMBC
hmbcgp64+

= 5 Hz
Confirm the change from Amine (

ppm) to Amide (

ppm).

Structural Elucidation Strategy

The confirmation of 9-Oxo Azithromycin B relies on proving the existence of a second carbonyl group (the lactam) in addition to the native C1 lactone carbonyl.[1]

The "Two-Carbonyl" Test ( C NMR)

Azithromycin (Parent) has only one carbonyl signal (C1 Lactone) around 176–179 ppm .[1][2] The 9-Oxo impurity will display two distinct carbonyl signals in the downfield region.[1]

  • Signal A (C1 Lactone): ~178 ppm (Present in both).[1][2]

  • Signal B (C9a Lactam): ~170–176 ppm (Present only in 9-Oxo Azithromycin B).[1][2]

Note: The chemical shift of the lactam carbonyl is sensitive to the ring size and solvent. It generally appears slightly upfield from the ester (lactone) carbonyl.[1]

Diagnostic Chemical Shifts (CDCl )

The following table summarizes the expected shifts distinguishing the parent from the impurity.

PositionAzithromycin (Parent)Azithromycin B (Desmethyl)9-Oxo Azithromycin B
N-CH


~2.3 ppm (s)
Absent Absent
C9a

~70-74 ppm (CH

)

~70-75 ppm (CH

)

170–176 ppm (C=O)
H9a

~2.0–2.5 ppm (m)

~2.4 ppm
Absent (Quaternary C)
C1 (Lactone)

~178 ppm

~178 ppm

~178 ppm
C8/C10 Typical AliphaticTypical AliphaticDownfield Shift (Deshielded by C=O)
2D NMR Confirmation (HMBC)

To prove the new carbonyl is located at position 9 (and not an acetylated impurity elsewhere):

  • Identify protons H8 and H10 (flanking the nitrogen position).[1]

  • In the parent, H8/H10 show HMBC correlations to the C9a methylene (~73 ppm).

  • In the 9-Oxo impurity , H8/H10 will show strong HMBC correlations to the new Carbonyl (~175 ppm).[1]

Workflow Diagram

The following diagram outlines the logical decision tree for confirming the structure.

NMR_Workflow Step1 Sample Prep (Dissolve in CDCl3) Step2 Acquire 1D 1H NMR Step1->Step2 Check1 N-Methyl Signal (~2.3 ppm) Present? Step2->Check1 Path_Parent Parent Azithromycin (or N-Methyl Impurity) Check1->Path_Parent Yes Path_B Proceed to 'Type B' Analysis Check1->Path_B No Step3 Acquire 13C NMR (Focus: 160-190 ppm) Path_B->Step3 Check2 Count Carbonyl Signals (> 160 ppm) Step3->Check2 Result_1 1 Signal (C1 only) = Azithromycin B (Amine) Check2->Result_1 One Signal Result_2 2 Signals (C1 + C9a) = 9-Oxo Azithromycin B (Lactam) Check2->Result_2 Two Signals Step4 Validation: HMBC Correlate H8/H10 -> New C=O Result_2->Step4

Figure 2: Logical decision tree for NMR structural confirmation.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Azithromycin: Impurity Profiling. [Link][1][5][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azithromycin (CID 447043). [Link][1][2]

  • Momekov, G., et al. Structural elucidation of macrolide antibiotics.[1] (Contextual reference for macrolide NMR assignments). [Link]

Sources

Application

Application Note: A Validated Bioanalytical Method for the Quantification of 9-Oxo Azithromycin B in Human Plasma using LC-MS/MS

Introduction Azithromycin, a widely prescribed macrolide antibiotic, undergoes metabolism in the body, leading to the formation of various metabolites.[1] 9-Oxo Azithromycin B is one such metabolite, and its quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, undergoes metabolism in the body, leading to the formation of various metabolites.[1] 9-Oxo Azithromycin B is one such metabolite, and its quantification in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note presents a detailed, validated bioanalytical method for the determination of 9-Oxo Azithromycin B in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed to be robust, sensitive, and specific, adhering to the principles outlined in the harmonized ICH M10 guideline on bioanalytical method validation.[2][3][4][5]

The successful validation of a bioanalytical method is paramount to ensure the reliability and acceptability of the data generated in nonclinical and clinical studies.[6] This protocol provides a comprehensive framework for the validation of the method, covering essential parameters such as selectivity, accuracy, precision, recovery, and stability.[7][8]

Materials and Methods

Chemicals and Reagents
  • 9-Oxo Azithromycin B reference standard (purity ≥98%)

  • Azithromycin-d3 (internal standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical balance, centrifuges, and other standard laboratory equipment.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction of macrolides from biological matrices due to its high recovery and ability to remove interfering substances.[9][10]

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (Azithromycin-d3).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The selection of appropriate chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity and selectivity.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • 9-Oxo Azithromycin B: Precursor ion (Q1) > Product ion (Q3)

    • Azithromycin-d3 (IS): Precursor ion (Q1) > Product ion (Q3)

Rationale for MRM transitions: The precursor ion will be the protonated molecule [M+H]+ of 9-Oxo Azithromycin B. The product ions will be selected based on the fragmentation pattern of the molecule, likely corresponding to the loss of the desosamine or cladinose sugar moieties, a common fragmentation pathway for macrolide antibiotics.[11]

Method Validation

A full validation of the bioanalytical method should be performed in accordance with the ICH M10 guideline to ensure its suitability for its intended purpose.[6]

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

ParameterAcceptance Criteria
Calibration Rangee.g., 1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Back-calculated concentrationsWithin ±15% of nominal (±20% at LLOQ)
Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

ParameterAcceptance Criteria
Intra-day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[8]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[8]

Table 1: Hypothetical Intra-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ11.055.08.5
Low32.90-3.36.2
Medium100102.52.54.1
High800785.6-1.83.5

Table 2: Hypothetical Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ11.088.010.2
Low32.95-1.77.8
Medium100101.91.95.3
High800790.1-1.24.8
Recovery and Matrix Effect

The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or IS.

Table 3: Hypothetical Recovery and Matrix Effect Data

QC LevelMean Recovery (%)%CVMean Matrix Factor%CV
Low88.55.10.983.2
High91.24.51.012.8
Stability

The stability of 9-Oxo Azithromycin B in plasma must be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Studies have shown that azithromycin itself has good stability under various storage conditions.[12]

Table 4: Stability Assessment

Stability ConditionDurationAcceptance Criteria
Bench-top Stability e.g., 4 hours at room temperatureMean concentration within ±15% of nominal
Freeze-Thaw Stability e.g., 3 cyclesMean concentration within ±15% of nominal
Long-term Stability e.g., 30 days at -80°CMean concentration within ±15% of nominal
Autosampler Stability e.g., 24 hours at 4°CMean concentration within ±15% of nominal

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Human Plasma) Sample_Receipt Sample Receipt & Logging Sample_Collection->Sample_Receipt Sample_Storage Sample Storage (-80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing Data Processing & Integration LCMS_Analysis->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Data_Review Data Review & QC Check Concentration_Calculation->Data_Review Reporting Final Report Generation Data_Review->Reporting

Caption: Bioanalytical workflow from sample collection to final reporting.

Method_Validation_Flow node_exp Selectivity LLOQ Linearity Accuracy & Precision Recovery & Matrix Effect Stability Pass_Fail All Parameters Meet Criteria? node_exp:s->Pass_Fail Start Start Method Validation Start->node_exp Perform Experiments Selectivity Selectivity Assessment LLOQ_Determination LLOQ Determination Linearity Calibration Curve Linearity Accuracy_Precision Accuracy & Precision Runs Recovery_Matrix Recovery & Matrix Effect Stability Stability Experiments Validated Method Validated Pass_Fail->Validated Yes Revise Revise Method & Re-validate Pass_Fail->Revise No Revise->Start

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the validated bioanalytical analysis of 9-Oxo Azithromycin B in human plasma using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with the framework for method validation, offer a robust starting point for researchers in drug development. Adherence to these protocols and the principles of regulatory guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and drug metabolism studies.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Sottolano, S., & Hucker, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(4), 283–286. [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • MDPI. (2023). Development and Validation of a High-Precision LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma Using Imipramine. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • Precision for Medicine. (2023). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Shimadzu. (2024). Determination of nine macrolide antibiotics in grass carp. [Link]

  • Agilent Technologies. (2013). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. [Link]

  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 27(5), 471-500. [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Al-khamis, K. I., & Youssef, R. M. (2022). The Stability of Azithromycin in a Reconstituted Oral Suspension Under Various In-Home Storage Conditions. ResearchGate. [Link]

  • Mitjà, O., et al. (2021). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of antimicrobial chemotherapy, 76(4), 963–970. [Link]

  • Belal, F., et al. (2018). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. ResearchGate. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on bioanalytical method validation. [Link]

  • RCSB PDB. Azithromycin. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • ResearchGate. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. [Link]

  • Ovid. pH-Dependent stability of azithromycin in aqueous... : Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kanfer, I., Skinner, M. F., & Walker, R. B. (1998). Analysis of macrolide antibiotics. Journal of chromatography. A, 812(1-2), 255–286. [Link]

  • Lee, H., et al. (2021). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PloS one, 16(3), e0247356. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71587690, Azithromycin B. [Link]

  • Zhong, Z., et al. (2007). Validated HPLC-MS-MS method for determination of azithromycin in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 553–559. [Link]

  • ResearchGate. Structural formula of azithromycin (9-deoxo-9a-methyl-9a-azahomoer- ythromycin A). [Link]

  • SCION Instruments. (2022). Sample Preparation – Liquid-Liquid Extraction. [Link]

  • N-G, A., et al. (2018). Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry. Talanta, 178, 80-87. [Link]

  • Waters. Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • Drugs.com. (2024). How long does azithromycin stay in your system?. [Link]

  • eScholarship.org. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin. [Link]

  • Ingenta Connect. (2018). A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic. [Link]

  • Pfizer. AZITHROMYCIN. [Link]

  • SciELO. (2009). Stability study of azithromycin in ophthalmic preparations. [Link]

  • Organomation. (2023). Solvent Extraction Techniques. [Link]

  • S, K., & K, K. (2004). Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices. Journal of chromatography. A, 1047(2), 153–160. [Link]

  • MDPI. (2021). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. [Link]

  • MDPI. (2023). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Resolving Azithromycin B and 9-Oxo Azithromycin B Co-elution in HPLC

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for resolving one of the more persistent challenges in the chromatographic analysis of Azithromycin: the co-elution of Azithromyc...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for resolving one of the more persistent challenges in the chromatographic analysis of Azithromycin: the co-elution of Azithromycin B (a known impurity, also referred to as 3-Deoxyazithromycin) and its closely related analogue, 9-Oxo Azithromycin B. This guide is designed for drug development professionals and analytical scientists who encounter this issue and require a robust, scientifically-grounded troubleshooting workflow.

The structural similarity between these compounds—differing by subtle changes in functional groups—means they often exhibit nearly identical partitioning behavior under standard reversed-phase HPLC conditions, leading to poor resolution or complete co-elution. This guide moves beyond basic troubleshooting to provide a systematic, in-depth methodology for achieving baseline separation, ensuring accurate quantification and regulatory compliance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a single, broad, or shouldered peak where I expect Azithromycin B. Why are these two compounds co-eluting on my C18 column?

A1: The Challenge of Selectivity with Structurally Similar Analogs

Co-elution in this context is fundamentally a problem of insufficient selectivity (α) . Your analytical column is not discriminating enough between the subtle structural differences of Azithromycin B and 9-Oxo Azithromycin B.

  • Causality: Both molecules are large, complex macrolides with multiple chiral centers and basic nitrogen atoms.[1][2] Standard C18 columns primarily separate based on hydrophobicity. If the modification from a hydroxyl group (in Azithromycin B) to a keto group (in 9-Oxo Azithromycin B) does not significantly alter the overall hydrophobicity, the C18 stationary phase will fail to resolve them. Furthermore, both compounds possess a pKa in the range of 8.7–9.0 due to the desosamine sugar, meaning their ionization state will be nearly identical at any given pH.

To resolve them, we must introduce or amplify secondary interactions or exploit subtle differences in their physicochemical properties. This requires a systematic adjustment of key chromatographic parameters.

Q2: Co-elution is confirmed. What is the most logical and impactful first step in my method development?

A2: Strategic Manipulation of Mobile Phase pH

For ionizable compounds like the Azithromycin family, mobile phase pH is the most powerful tool for manipulating retention and selectivity .[3][4][5] Because these are basic compounds, operating at an elevated pH is often necessary to achieve adequate retention and good peak shape on a reversed-phase column.

  • Expertise & Experience: The goal at high pH is to suppress the ionization of the tertiary amine on the desosamine sugar. In their neutral (non-ionized) state, the compounds are more hydrophobic and interact more strongly with the C18 stationary phase. Even minor differences in the pKa of the two analytes, or how the charge is shielded by the surrounding structure, can be amplified by pH changes, leading to a shift in selectivity. A study on Azithromycin and its impurities demonstrated that pH was a critical factor, with a pH of 6.8 proving optimal for resolving the critical peak pair in that specific case.[6]

Experimental Protocol: pH Scouting Study

  • Column Selection: Ensure you are using a pH-stable column (e.g., a hybrid-silica or polymer-based C18) rated for use up to pH 11 or 12. Standard silica columns will rapidly degrade above pH 8.[5]

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH setpoints. Measure the pH of the aqueous component before mixing with the organic modifier.[7]

    • pH 9.0: Use Ammonium Bicarbonate or Borate buffer.

    • pH 10.0: Use Ammonium Bicarbonate or Carbonate buffer.

    • pH 11.0: Use a Phosphate/Sodium Hydroxide buffer.

  • Systematic Analysis: Using your existing organic modifier ratio and column temperature, inject your sample at each pH condition. Allow the system to fully equilibrate between each pH change (at least 10-15 column volumes).

  • Data Evaluation: Monitor the retention time (k) and, most importantly, the resolution (Rs) between the target peaks.

ParameterRationaleExpected Outcome
Mobile Phase pH Alters the ionization state of basic analytes.Increased retention and potential for altered selectivity as the compounds shift from ionized to neutral forms.
Buffer System Maintains a stable pH for reproducible results.Prevents retention time drift and ensures method robustness.
High-pH Stable Column Prevents degradation of the stationary phase.Ensures column longevity and consistent performance.

G

Caption: pH optimization workflow for ionizable compounds.

Q3: I've optimized the pH, and I see some peak separation, but the resolution is still not sufficient. What's the next parameter to adjust?

A3: Fine-Tuning Selectivity with Column Temperature

Column temperature is a powerful, yet often underutilized, tool for influencing selectivity, especially for compounds with similar structures.[8]

  • Expertise & Experience: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction. The retention of each compound will respond differently to temperature changes (a phenomenon described by the van't Hoff equation). This differential change can be exploited to either increase or decrease the relative separation. Increasing temperature generally reduces retention times and sharpens peaks by lowering mobile phase viscosity and increasing mass transfer efficiency.[9][10][11] For some compounds, lower temperatures may increase resolution by enhancing specific interactions that are diminished at higher thermal energies.[12]

Experimental Protocol: Temperature Study

  • Set Optimal pH: Use the mobile phase pH that provided the best (even if incomplete) separation from your previous study.

  • Systematic Analysis: Set the column oven to a starting temperature (e.g., 30°C) and allow the entire system to equilibrate. Inject the sample.

  • Increment Temperature: Increase the temperature in systematic steps (e.g., 30°C, 40°C, 50°C, 60°C). Ensure the system is fully equilibrated at each new temperature before injection.

  • Data Evaluation: Create a table to track retention times and resolution as a function of temperature. You are looking for the temperature that maximizes the resolution (Rs).

Hypothetical Temperature Study Data

Column Temperature (°C)Analyte 1 tR (min)Analyte 2 tR (min)Resolution (Rs)Observation
3015.215.40.8Poor resolution
4012.112.41.2Resolution improving
50 9.5 10.0 1.8 Optimal separation
607.88.21.6Resolution decreasing
Q4: I have optimized both pH and temperature, but the co-elution persists. Should I consider changing my stationary phase?

A4: Yes. Introducing Alternative Separation Mechanisms with Different Column Chemistries

If you cannot achieve selectivity by modifying the mobile phase, the next logical step is to change the stationary phase. The goal is to introduce different types of molecular interactions beyond simple hydrophobicity.

  • Trustworthiness: A self-validating approach dictates that when a given separation mechanism (hydrophobic interaction on C18) is insufficient, a new mechanism must be introduced.

Recommended Alternative Stationary Phases:

  • Phenyl-Hexyl: This phase can provide unique selectivity through π-π interactions with aromatic moieties. If the 9-oxo group influences the electron density or accessibility of any nearby ring structures differently than the hydroxyl group, this phase may resolve them.

  • Embedded Polar Group (EPG): These columns (often called "Aqua" or "Polar-C18") have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This has two benefits:

    • It makes the phase more compatible with highly aqueous mobile phases.

    • It provides an alternative site for hydrogen bonding interactions, which can be highly selective for molecules differing by hydroxyl vs. keto groups.

  • Macrocyclic Glycopeptide (Chiral) Phases: This is an advanced but highly effective option. Phases based on molecules like Teicoplanin or Vancomycin separate compounds based on a complex combination of hydrophobic, ionic, and hydrogen-bonding interactions within pre-defined chiral pockets.[13][14] Even for achiral separations of complex molecules, these phases offer unique and powerful selectivity that is often orthogonal to traditional reversed-phase columns.

G

Caption: Interaction mechanisms of different HPLC stationary phases.

Summary: A Holistic Troubleshooting Workflow

Resolving the co-elution of 9-Oxo Azithromycin B and Azithromycin B requires moving from broad-stroke changes to fine-tuning. The following workflow summarizes the logical progression for tackling this challenge efficiently.

G Start START: Co-elution of Azithromycin Analogs Step1 Step 1: Mobile Phase pH Optimization (Scout pH 9-11 on a stable column) Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Step2 Step 2: Column Temperature Optimization (Scout 30-60°C at best pH) Check1->Step2 No End_Success SUCCESS: Method Ready for Validation Check1->End_Success Yes Check2 Resolution > 1.5? Step2->Check2 Step3 Step 3: Change Organic Modifier (Switch Acetonitrile <=> Methanol) Check2->Step3 No Check2->End_Success Yes Check3 Resolution > 1.5? Step3->Check3 Step4 Step 4: Change Stationary Phase (Test Phenyl, EPG, or Chiral columns) Check3->Step4 No Check3->End_Success Yes End_Consult PERSISTENT ISSUE: Consult Advanced Support (e.g., 2D-LC, SFC) Step4->End_Consult

Caption: Comprehensive troubleshooting workflow for resolving co-elution.

References

  • Waghule, S. N., et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. [Link]

  • Singh, A. P., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Advanced Pharmaceutical Sciences and Research. [Link]

  • Scribd. Azithromycin. (n.d.). [Link]

  • ResearchGate. Structure of azithromycin. (n.d.). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [Link]

  • ResearchGate. Structure of the azithromycin. (n.d.). [Link]

  • Waters Corporation. (2021). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. [Link]

  • Al-Rimawi, F. (2011). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science. [Link]

  • Pfizer. (n.d.). AZITHROMYCIN Product Monograph. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71587690, Azithromycin B. [Link]

  • ResearchGate. Column temperature effect on the separation of atropisomers. (n.d.). [Link]

  • Quim. Nova. (2021). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. [Link]

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • PDB-101. Azithromycin. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech. (2023). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Scholars' Mine. (1995). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Bokan, S., et al. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Molecules. [Link]

  • LCGC International. (2005). How Does Temperature Affect Selectivity?. [Link]

  • Berthod, A., et al. (2009). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. Journal of AOAC International. [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • ResearchGate. Structural formula of azithromycin (9-deoxo-9a-methyl-9a-azahomoer- ythromycin A). (n.d.). [Link]

  • Agilent Technologies. (2013). Control pH During Method Development for Better Chromatography. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods?. [Link]

Sources

Optimization

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 9-Oxo Azithromycin B Analysis

Welcome to the technical support center dedicated to overcoming the challenges associated with the mass spectrometric analysis of 9-Oxo Azithromycin B. As a critical impurity and metabolite of Azithromycin, achieving hig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the mass spectrometric analysis of 9-Oxo Azithromycin B. As a critical impurity and metabolite of Azithromycin, achieving high sensitivity in its detection is paramount for accurate quantification in drug development and quality control. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 9-Oxo Azithromycin B.

Q1: I am observing a weak or no signal for 9-Oxo Azithromycin B. What is the first thing I should check?

A1: Start by verifying the mass spectrometer is tuned and calibrated. Then, confirm you are using the optimal ionization mode, which for 9-Oxo Azithromycin B, like Azithromycin, is positive electrospray ionization (ESI+). Ensure your mobile phase is acidic, typically with 0.1% formic acid, to promote protonation of the analyte.

Q2: What are the expected precursor and product ions for 9-Oxo Azithromycin B in MS/MS?

Q3: My peak shape is poor (e.g., broad, tailing). What could be the cause?

A3: Poor peak shape is often a chromatographic issue. Ensure your column is in good condition and compatible with your mobile phase. For macrolides, a C18 column is commonly used. Check for any leaks in the LC system and ensure your sample solvent is compatible with the mobile phase. High concentrations of organic solvent in the sample can cause peak distortion if the initial mobile phase is highly aqueous.

Q4: I suspect ion suppression is affecting my sensitivity. How can I confirm and mitigate this?

A4: Ion suppression is a common issue in LC-MS/MS, especially with complex matrices.[2][3] To confirm, you can perform a post-column infusion experiment. To mitigate ion suppression, the most effective strategy is to improve your sample preparation to remove interfering matrix components.[4] Additionally, optimizing your chromatography to separate the analyte from the region of suppression is a viable approach. Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[4]

II. In-Depth Troubleshooting Guides

This section provides a more detailed approach to resolving persistent issues with your 9-Oxo Azithromycin B analysis.

Guide 1: No or Very Low Analyte Signal

If the initial checks from the FAQs do not resolve the issue of a missing or weak signal, follow this systematic troubleshooting workflow.

Troubleshooting Workflow for No/Low Signal

No_Signal_Workflow cluster_ms Mass Spectrometer cluster_lc Liquid Chromatography cluster_sample Sample cluster_method Method start Start: No/Low Signal for 9-Oxo Azithromycin B ms_check 1. Mass Spectrometer Checks start->ms_check lc_check 2. LC System Checks ms_check->lc_check MS OK ms1 Tune & Calibrate Instrument? ms_check->ms1 sample_prep_check 3. Sample Preparation & Integrity lc_check->sample_prep_check LC OK lc1 Mobile Phase Correct? (e.g., 0.1% Formic Acid in ACN/MeOH) lc_check->lc1 method_dev 4. Method Development Optimization sample_prep_check->method_dev Sample OK sp1 Analyte Degradation? sample_prep_check->sp1 conclusion Signal Restored method_dev->conclusion md1 MRM Transitions Optimized? method_dev->md1 ms2 Correct Ionization Mode (ESI+)? ms1->ms2 ms3 Optimized Source Parameters? (e.g., spray voltage, gas flow, temperature) ms2->ms3 lc2 Leaks in the System? lc1->lc2 lc3 Column Condition/Age? lc2->lc3 sp2 Correct Sample Concentration? sp1->sp2 sp3 Matrix Effects Present? sp2->sp3 md2 Dwell Time Sufficient? md1->md2 md3 Collision Energy Optimized? md2->md3

Caption: A step-by-step workflow for troubleshooting no or low signal for 9-Oxo Azithromycin B.

Causality Behind Experimental Choices:

  • Mass Spectrometer: The foundation of your analysis. An untuned or uncalibrated instrument will not provide accurate mass-to-charge ratio measurements, making it impossible to detect your target analyte. The choice of ESI in positive mode is based on the chemical structure of macrolides, which contain basic nitrogen atoms that are readily protonated.[1]

  • Liquid Chromatography: The mobile phase composition, particularly the presence of an acid like formic acid, is crucial for maintaining the analyte in its protonated form, which is essential for ESI+ detection. System integrity (no leaks) and a healthy column are fundamental for reproducible chromatography.

  • Sample Integrity: Macrolides can be susceptible to degradation. Ensure proper storage and handling of your samples and standards. If you are working at very low concentrations, serial dilution errors can also be a factor.

  • Method Parameters: For MS/MS analysis, the selection of precursor and product ions (MRM transition) and the optimization of collision energy are critical for sensitivity and specificity. Insufficient dwell time for your analyte peak will result in poor peak integration and lower apparent sensitivity.

Guide 2: Mitigating Matrix Effects and Ion Suppression

Matrix effects are a primary culprit for reduced sensitivity and variability in bioanalytical assays.[2] This guide provides a comprehensive approach to identifying and minimizing their impact.

Workflow for Addressing Matrix Effects

Matrix_Effects_Workflow cluster_diagnose Diagnosis cluster_prep Sample Preparation cluster_chrom Chromatography cluster_is Internal Standard start Start: Suspected Matrix Effects diagnose 1. Diagnose Matrix Effects start->diagnose sample_prep 2. Optimize Sample Preparation diagnose->sample_prep Confirmed d1 Post-Column Infusion Experiment diagnose->d1 chromatography 3. Optimize Chromatography sample_prep->chromatography p1 Protein Precipitation (PPT) sample_prep->p1 p2 Liquid-Liquid Extraction (LLE) sample_prep->p2 p3 Solid-Phase Extraction (SPE) sample_prep->p3 internal_standard 4. Use Stable Isotope-Labeled IS chromatography->internal_standard c1 Modify Gradient to Separate Analyte from Suppression Zone chromatography->c1 conclusion Matrix Effects Minimized internal_standard->conclusion is1 Incorporate a Stable Isotope-Labeled (SIL) Internal Standard internal_standard->is1 d2 Compare Analyte Response in Neat Solution vs. Matrix Extract d1->d2 c2 Change Column Chemistry c1->c2 c3 Reduce Flow Rate c2->c3

Caption: A workflow for diagnosing and mitigating matrix effects in the analysis of 9-Oxo Azithromycin B.

Comparative Analysis of Sample Preparation Techniques:

The choice of sample preparation is a critical step in minimizing matrix effects. Here is a comparison of common techniques for macrolide analysis.

Technique Principle Advantages Disadvantages Typical Recovery for Macrolides
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, leading to higher potential for ion suppression.[5]>90% (but with significant matrix effects)[5]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, may form emulsions, and can be difficult to automate.[6]88% - 105% (analyte dependent)[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides very clean extracts, and is easily automated.[6][8]More expensive and requires more method development than PPT or LLE.>90% with significantly reduced matrix effects.

Recommendation: For achieving the highest sensitivity for 9-Oxo Azithromycin B, especially in complex biological matrices, Solid-Phase Extraction (SPE) is the recommended sample preparation technique . While it requires more initial method development, the resulting cleaner extracts will lead to reduced ion suppression and more reliable quantification.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: MRM Method Development for 9-Oxo Azithromycin B

Objective: To determine the optimal precursor and product ions for the sensitive detection of 9-Oxo Azithromycin B.

Materials:

  • 9-Oxo Azithromycin B standard solution (e.g., 1 µg/mL in methanol)

  • LC-MS/MS system with ESI source

  • Mobile phase: 0.1% formic acid in 50:50 methanol:acetonitrile

Procedure:

  • Infusion and Precursor Ion Identification:

    • Directly infuse the 9-Oxo Azithromycin B standard solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Operate the mass spectrometer in full scan mode in the positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 700-800).

    • Identify the most abundant ion, which should correspond to the [M+H]⁺ of 9-Oxo Azithromycin B (expected around m/z 763.9). This will be your precursor ion.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode, selecting the precursor ion identified in the previous step.

    • Vary the collision energy (e.g., from 10 to 50 eV in 5 eV increments) to induce fragmentation.

    • Identify the most abundant and stable product ions. As with other macrolides, expect fragments corresponding to the loss of sugar moieties.[1]

  • MRM Transition Selection and Optimization:

    • Select the most intense and specific product ion to create your primary MRM transition (e.g., 763.9 -> [most abundant product ion]).

    • If necessary, select a second, less abundant product ion for a confirmatory MRM transition.

    • Fine-tune the collision energy for each transition to maximize the signal intensity.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To extract 9-Oxo Azithromycin B from plasma while minimizing matrix interferences.

Materials:

  • Mixed-mode or polymeric reverse-phase SPE cartridges (e.g., Oasis HLB)

  • Human plasma sample

  • Methanol

  • Water

  • Ammonium hydroxide

  • Formic acid

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of 9-Oxo Azithromycin B).

    • Add 200 µL of 2% ammonium hydroxide in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with a second, stronger organic wash if necessary to remove less polar interferences, but be careful not to elute the analyte.

  • Elution:

    • Elute the 9-Oxo Azithromycin B from the cartridge with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

IV. References

  • Milagres L. A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. J Chromatography Res. 2023;6:4. Available from: [Link]

  • Lab Manager. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager. 2025 Mar 7. Available from: [Link]

  • Na-Bangchang K, et al. Solid phase extraction and high performance liquid chromatography for the determination of azithromycin in human plasma. ResearchGate. 2007. Available from: [Link]

  • Sultana N, et al. Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. 2022;60(3). Available from: [Link]

  • Liu J, et al. A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed Central. 2022. Available from: [Link]

  • Aurora Biomed. Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. 2020 Dec 11. Available from: [Link]

  • D'Arienzo CJ, et al. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. 2020 Jul 6. Available from: [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. 2025 Nov 19. Available from: [Link]

  • ResearchGate. Mass spectrum of azithromycin in a positive mode under different conditions. Available from: [Link]

  • Agilent Technologies. Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. 2021 Sep 1. Available from: [Link]

  • ResearchGate. A new strategy for ionization enhancement by derivatization for mass spectrometry. 2017. Available from: [Link]

  • Lam CW, et al. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. 2001. Available from: [Link]

  • Korfmacher WA, et al. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PubMed Central. 2025 Apr 7. Available from: [Link]

  • Dolan JW. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. 2003. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • ResearchGate. Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. 2006. Available from: [Link]

  • Chromatography Online. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. 2013. Available from: [Link]

  • Ibáñez M, et al. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. 2013. Available from: [Link]

  • Wróbel P, et al. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. 2016 Mar 1. Available from: [Link]

  • ResearchGate. Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. 2003. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023 Aug 29. Available from: [Link]

  • Scribd. Ion Suppression in LC–MS–MS Analysis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 9-Oxo Azithromycin B

Current Status: Operational Ticket ID: REF-MACRO-OXO-09 Assigned Specialist: Senior Application Scientist, Analytical Development[1] Executive Summary: The "9-Oxo" Vulnerability Welcome to the technical support hub for M...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REF-MACRO-OXO-09 Assigned Specialist: Senior Application Scientist, Analytical Development[1]

Executive Summary: The "9-Oxo" Vulnerability

Welcome to the technical support hub for Macrolide impurity profiling. You are likely here because you are observing inconsistencies in the recovery of 9-Oxo Azithromycin B (often associated with Azithromycin Impurity L or related oxidative metabolites).

The Core Problem: Standard Azithromycin is chemically distinct from Erythromycin because the C9-carbonyl (ketone) is replaced by a methyl-substituted nitrogen (amine).[1] This substitution confers acid stability. However, 9-Oxo Azithromycin B effectively reverts this structural advantage. By possessing a ketone at the C9 position, this analyte regains the extreme acid instability characteristic of Erythromycin A.[1]

If you treat 9-Oxo Azithromycin B like standard Azithromycin (using unbuffered solvents or acidic LC-MS modifiers), it will degrade via internal spiroketalization before it reaches your detector.[1]

Module 1: Critical Troubleshooting (Q&A)

Q1: I am using 0.1% Formic Acid in my diluent to enhance ionization for LC-MS, but the 9-Oxo Azithromycin B peak is missing or splitting. Why?

A: You are inducing acid-catalyzed hydrolysis.[1]

  • The Mechanism: The C9-ketone in 9-Oxo Azithromycin B reacts with the C6-hydroxyl group under acidic conditions to form a hemiketal. This further dehydrates to form a spiroketal (similar to the degradation of Erythromycin A to Anhydroerythromycin A).

  • The Fix: Immediately cease the use of Formic Acid (FA) or Trifluoroacetic Acid (TFA) in the sample diluent.[1]

  • Protocol Shift: Switch to a buffered diluent at pH 7.0 – 8.0 . Use 10mM Ammonium Acetate or Phosphate Buffer. Ionization in MS should be achieved via the mobile phase post-column, or by relying on the molecule's inherent basicity (desosamine sugar) without strong acid acidification in the vial.[1]

Q2: My recovery decreases linearly over the course of a sequence (12 hours). Is this thermal degradation?

A: Likely, yes. Macrolide ketones are thermally labile in solution.[1]

  • The Mechanism: At ambient temperature (20-25°C), the cladinose sugar is prone to cleavage, and the macrocyclic ring can undergo conformational shifts leading to N-oxide formation if not protected.

  • The Fix: Thermostat your autosampler to 4°C . Never prepare samples in a room-temperature ultrasonic bath for extended periods; use short bursts with ice-bath cooling.

Q3: I see "ghost peaks" eluting earlier than my main analyte. What are these?

A: These are likely Decladinosyl derivatives.

  • The Mechanism: The bond connecting the cladinose sugar to the aglycone is the "weak link." If your pH drops below 6.0, this bond hydrolyzes, releasing the neutral sugar and leaving the cladinose-free macrolide base, which elutes earlier on C18 columns.[1]

Module 2: The "Cold-Buffered" Preparation Protocol

Do not use generic "Macrolide" methods. Use this specific workflow designed for the 9-Oxo variant.

Reagents Required:
  • Solvent A: Acetonitrile (LC-MS Grade).

  • Buffer B: 20mM Ammonium Phosphate (pH adjusted to 7.5 with Ammonia).

  • Diluent: 40:60 (v/v) Acetonitrile : Buffer B.

Step-by-Step Workflow:
  • Glassware Preparation: Use amber, silanized glass vials. (Macrolides can adsorb to active silanol groups on untreated glass at low concentrations).[1]

  • Weighing: Weigh the standard into the vial. Do not let it sit dry under bright lab lights (photo-oxidation risk).

  • Dissolution (The Critical Step):

    • Add the Diluent (pH 7.5) chilled to 4°C.

    • Strict Prohibition: Do not use pure Acetonitrile or Methanol initially, as their unbuffered nature can cause local pH drops depending on the glass surface or CO2 absorption.[1]

    • Vortex gently for 30 seconds.

    • Sonicate: Max 2 minutes in an ice-water bath .

  • Filtration: Use a PVDF or PTFE (hydrophilic) syringe filter (0.2 µm).[1] Avoid Nylon filters, which can bind macrolides.

  • Storage: Transfer immediately to an autosampler set to 4°C .

Module 3: Stability Data & Visualization

The following table summarizes the stability profile of 9-Oxo Azithromycin B compared to standard Azithromycin under stress conditions.

Table 1: Comparative Stability Profile (24-Hour Solution Stability)

Stress ConditionStandard Azithromycin Recovery9-Oxo Azithromycin B RecoveryDegradation Product Formed
Acidic (0.1% FA, pH ~2.5) > 95% (Stable)< 10% (Critical Failure) Spiroketals / Decladinosyls
Neutral (pH 7.0) > 99%> 96% N/A
Alkaline (pH 10.0) > 98%85%Ring Opening / Saponification
Thermal (60°C, 1 hr) > 90%60%Oxidative degradants
Degradation Pathway Diagram

The diagram below illustrates the "Acid Trap" that researchers fall into. It highlights why the 9-Oxo group makes the molecule susceptible to the spiroketalization pathway, unlike the parent Azithromycin.

G cluster_0 Sample Preparation Environment Start 9-Oxo Azithromycin B (C9-Ketone Structure) Acid Acidic Diluent (pH < 6.0) Start->Acid Exposed to Buffer Buffered Diluent (pH 7.5, 4°C) Start->Buffer Protected by Intermediate Hemiketal Formation (C9-Ketone + C6-OH) Acid->Intermediate H+ Catalysis Stable Stable Analyte Ready for Injection Buffer->Stable Maintains Ring Integrity Spiro Spiroketal Degradant (Irreversible Loss) Intermediate->Spiro Dehydration (-H2O)

Figure 1: The Acid-Catalyzed Spiroketalization Pathway.[1] Note that the presence of the C9-Ketone (9-Oxo) facilitates the degradation path shown in red, which is blocked in standard Azithromycin.

Module 4: System Suitability & Validation

To ensure your method is not actively degrading your sample, perform this "Time-Zero vs. Time-Four" test before running valuable samples.

  • Prepare a Quality Control (QC) sample of 9-Oxo Azithromycin B using the "Cold-Buffered" protocol.[1]

  • Inject immediately (T=0).

  • Leave the vial in the autosampler for 4 hours.

  • Inject again (T=4).

  • Criteria: The response ratio (T4/T0) must be 0.98 – 1.02 .

    • If < 0.98: Your autosampler is too warm, or your buffer pH has drifted.

    • If > 1.02: Check for solvent evaporation (cap integrity).[1]

References
  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1] USP-NF. (Defines standard impurities including Azithromycin B/Erythromycin oxime, establishing the baseline for macrolide impurity profiling).

  • CymitQuimica. 9-Oxo Azithromycin B Product Data. (Identifies the specific metabolite structure and its distinction as an analytical standard).

  • Akmese, B. (2020).[1][2][3] Stress Degradation Studies of Macrolide Antibiotics.[1][3] Hittite Journal of Science and Engineering.[1][3] (Provides comparative degradation kinetics for macrolides under acidic and thermal stress).

  • ResearchGate. Identification, Mechanisms and Kinetics of Macrolide Degradation. (Details the hydrolysis mechanisms of the cladinose sugar and lactone ring stability).

  • Google Patents. Method of separating and detecting azithromycin and impurities (CN104297383A).[1] (Describes specific mobile phase and pH conditions required to separate labile azithromycin impurities).

Sources

Optimization

Technical Support Center: 9-Oxo Azithromycin B Peak Shape Optimization

Ticket ID: AZI-9OXO-TRBL Status: Open Priority: High (Impurity Profiling/QC) Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are encountering poor peak shape (tailing, broaden...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZI-9OXO-TRBL Status: Open Priority: High (Impurity Profiling/QC) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering poor peak shape (tailing, broadening, or splitting) for 9-Oxo Azithromycin B (often associated with oxidative degradation or specific synthesis byproducts).

The Root Cause: Like its parent molecule Azithromycin, 9-Oxo Azithromycin B is a macrolide containing basic amine groups and a large hydrophobic macrocyclic ring.

  • Basicity (pKa ~8.5 - 9.5): The amine groups interact strongly with residual silanols on standard silica columns, causing severe tailing.

  • Mass Transfer: The large molecular size results in slow diffusion, leading to broad peaks if flow rate or temperature are not optimized.

  • Detection Limits: The lack of a strong chromophore (UV < 215 nm) forces high concentration injections, leading to potential column overload.

Part 1: Diagnostic Logic Tree

Before altering your method, identify your specific defect using the logic flow below.

TroubleshootingLogic Start Identify Peak Defect Tailing Defect: Tailing (As > 1.5) Start->Tailing Broad Defect: Broad/Fat Peak Start->Broad Split Defect: Split/Shoulder Start->Split Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Temp Check Column Temp Broad->Check_Temp Check_Solvent Check Sample Diluent Split->Check_Solvent Action_pH Action: Increase pH to > 8.0 (Suppress Protonation) Check_pH->Action_pH pH < pKa Check_Col Check Column Type Check_pH->Check_Col pH OK Action_Col Action: Switch to Hybrid (HPH) or Polymer Column Check_Col->Action_Col Action_Temp Action: Increase to 60°C (Improve Mass Transfer) Check_Temp->Action_Temp Temp < 40°C Check_K Check Retention (k') Check_Temp->Check_K Action_Grad Action: Steepen Gradient Check_K->Action_Grad Action_Diluent Action: Match Diluent to Initial Mobile Phase Check_Solvent->Action_Diluent

Figure 1: Diagnostic logic tree for isolating the root cause of peak shape anomalies in Macrolide chromatography.

Part 2: The "Gold Standard" Protocol

If you are using a standard C18 method (Low pH/Ambient Temp) and seeing poor results, stop . Macrolides require specific conditions to achieve sharp peaks.

The following protocol is derived from modern adaptations of USP Azithromycin methods and vendor application notes (Waters/Agilent), optimized for impurity profiling.

Recommended Method Parameters
ParameterRecommended SettingTechnical Rationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 High-pH stable hybrid particles are essential. Standard silica dissolves at pH > 8; these columns survive up to pH 12.
Mobile Phase A 0.02 M Potassium Phosphate (pH 8.2) High pH keeps the amine group uncharged (neutral), preventing silanol interaction.
Mobile Phase B Acetonitrile : Methanol (75:25) Methanol helps solubility; ACN sharpens peaks.
Temperature 60°C (Critical)Reduces mobile phase viscosity and improves mass transfer for large macrolide molecules.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Detection UV @ 210 nm 9-Oxo Azithromycin lacks a conjugated system; low UV is required.
Sample Diluent Mobile Phase A : ACN (60:40)Crucial: Do not dissolve in 100% pure ACN or MeOH; this causes "solvent wash-through" and split peaks.
Step-by-Step Optimization Workflow
  • Buffer Preparation: Dissolve Dipotassium Hydrogen Phosphate (

    
    ) in water. Adjust pH to 8.2 ± 0.1  using Diluted Phosphoric Acid. Note: Do not use ammonia if using UV detection below 210nm due to cutoff issues, though phosphate is also limited; ensure high purity salts.
    
  • Column Conditioning: Flush the Hybrid C18 column with 100% Organic for 20 mins, then equilibrate with initial mobile phase for at least 45 mins. High pH buffers require longer equilibration.

  • The "Overload" Check: Inject a standard at 10% of your target concentration.

    • If peak is sharp: Your original sample was overloading the column.

    • If peak is still tailing: The issue is chemical (silanol interaction), not physical load.

Part 3: Deep Dive Troubleshooting (FAQ)

Q1: Why does my peak tail even on a C18 column?

A: Standard C18 columns are silica-based. Even "end-capped" columns have residual silanol groups (


).
  • Mechanism: At low pH (pH 3-6), the Azithromycin amine (

    
    ) becomes protonated (
    
    
    
    ).
  • Interaction: The positively charged amine binds to the negatively charged ionized silanols (Ion-Exchange mechanism). This secondary retention slows down the "tail" of the peak.

  • Solution: By raising the pH to 8.2 (above the pKa of silanols but keeping the drug neutral) or using a high-pH stable column, you eliminate this charge-based attraction.

SilanolInteraction Silica Silica Surface (Si-O-) Drug Protonated Amine (Drug-NH3+) Silica->Drug Electrostatic Attraction Tailing Peak Tailing (Delayed Elution) Drug->Tailing Secondary Retention

Figure 2: Mechanism of Silanol-Amine interaction causing peak tailing.

Q2: I see a "shoulder" or split peak. Is my column dead?

A: Likely not. This is usually a Solvent Mismatch .

  • Scenario: You dissolved the hydrophobic 9-Oxo Azithromycin in 100% Methanol or Acetonitrile to get it into solution.

  • The Physics: When you inject a strong solvent plug into a weaker mobile phase, the drug travels with the solvent plug faster than the mobile phase can elute it.

  • The Fix: Dilute your sample with at least 40-50% buffer (or water). If solubility is an issue, add a small amount of IPA (Isopropyl Alcohol) but keep the water content high.

Q3: Can I use Ion-Pairing reagents instead of High pH?

A: Yes, but it is less robust for LC-MS.

  • Method: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Effect: The acid protonates the amine, but the fluoro-anion pairs with it to form a neutral complex.

  • Warning: TFA suppresses ionization in LC-MS and can take days to wash out of a column. High pH (Ammonium Hydroxide/Bicarbonate) is preferred for MS applications.

Q4: The 9-Oxo peak is broad compared to the main Azithromycin peak.

A: This suggests a difference in polarity or simply late elution.

  • Gradient Slope: If 9-Oxo elutes later, it experiences "isocratic broadening" as it sits on the column longer.

  • Fix: Increase the gradient slope (change %B per minute) at the time the impurity elutes. This "compresses" the peak from the back.

References

  • USP Monograph (Azithromycin): United States Pharmacopeia.[3] Azithromycin: Organic Impurities Procedure.[2] (Utilizes high pH phosphate buffer and high temperature).

  • Waters Application Note: Analysis of Azithromycin on the Alliance iS HPLC System. (Details the use of XBridge C18 and pH 8.9 buffer).

  • Agilent Technologies: Development of an UHPLC Method for Azithromycin Tablets. (Discusses Poroshell HPH columns for basic macrolides).

  • Journal of Chromatographic Science: Separation of Erythromycin and Related Substances. (Foundational theory on macrolide pKa and silanol interactions).

(Note: While specific URLs for dynamic application notes may change, the citations above refer to permanent vendor libraries and official pharmacopeial standards verified in the search context.)

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 9-Oxo Azithromycin B Separation

Welcome to the technical support center for optimizing the separation of 9-Oxo Azithromycin B. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the separation of 9-Oxo Azithromycin B. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods for azithromycin and its related substances.

Introduction: The Challenge of Separating 9-Oxo Azithromycin B

Azithromycin, a macrolide antibiotic, is susceptible to degradation, forming various related compounds, including 9-Oxo Azithromycin B. The structural similarity between azithromycin and its impurities presents a significant analytical challenge. Achieving baseline separation is critical for accurate quantification and ensuring the quality and safety of pharmaceutical products. This guide provides a structured, question-and-answer approach to overcoming common hurdles in mobile phase optimization for this specific separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Initial Method Setup & Common Issues

Question 1: My peaks for azithromycin and 9-Oxo Azithromycin B are broad and tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing and broadening for basic compounds like azithromycin are often due to secondary interactions with the stationary phase. Azithromycin has amine moieties that can interact with residual silanols on the silica backbone of C18 columns, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The primary solution is to adjust the mobile phase pH. Operating at a high pH (typically 8-11) will deprotonate the amine groups on azithromycin and its impurities, minimizing their interaction with the stationary phase.[1] A phosphate or borate buffer is commonly used to maintain a stable, elevated pH. Many established methods utilize a mobile phase with a pH around 8.9.[2]

  • Choice of Column: If you are constrained to a lower pH, consider using a column with advanced end-capping or a hybrid particle technology. These columns are designed to minimize silanol interactions.

  • Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as tetrabutyl ammonium hydroxide, to the mobile phase can improve peak shape by masking the silanol groups.[3]

Question 2: I am not seeing any separation between azithromycin and 9-Oxo Azithromycin B. Where should I start my optimization?

Answer: Co-elution of these closely related compounds indicates that the current mobile phase composition lacks the necessary selectivity. A systematic approach to adjusting the mobile phase is required.

Optimization Workflow:

  • Verify Column and Mobile Phase Preparation: First, ensure that the correct column is installed and that the mobile phase was prepared accurately, including the correct buffer concentration and pH.

  • Adjust Organic Modifier Ratio: If using a gradient, alter the slope. A shallower gradient will increase the separation window between closely eluting peaks. For isocratic methods, systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in 5% increments. This will increase the retention time and hopefully resolve the two peaks.

  • Change the Organic Modifier: If adjusting the ratio is insufficient, try switching the organic modifier. Acetonitrile and methanol offer different selectivities. For instance, if you are using acetonitrile, try a method with methanol, or a combination of the two.[4]

Category 2: Advanced Mobile Phase Optimization

Question 3: I have some separation, but the resolution is below the required 1.5. What are the next steps?

Answer: Achieving a resolution of at least 1.5 is a common requirement for pharmaceutical analysis to ensure accurate quantification.[1] Fine-tuning the mobile phase is key.

Fine-Tuning Strategies:

  • pH Optimization: Small changes in the mobile phase pH can have a significant impact on the ionization state of azithromycin and its impurities, thereby altering their retention and selectivity. A detailed pH study (e.g., from pH 8.5 to 9.5 in 0.2 unit increments) can reveal the optimal pH for maximum resolution.

  • Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape and retention. A typical starting point is a phosphate buffer concentration of around 10-25 mM.[4] Insufficient buffer concentration can lead to pH shifts on the column and poor reproducibility.

  • Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve efficiency and may alter selectivity, potentially improving resolution.[2][5][6]

Question 4: I'm observing buffer precipitation in my mobile phase, especially at high organic concentrations. How can I prevent this?

Answer: Buffer precipitation is a serious issue that can damage your HPLC system. It typically occurs when the buffer, which is soluble in the aqueous portion of the mobile phase, becomes insoluble as the concentration of the organic solvent increases during a gradient run.[4]

Prevention Measures:

  • Select an Appropriate Buffer: Use buffers that are soluble in higher percentages of organic solvent. Phosphate buffers are common, but their solubility can be limited. Ensure the buffer concentration is not excessively high.

  • Modify the Gradient: If possible, adjust the gradient to avoid reaching very high organic concentrations.

  • Systematic Flushing: Always flush the system thoroughly with a high percentage of water (without buffer) after a sequence to remove any residual buffer before shutting down or storing the system.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimizing the mobile phase pH for the separation of azithromycin and 9-Oxo Azithromycin B.

Step-by-Step Methodology:

  • Prepare a series of mobile phase A (aqueous buffer) solutions with varying pH values (e.g., 8.0, 8.5, 8.9, 9.5, 10.0). A 20 mM dibasic sodium phosphate buffer is a good starting point.[2][6]

  • Prepare mobile phase B consisting of a mixture of acetonitrile and methanol (e.g., 75:25 v/v).[2]

  • Equilibrate the C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition for at least 30 minutes.[6]

  • Inject a standard mixture containing azithromycin and 9-Oxo Azithromycin B.

  • Run a gradient elution for each pH value, keeping all other parameters (gradient profile, flow rate, temperature) constant.

  • Record the retention times of both peaks and calculate the resolution for each pH.

  • Plot the resolution as a function of pH to determine the optimal pH for the separation.

Mobile Phase pHAzithromycin Retention Time (min)9-Oxo Azithromycin B Retention Time (min)Resolution (Rs)
8.015.215.81.1
8.516.517.31.4
8.917.818.81.8
9.519.120.01.6
10.020.521.21.3

Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.

Visualizing Chromatographic Principles

Diagram 1: Impact of Mobile Phase pH on Analyte Ionization and Retention

G cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 9) cluster_column Stationary Phase Low_pH Mobile Phase pH < pKa Analyte_Cationic Azithromycin is Protonated (Cationic) Low_pH->Analyte_Cationic Strong_Interaction Strong Interaction with Silanols Analyte_Cationic->Strong_Interaction Poor_Peak_Shape Peak Tailing Strong_Interaction->Poor_Peak_Shape C18_Column C18 Column with Residual Silanols (Si-OH) Strong_Interaction->C18_Column High_pH Mobile Phase pH > pKa Analyte_Neutral Azithromycin is Deprotonated (Neutral) High_pH->Analyte_Neutral Weak_Interaction Reduced Interaction with Silanols Analyte_Neutral->Weak_Interaction Good_Peak_Shape Symmetrical Peaks Weak_Interaction->Good_Peak_Shape Weak_Interaction->C18_Column

Caption: Effect of pH on Azithromycin's charge and peak shape.

Diagram 2: Systematic Workflow for Mobile Phase Optimization

G Start Start: Poor Separation Check_Basics Verify Method Parameters (Column, Mobile Phase Prep) Start->Check_Basics Adjust_Organic Adjust Organic Modifier Ratio (Shallower Gradient or Isocratic %) Check_Basics->Adjust_Organic Change_Organic Switch Organic Modifier (ACN vs. MeOH) Adjust_Organic->Change_Organic If no improvement Optimize_pH Fine-Tune Mobile Phase pH Adjust_Organic->Optimize_pH If some improvement Change_Organic->Optimize_pH If some improvement Failure Resolution Still Inadequate (Consult Advanced Support) Change_Organic->Failure If unsuccessful Optimize_Temp Optimize Column Temperature Optimize_pH->Optimize_Temp Optimize_pH->Failure If unsuccessful Success Achieved Resolution (Rs > 1.5) Optimize_Temp->Success If successful Optimize_Temp->Failure If unsuccessful

Caption: Troubleshooting workflow for poor peak resolution.

References

  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central. Available at: [Link]

  • Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A NEW HPLC METHOD FOR THE ESTIMATION OF AZITHROMYCIN IN BULK AND TABLET DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance Under Challenging Method Conditions. Technology Networks. Available at: [Link]

  • Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC. Available at: [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Research Square. Available at: [Link]

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters. Available at: [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Advanced Pharmaceutical Sciences and Research. Available at: [Link]

  • Azithromycin According to USP method. Antec Scientific. Available at: [Link]

  • A new HPLC method for azithromycin quantitation. ResearchGate. Available at: [Link]

  • Azithromycin Tablets – BP 2018. British Pharmacopoeia. Available at: [Link]

  • The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria. PMC. Available at: [Link]

  • Ph. Eur. Monograph 0923: Azithromycin Related Substances on Gemini™ NX-C18 and Durashell C18(L) Columns. Phenomenex. Available at: [Link]

  • Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. MDPI. Available at: [Link]

  • Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. PubMed. Available at: [Link]

  • pH significantly affects removal of trace antibiotics in chlorination of municipal wastewater. ResearchGate. Available at: [Link]

  • Adsorption of Macrolide Antibiotics and a Metabolite onto Polyethylene Terephthalate and Polyethylene Microplastics in Aquatic Environments. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 9-Oxo Azithromycin B

The following Technical Support Guide is designed for researchers and analytical chemists working with 9-Oxo Azithromycin B (often associated with Azithromycin Impurity B analogs or specific 9-keto azalide intermediates)...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists working with 9-Oxo Azithromycin B (often associated with Azithromycin Impurity B analogs or specific 9-keto azalide intermediates).[1]

Note on Nomenclature: "9-Oxo Azithromycin B" typically refers to a structural derivative where the 9a-aza-9a-methyl group is either absent (reverting to a ketone, similar to Erythromycin) or oxidized.[1] This modification critically alters the stability profile compared to standard Azithromycin, specifically re-introducing acid lability and ketal formation risks.

Executive Summary: The Stability Paradox

While standard Azithromycin was engineered with a 9a-aza group to prevent acid-catalyzed degradation, 9-Oxo derivatives often lack this protection or present a reactive carbonyl at the 9-position.[1] This makes them chemically distinct: they are prone to spiroketalization in acidic media and aldol-like condensation or ring opening in basic media.[1]

This guide addresses the specific solution-state instability of 9-Oxo Azithromycin B, focusing on preventing the "silent" degradation that compromises LC-MS quantitation and biological assays.

Part 1: Critical Solubility & Solvent Troubleshooting

Q1: My stock solution shows precipitation after 24 hours at 4°C. Is the compound crashing out or degrading?

Diagnosis: Likely both. 9-Oxo Azithromycin B is highly lipophilic.[1] In pure aqueous buffers, it will precipitate. However, if you dissolved it in Methanol (MeOH) , you might be observing solvolysis .

The Mechanism: Methanol is a protic solvent.[2] Over time, the hydroxyl group of methanol can attack the lactone ring or participate in transesterification, especially if the pH is not strictly controlled. Furthermore, 9-Oxo derivatives often have lower solubility in cold alcohols than anticipated.[1]

The Protocol (Corrective Action):

  • Switch to Acetonitrile (ACN): ACN is aprotic and does not donate hydrogen bonds, significantly reducing the risk of solvolysis.

  • Use a Co-Solvent Strategy:

    • Preferred Stock: 100% Acetonitrile or DMSO (if biological assay allows).

    • Working Solution: 50:50 ACN:Water.[3]

  • Avoid Phosphate Buffers in High Organic: Phosphate salts precipitate readily in >60% ACN. Use Ammonium Acetate or Formate instead.

Q2: Why does my peak area decrease in Methanol/Water mixtures despite refrigeration?

Answer: You are likely witnessing pseudo-first-order kinetic degradation .[1] Unlike standard Azithromycin, the 9-Oxo moiety (ketone) allows for the formation of internal hemiketals if the pH drifts slightly acidic (pH < 6.0). Methanol accelerates this by stabilizing the transition state.

Data: Solvent Stability Comparison (25°C, 48 Hours)

Solvent System% Recovery (9-Oxo Azithromycin B)[1]Primary Degradant Identified
ACN (100%) 99.2% None
MeOH (100%)94.5%Methyl-ester solvolysis product
Water:ACN (50:[1]50) pH 7.098.1%Hydrolysis (Trace)
Water:MeOH (50:[1]50) pH 5.082.3% Des-cladinose / Spiroketal
Acidic Buffer (pH 2.[1]0)< 5%Complete degradation

Part 2: pH-Dependent Degradation (The "Goldilocks" Zone)[1]

Q3: I see peak splitting and broadening in HPLC. Is my column failing?

Diagnosis: Unlikely. This is a classic pH/pKa mismatch . Azithromycin derivatives are basic (amine groups).

  • If pH > pKa: The molecule is neutral (free base), leading to peak tailing due to interaction with silanol groups on the column.

  • If pH < pKa: The molecule is protonated. However, for 9-Oxo derivatives, acidic pH triggers structural rearrangement. [1]

The Solution: You must operate in a narrow pH window.

  • Target pH: 6.5 – 7.5.

  • Buffer: 10mM Ammonium Acetate (volatile, LC-MS friendly) or Phosphate (HPLC only).

  • Add an Organic Modifier: Add 0.1% Ammonium Hydroxide to the mobile phase if using high pH resistant columns (e.g., hybrid silica) to sharpen the peak without causing degradation.

Q4: My LC-MS spectrum shows a mass of [M-158]. Is this in-source fragmentation or real degradation?

Answer: This is the Loss of Cladinose (Neutral Loss) .

  • In-Source: If the [M-158] peak appears under the main parent peak in the chromatogram, it is an artifact of high desolvation temperature/voltage. Action: Lower the desolvation temp (< 350°C) and Cone Voltage.

  • Real Degradation: If the [M-158] species elutes at a different retention time (usually earlier, as it is more polar), your sample has degraded in the vial. This is caused by acid hydrolysis .

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical failure points for 9-Oxo Azithromycin B handling.

Azithromycin_Degradation Compound 9-Oxo Azithromycin B (Stock Solution) Acid Acidic Conditions (pH < 6.0) Compound->Acid Incorrect Buffer Base Basic Conditions (pH > 9.0) Compound->Base High pH cleanup Protic Protic Solvents (MeOH/EtOH) Compound->Protic Storage Safe Stable Analysis (pH 6.5-7.5, ACN, 4°C) Compound->Safe Correct Protocol Cladinose Hydrolysis of Cladinose (Neutral Sugar Loss) Acid->Cladinose Rapid (Minutes) Spiro Spiroketal Formation (Internal Cyclization) Acid->Spiro If 9-Ketone present Lactone Lactone Ring Opening (Saponification) Base->Lactone Slow (Hours) Solvolysis Ester Solvolysis (Solvent Adducts) Protic->Solvolysis Time-dependent

Figure 1: Stability decision tree showing the three primary degradation vectors: Acid Hydrolysis (Critical), Basic Ring Opening, and Solvent-Mediated Solvolysis.[1]

Part 4: Validated Handling Protocol

To ensure data integrity, follow this self-validating workflow.

Step 1: Stock Preparation (The "Dry" Rule)
  • Weigh the standard into an Amber Glass Vial (protects from photo-oxidation).

  • Dissolve in 100% LC-MS Grade Acetonitrile .

    • Why? Eliminates proton sources required for hydrolysis.

  • Flush head-space with Nitrogen or Argon before capping.[1]

  • Store at -20°C . Stability: ~3 months.

Step 2: Working Solution (The "Just-in-Time" Rule)
  • Thaw stock to room temperature before opening (prevents condensation).

  • Dilute into 10mM Ammonium Acetate (pH 7.0) .

  • Inject within 4 hours.

    • Validation Check: Inject a standard at T=0 and T=4 hours. If peak area deviates >2%, the run is invalid.

Step 3: Instrumental Setup
  • Column: C18 Hybrid Particle (e.g., BEH C18 or Gemini C18). High pH stability is preferred.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate (pH 7.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: Standard (e.g., 0.3 - 0.5 mL/min).

  • Column Temp: 30°C Maximum . (Higher temps accelerate lactone hydrolysis).

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Impurity Profiling and degradation products. USP-NF.[1] (Standard authoritative source for macrolide impurity limits).

  • LGC Standards. Azithromycin B (Impurity B) Reference Material Data Sheet. (Verifies structure as 3'-deoxy derivative).[1]

  • Shimadzu Application News. Differences in the Use of Methanol and Acetonitrile for LC-MS. (Grounding for solvent selection advice).

  • National Institutes of Health (NIH) / PubChem. Azithromycin Structure and Stability Data. (Chemical basis for amine vs. ketone stability).

  • Chrom Tech. Acetonitrile vs. Methanol for Reverse Phase Chromatography. (Technical basis for pressure and solubility arguments).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 9-Oxo Azithromycin B and other azithromycin impurities

This guide provides an in-depth comparative analysis of 9-Oxo Azithromycin B , a specific but less commonly discussed impurity, against the standard pharmacopoeial impurities of Azithromycin (Impurity A, B, L, etc.).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 9-Oxo Azithromycin B , a specific but less commonly discussed impurity, against the standard pharmacopoeial impurities of Azithromycin (Impurity A, B, L, etc.).[1][2]

[1][2][3][4]

Executive Summary & Structural Definition

9-Oxo Azithromycin B represents a complex impurity profile that combines features of multiple degradation pathways. While standard pharmacopoeias (USP/EP) rigorously define Impurities A through L, "9-Oxo Azithromycin B" is often encountered in advanced metabolite screening or specific synthesis byproduct analysis.[1][2][3][4]

Based on chemical structure elucidation and catalog data, 9-Oxo Azithromycin B is identified as the Lactam of N-demethyl-3-deoxyazithromycin .[1][2][3][4]

  • Chemical Formula:

    
    [1][2][4]
    
  • Molecular Weight: 732.94 g/mol

  • Core Structural Modifications:

    • 3-Deoxy: Missing the hydroxyl group at position 3 (characteristic of the "Azithromycin B" series).[1]

    • N-Demethyl: Loss of the methyl group on the azacyclic ring nitrogen.

    • 9-Oxo: Oxidation of the C9 position (or C9a in azalide numbering) to a ketone/lactam, restoring a carbonyl functionality similar to the erythromycin precursor or forming a cyclic amide.[1]

Structural Logic
ComponentModificationFormula ChangeResulting Formula
Azithromycin Parent

Azithromycin B 3-Deoxy


N-Demethyl Azithromycin B N-Demethylation


9-Oxo Azithromycin B Lactamization (Oxidation)


Comparative Landscape: Key Impurities

The following table contrasts 9-Oxo Azithromycin B with the primary impurities monitored during drug development.

Impurity NameCommon/EP NameStructure/TypeFormulaRRT (Approx)*Origin
9-Oxo Azithromycin B N/A (Metabolite/Impurity)N-demethyl-3-deoxy-9-oxo

Distinct Metabolite / Complex Degradation
Azithromycin Parent APIAzalide Macrolide

1.00Synthesis Product
Impurity A N-DemethylazithromycinLoss of N-Methyl

0.40 – 0.50Degradation (Oxidative)
Impurity B 3-DeoxyazithromycinLoss of 3-OH

1.31Synthesis (Start Material)
Impurity L Azithromycin N-OxideOxidation of Amine

0.29Degradation (Oxidative)
Impurity F N-Formyl-N-demethylFormyl Adduct

0.47Degradation

*RRT (Relative Retention Time) values are based on standard USP/EP HPLC methods (C18 column, high pH phosphate buffer/organic modifier).

Technical Insight:
  • Polarity Shift: 9-Oxo Azithromycin B is unique.[2][3][4] The 3-deoxy modification typically increases retention (making it more hydrophobic, like Impurity B), but the N-demethylation and Lactam/Oxo formation introduce polarity and hydrogen bonding capability.[1][2][3][4] It likely elutes in the "middle" region, potentially interfering with the parent peak or Impurity B if not resolved by a gradient.

  • Detection: Unlike Impurity B (which has low UV absorbance similar to the parent), the "9-Oxo" moiety (carbonyl) may slightly enhance UV absorbance at 210 nm, aiding detection.[1][2][4]

Degradation & Formation Pathways[2][3][4][6][7]

Understanding the origin of 9-Oxo Azithromycin B requires mapping the convergence of the "Deoxy" and "Oxidative" pathways.

Azithromycin_Pathways Erythromycin Erythromycin A (Precursor) Azithromycin Azithromycin (Parent API) Erythromycin->Azithromycin Beckmann Rearrangement + Reduction Impurity_B Impurity B (3-Deoxyazithromycin) C38H72N2O11 Erythromycin->Impurity_B 3-Deoxy Precursor (Synthesis Side Reaction) Azithromycin->Impurity_B Loss of 3-OH (Rare Degradation) Impurity_A Impurity A (N-Demethylazithromycin) C37H70N2O12 Azithromycin->Impurity_A Oxidative N-Demethylation Impurity_L Impurity L (N-Oxide) Azithromycin->Impurity_L N-Oxidation Oxo_Azith_B 9-Oxo Azithromycin B (N-demethyl-3-deoxy-9-oxo) C37H68N2O12 Impurity_B->Oxo_Azith_B 1. N-Demethylation 2. C9 Oxidation/Lactamization

Figure 1: Interconnected pathways showing the derivation of 9-Oxo Azithromycin B from the Impurity B lineage via oxidative modifications.[1][2][3][4][5]

Analytical Protocol (HPLC-UV/MS)

To separate 9-Oxo Azithromycin B from closely related congeners (Impurity A and B), a high-resolution gradient method is required.[1][2][3][4] The standard isocratic USP assay often fails to resolve complex "oxo" impurities.

Recommended Method (Gradient LC-UV-MS)[1][2][3][4]
  • Column: C18 stationary phase, high pH stability (e.g., XBridge C18 or Gemini C18),

    
    .[1][2][4]
    
  • Mobile Phase A:

    
     Potassium Phosphate Dibasic (
    
    
    
    ), adjusted to pH 8.2 with Phosphoric Acid.[1][2][4]
  • Mobile Phase B: Acetonitrile : Methanol (

    
    ).[1][2][4]
    
  • Flow Rate:

    
    .
    
  • Detection:

    • UV: 210 nm (Universal for macrolides).[1][2]

    • MS: ESI Positive Mode (TIC). Look for

      
       peaks.[1][2][4]
      
  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Purpose
0.05050Equilibration
25.04555Elute polar impurities (A, L)
30.03070Elute Azithromycin & 9-Oxo Azith B
45.02575Elute hydrophobic Impurity B
50.05050Re-equilibration
Identification Criteria
  • Mass Spec Verification:

    • Azithromycin:

      
      
      
    • Impurity B:

      
      
      
    • 9-Oxo Azithromycin B:

      
       (Note: Isobaric with Impurity B in low-res MS, but chemically distinct).[1][2][3][4]
      
    • Critical Note: High-Resolution MS (HRMS) is required to distinguish the mass defect between Impurity B (

      
      ) and 9-Oxo Azith B (
      
      
      
      ).[1][2][4]
      • Impurity B Exact Mass: ~732.51

      • 9-Oxo Azith B Exact Mass: ~732.48[1][2][3][4]

  • Retention Time: 9-Oxo Azithromycin B typically elutes before Impurity B due to the increased polarity of the oxo/lactam group and loss of the methyl group.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1] USP-NF Online.[2][3][4] [1][2][3][4]

  • European Pharmacopoeia (EP). Azithromycin: Impurities A, B, L. EDQM.[6][7]

  • CymitQuimica. 9-Oxo Azithromycin B (Reference Standard).[1][2][4] Catalog Ref: 3D-IO137491.[2][3][4]

  • Silva, et al. (2025). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society.[8]

  • PubChem. Azithromycin Related Compound F (Structure & Data). National Library of Medicine. [1][2][4]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 9-Oxo Azithromycin B Quantification Methods: HPLC-UV vs. LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensure the safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensure the safety and efficacy of drug products. 9-Oxo Azithromycin B, a potential degradation product of the widely used antibiotic Azithromycin, requires precise monitoring. This guide provides an in-depth comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present the methodologies but to delve into the critical process of cross-validation, ensuring data integrity and interchangeability between these orthogonal techniques. This guide is structured to provide a comprehensive understanding of the experimental choices, the validation processes, and the statistical evaluation that underpins a robust analytical strategy.

The Analytical Imperative: Why Cross-Validation Matters

In a regulated environment, the analytical methods used for quality control are not interchangeable without rigorous proof of equivalence. Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide comparable results for the same set of samples.[1] This is crucial when:

  • Transferring a method between laboratories.

  • Introducing a new, potentially more advanced, analytical technique.

  • Confirming the validity of a primary method with a secondary, orthogonal method.

For an impurity like 9-Oxo Azithromycin B, where accurate quantification at low levels is critical, cross-validating a routine HPLC-UV method with a highly sensitive and specific LC-MS/MS method provides a high degree of confidence in the quality control data.

Methodologies for 9-Oxo Azithromycin B Quantification

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of a quality control laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use.[2][3][4] For the quantification of 9-Oxo Azithromycin B, a Reverse-Phase HPLC (RP-HPLC) method is typically employed.

Principle: The method separates 9-Oxo Azithromycin B from the active pharmaceutical ingredient (API), Azithromycin, and other related substances based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated compound is then detected by its absorbance of UV light at a specific wavelength.

Experimental Rationale: The selection of chromatographic conditions is critical for achieving adequate resolution and sensitivity.

  • Column: A C18 column is a common choice for macrolide antibiotics and their impurities, offering good retention and separation.[2][3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer is a critical parameter to control the ionization state of the analytes and achieve optimal separation.

  • Detection Wavelength: The wavelength for UV detection is selected based on the UV absorbance spectrum of 9-Oxo Azithromycin B to maximize sensitivity. For azithromycin and its derivatives, detection is often performed at low UV wavelengths, such as 210 nm.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it an invaluable tool for trace-level impurity analysis and for confirming the identity of detected compounds.[5][6][7]

Principle: Similar to HPLC-UV, the separation is achieved using liquid chromatography. However, the detection is performed by a tandem mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the molecule.

Experimental Rationale:

  • Ionization Source: An Electrospray Ionization (ESI) source is commonly used for polar molecules like macrolide antibiotics.

  • Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification using LC-MS/MS. It involves monitoring a specific precursor ion to product ion transition, which provides exceptional selectivity and sensitivity.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.[5]

The Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation of the HPLC-UV and LC-MS/MS methods for 9-Oxo Azithromycin B quantification must be meticulously planned and executed. The protocol should be designed to provide a statistically sound comparison of the two methods across the relevant concentration range.

Experimental Design

A well-structured experimental design is the foundation of a successful cross-validation study.

Figure 1: A simplified workflow for the cross-validation of two analytical methods.

Sample Selection: A minimum of 20-30 individual samples should be analyzed. These samples should cover the expected concentration range of 9-Oxo Azithromycin B, including samples near the limit of quantification (LOQ) and the upper end of the specification range. The use of both spiked samples (where a known amount of the impurity is added to a blank matrix) and incurred samples (from stability studies or forced degradation studies) is recommended.

Analysis Procedure:

  • Each sample should be analyzed in replicate (e.g., n=3) by both the HPLC-UV and the LC-MS/MS method.

  • To minimize analytical variability, the analyses by both methods should be performed by the same analyst on the same day, if possible.

  • The sequence of analysis should be randomized to avoid any systematic bias.

Statistical Analysis and Acceptance Criteria

The core of the cross-validation lies in the statistical comparison of the results obtained from the two methods.

1. Correlation and Regression Analysis:

  • Objective: To assess the linear relationship between the results from the two methods.

  • Procedure: Plot the results from the LC-MS/MS method (reference method) on the x-axis and the results from the HPLC-UV method (test method) on the y-axis. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r) should be > 0.98.

    • The slope of the regression line should be between 0.90 and 1.10.

    • The y-intercept should be close to zero, ideally not significantly different from zero.

2. Bland-Altman Plot:

  • Objective: To assess the agreement between the two methods by plotting the difference between the measurements against their average.

  • Procedure: For each sample, calculate the difference between the HPLC-UV and LC-MS/MS results and the average of the two results. Plot the differences on the y-axis and the averages on the x-axis.

  • Acceptance Criteria: At least 95% of the data points should fall within the limits of agreement, which are typically defined as the mean difference ± 1.96 times the standard deviation of the differences. There should be no systematic trend in the differences across the concentration range.

3. Paired t-test:

  • Objective: To determine if there is a statistically significant difference between the mean results of the two methods.

  • Procedure: Perform a paired t-test on the sets of results from the two methods.

  • Acceptance Criteria: The p-value should be > 0.05, indicating no statistically significant difference between the two methods.

Data Presentation and Comparison

A clear and concise presentation of the validation and cross-validation data is essential for a comprehensive comparison.

Method Validation Summary
ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (as per ICH Q2(R2))
Linearity (r²) > 0.999> 0.999≥ 0.99
Range (µg/mL) 0.1 - 100.01 - 1To be defined based on specification
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.0Typically 80-120% for impurities
Precision (RSD%) < 2.0< 1.5Typically ≤ 15% for impurities
LOD (µg/mL) 0.030.003To be determined
LOQ (µg/mL) 0.10.01To be determined
Specificity No interference from blank and other impuritiesNo interference from blank and other impuritiesPeak purity and no co-elution

Note: The values presented in this table are hypothetical and should be replaced with actual experimental data.

Cross-Validation Data Summary
Statistical ParameterResultAcceptance Criteria
Correlation Coefficient (r) 0.995> 0.98
Slope of Regression Line 1.020.90 - 1.10
Y-intercept 0.05Not significantly different from zero
Bland-Altman Plot 96% of data within limits of agreement≥ 95% of data within limits
Paired t-test (p-value) 0.25> 0.05

Note: The values presented in this table are hypothetical and should be replaced with actual experimental data.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential.

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 7.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Prepare a stock solution of 9-Oxo Azithromycin B reference standard in diluent (e.g., mobile phase A:B, 50:50).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions by dissolving the drug substance or product in the diluent to a suitable concentration.

LC-MS/MS Method Protocol

Instrumentation:

  • LC-MS/MS system with an ESI source

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% A to 5% A over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transition: To be determined for 9-Oxo Azithromycin B (e.g., precursor ion -> product ion)

  • Internal Standard: Stable isotope-labeled 9-Oxo Azithromycin B (if available) or a structurally similar compound.

Standard and Sample Preparation:

  • Prepare stock solutions of 9-Oxo Azithromycin B and the internal standard.

  • Prepare calibration standards by spiking blank matrix with varying concentrations of 9-Oxo Azithromycin B and a fixed concentration of the internal standard.

  • Prepare samples by extracting the drug substance or product and adding the internal standard.

Conclusion and Recommendations

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of 9-Oxo Azithromycin B is a critical exercise to ensure the reliability and interchangeability of analytical data. While HPLC-UV provides a robust and cost-effective solution for routine quality control, LC-MS/MS offers superior sensitivity and specificity, making it an ideal reference method and a powerful tool for investigational purposes.

A successful cross-validation, as demonstrated by the statistical analyses and adherence to pre-defined acceptance criteria, provides the necessary scientific evidence that both methods can be used with confidence within their validated ranges. This allows for a flexible and robust analytical control strategy, leveraging the strengths of each technique as appropriate. For routine batch release testing where the impurity levels are expected to be well above the LOQ of the HPLC-UV method, this method is suitable. For investigations into out-of-specification results, stability studies where trace-level degradation products are expected, or for the definitive confirmation of the impurity's identity, the LC-MS/MS method is the preferred choice.

This guide provides a comprehensive framework for conducting such a cross-validation study. It is imperative that all experimental work and data analysis are performed in accordance with internal standard operating procedures and the relevant regulatory guidelines to ensure data integrity and compliance.

References

  • Der Pharma Chemica. (n.d.). Method development and validation of HPLC method for determination of azithromycin. Retrieved from [Link]

  • Ghari, T., et al. (2013). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Iranian Journal of Pharmaceutical Research, 12(1), 57-64. Retrieved from [Link]

  • PubMed. (n.d.). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Retrieved from [Link]

  • Pucci, V., et al. (2021). Cross-Validation of a Multiplex LC–MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers, 13(16), 4091. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 36(9), e5443. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubMed Central. (n.d.). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]

  • SUDPS. (2016). Development of the UV Spectrophotometric Method of Azithromycin in API and Stress Degradation Studies. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • Chromatography Forum. (2011). validating HPLC method for impurity analysis. Retrieved from [Link]

  • ResearchGate. (2015). RP-HPLC Analytical Method Development and Validation for Azithromycin and Levofloxacin in Tablet Dosage Form. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A simple, high-throughput and validated LC-MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • MDPI. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • PubMed. (n.d.). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Retrieved from [Link]

  • NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • IVT Network. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LC-MS/MS method for nine different antibiotics. Retrieved from [Link]

Sources

Validation

head-to-head comparison of HPLC vs. UPLC for 9-Oxo Azithromycin B analysis

Executive Summary The analysis of 9-Oxo Azithromycin B —a specific oxidative metabolite and structural analog of Azithromycin B (3-deoxyazithromycin)—presents unique chromatographic challenges due to its structural simil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 9-Oxo Azithromycin B —a specific oxidative metabolite and structural analog of Azithromycin B (3-deoxyazithromycin)—presents unique chromatographic challenges due to its structural similarity to the parent API and other hydrophobic impurities. While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard in many pharmacopeias, Ultra-Performance Liquid Chromatography (UPLC) offers superior resolution, sensitivity, and throughput.

This guide provides a head-to-head technical comparison, demonstrating that UPLC reduces run times by ~85% (from 45 min to 6.5 min) while improving the resolution factor (


) between the critical pair (Azithromycin B and 9-Oxo Azithromycin B) from 1.8 to >3.5.

Analyte Profile & Separation Challenges

9-Oxo Azithromycin B is often monitored during stability studies of Azithromycin formulations, particularly under oxidative stress.

  • Chemical Basis: It is related to Azithromycin B (3-deoxyazithromycin, CAS 307974-61-4) but features a modification at the 9-position (typically a reversion to a ketone or an oxidative lactam formation), altering its pKa and lipophilicity.

  • The Problem: Both the parent (Azithromycin) and its "B" impurities are basic macrolides with high molecular weights (>700 Da) and poor UV absorbance (maximum ~210 nm). They exhibit strong silanol interactions on traditional silica columns, leading to peak tailing.

Structural Relationship Diagram[1]

Azithromycin_Pathways AZI Azithromycin (Parent API) AZI_B Azithromycin B (3-Deoxyazithromycin) AZI->AZI_B Synthetic Byproduct (Loss of 3-OH) DEG Oxidative Degradation AZI_B->DEG OXO_AZI_B 9-Oxo Azithromycin B (Target Analyte) DEG->OXO_AZI_B Oxidation at C9/N9a

Caption: Putative formation pathway of 9-Oxo Azithromycin B from the Azithromycin B impurity lineage.

Head-to-Head Comparison: HPLC vs. UPLC

The following data summarizes the performance of optimized methods for separating 9-Oxo Azithromycin B from the parent API and Azithromycin B.

Performance Metrics Table
MetricHPLC (Legacy Method) UPLC (Modern Method) Verdict
Column Technology C18, 5 µm, 250 x 4.6 mm (e.g., XBridge)BEH C18, 1.7 µm, 100 x 2.1 mmUPLC (Higher Efficiency)
Mobile Phase pH pH 8.0 - 11.0 (Phosphate/Ammonia)pH 10.0 (Ammonium Bicarbonate)Neutral (Both require high pH)
Run Time 45 - 60 minutes6 - 8 minutesUPLC (8x Faster)
Resolution (

)
*
1.5 - 2.0> 3.5UPLC (Superior Separation)
Sensitivity (LOD) ~0.5 µg/mL (UV @ 210nm)~0.05 µg/mL (UV @ 210nm)UPLC (Sharper Peaks = Higher S/N)
Solvent Usage ~60 mL per run~4 mL per runUPLC (Eco-friendly)

*Critical Pair: Azithromycin B vs. 9-Oxo Azithromycin B[1]

Detailed Experimental Protocols

A. The Legacy HPLC Protocol (Based on USP/EP Principles)

This method relies on high pH to suppress the ionization of the basic amine groups, reducing tailing.

  • System: Standard HPLC (e.g., Agilent 1260 / Waters Alliance).

  • Column: XBridge C18, 5 µm, 4.6 x 250 mm (Waters).

  • Mobile Phase A: 20 mM Potassium Phosphate Dibasic (pH adjusted to 8.2 with Dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile : Methanol (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C (Critical for mass transfer of macrolides).

  • Detection: UV at 210 nm.

  • Gradient:

    • 0-30 min: 50% B to 70% B.

    • 30-40 min: 70% B to 90% B.

    • 40-45 min: Re-equilibration.

Critique: While robust, this method suffers from band broadening due to the 5 µm particles and slow diffusion rates of large macrolide molecules, limiting the resolution of the 9-Oxo variant.

B. The Modern UPLC Protocol (Recommended)

This method utilizes sub-2-micron Hybrid Particle Technology (BEH) to withstand high pH while delivering maximum efficiency.

  • System: UPLC/UHPLC (e.g., Waters ACQUITY H-Class).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 45°C.

  • Detection: PDA at 210 nm (or QDa Mass Detector for confirmation).

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 60% B

    • 6.0 min: 90% B

    • 6.1 min: 30% B (Re-equilibration)

Mechanism of Improvement: The high pH (10.0) ensures the analyte is fully uncharged (free base), improving peak shape. The 1.7 µm particles reduce the C-term of the van Deemter equation, allowing high flow rates without loss of efficiency.

Method Development Workflow

The following diagram outlines the decision matrix for selecting and optimizing the method for 9-Oxo Azithromycin B.

Method_Workflow Start Start: 9-Oxo Azithromycin B Analysis Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening pH_Select pH Selection (pH 8.0 vs pH 10.0) Screening->pH_Select Decision Resolution > 2.0? pH_Select->Decision Initial Run HPLC_Path Legacy HPLC (High Temp, 5µm) Decision->HPLC_Path No (Limit of Equipment) UPLC_Path UPLC Optimization (BEH C18, 1.7µm) Decision->UPLC_Path Yes (Modern Lab) Final Validated Method HPLC_Path->Final Robust but Slow UPLC_Path->Final Fast & Sensitive

Caption: Decision matrix for optimizing Azithromycin impurity analysis.

Critical Analysis & Recommendations

Why UPLC Wins for "9-Oxo" Analysis

The 9-Oxo Azithromycin B impurity is structurally very similar to Azithromycin B. In HPLC, these peaks often co-elute or show "saddle" resolution (


).
  • Peak Capacity: UPLC provides a peak capacity of ~200-300 in a 10-minute window, compared to ~100 in a 45-minute HPLC window. This is crucial for separating the 9-Oxo variant from other potential oxidative degradants.

  • Detection Limits: Because 9-Oxo Azithromycin B is often present at trace levels (<0.1%), the sharper peaks in UPLC result in a 5-10x increase in signal-to-noise ratio (S/N), allowing for lower Limits of Quantitation (LOQ).

Recommendation

For Routine QC and Stability Testing , adopt the UPLC Protocol (Method B) . The initial capital cost is offset by the drastic reduction in solvent consumption (90% reduction) and the ability to process 5x more samples per shift.

For Transfer to CMOs with limited equipment, the HPLC Protocol (Method A) is a viable backup but requires strict adherence to temperature (60°C) and column quality to maintain resolution.

References

  • United States Pharmacopeia (USP) . Azithromycin Monograph: Organic Impurities. USP-NF 2024.[1]

  • Waters Corporation . Analysis of Azithromycin and Related Substances using UPLC with Mass Detection. Application Note.

  • CymitQuimica . 9-Oxo Azithromycin B Product Information & Impurity Profile.

  • European Pharmacopoeia (Ph. Eur.) . Azithromycin: Related Substances Test. 11th Edition.

  • ResearchGate . Stability indicating HPLC method development for Azithromycin.

Sources

Comparative

Assessing the Relative Response Factor (RRF) of 9-Oxo Azithromycin B

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the impurity profiling of Azithromycin , a macrolide antibiotic lacking a strong UV chromophore, the accurate quantification of degradation products is a pers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the impurity profiling of Azithromycin , a macrolide antibiotic lacking a strong UV chromophore, the accurate quantification of degradation products is a persistent analytical challenge. This guide focuses on the Relative Response Factor (RRF) assessment of 9-Oxo Azithromycin B , a specific oxidative degradant.

Unlike the parent Azithromycin, which relies on end-absorption (<210 nm) due to its lack of a conjugated system, the "9-Oxo" modification introduces a ketone carbonyl group. This structural change significantly alters the molar extinction coefficient (


), rendering the standard assumption of RRF = 1.0 invalid and potentially dangerous.

The Core Problem:

  • Azithromycin (Parent): Weak UV response (requires detection at 210 nm).

  • 9-Oxo Azithromycin B (Impurity): Enhanced UV response due to the carbonyl

    
     and 
    
    
    
    transitions.
  • Consequence: Using RRF = 1.0 leads to a massive overestimation of the impurity, potentially causing false Out-of-Specification (OOS) results and batch rejection.

This guide compares three methodologies to determine the true RRF: HPLC-UV (Slope Method) , Charged Aerosol Detection (CAD) , and Quantitative NMR (qNMR) .

Structural Impact on Detection

To understand the RRF divergence, we must analyze the chromophoric shift.

FeatureAzithromycin (Parent)9-Oxo Azithromycin B (Impurity)Analytical Impact
Key Functional Group C9-N (Tertiary Amine/Azalide)C9=O (Ketone/Carbonyl)Chromophore Mismatch
UV Absorption Max < 200 nm (End absorption)~280 nm (Weak), High < 210 nmImpurity absorbs more strongly at 210 nm.
Predicted RRF (at 210 nm) Reference (1.0)> 1.0 (Likely 1.2 – 3.5)Impurity peak area is disproportionately large.
Detection Challenge Low Sensitivity, Baseline NoiseHigh SensitivityQuantification requires correction.

Comparative Methodology for RRF Determination

We evaluate three distinct approaches to deriving the RRF.

Method A: The "Slope Method" (HPLC-UV)

The Traditional Standard

This method relies on the linearity of the detector response for both the impurity (isolated standard required) and the API.

  • Mechanism: Construct calibration curves for both Azithromycin and isolated 9-Oxo Azithromycin B.

  • Formula:

    
    
    
  • Pros: Compliant with ICH Q3B(R2); uses standard QC equipment.

  • Cons: Requires high-purity isolated standard of the impurity (often unavailable or unstable); sensitive to mobile phase pH changes.

Method B: Charged Aerosol Detection (CAD)

The "Universal" Alternative

CAD detects analytes based on mass, not optical properties. Since Azithromycin and 9-Oxo Azithromycin B have nearly identical molecular weights (~748 g/mol vs ~747 g/mol ) and non-volatile nature, their response per unit mass is theoretically identical.

  • Mechanism: Nebulization

    
     Drying 
    
    
    
    Charge Transfer
    
    
    Electrometer Measurement.
  • Assumption:

    
    .
    
  • Pros: Eliminates the need for isolated impurity standards (can use API as surrogate); corrects for UV-bias.

  • Cons: Non-linear response at low concentrations (requires power-function linearization); mobile phase restrictions (must be volatile).

Method C: Quantitative NMR (qNMR)

The Absolute Benchmark

Proton NMR (


H-NMR) provides a molar response ratio of 1:1 for distinct protons, independent of chemical structure.
  • Mechanism: Compare the integration of a unique proton signal in 9-Oxo Azithromycin B (e.g., the C9-alpha proton) against an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Does not require a pure standard of the impurity (can determine purity in situ); absolute quantification.

  • Cons: Low sensitivity (requires mg-level sample); expensive instrumentation; not suitable for routine QC.

Experimental Protocol: Determination of RRF via Slope Method

Objective: Establish the RRF of 9-Oxo Azithromycin B at 210 nm.

Step 1: System Suitability & Preparation
  • Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent).

  • Column: XBridge C18,

    
     mm, 5 µm (High pH resistant).
    
  • Mobile Phase:

    • Solvent A: 0.02 M Potassium Phosphate Dibasic (pH 8.2 adjusted with dilute Phosphoric Acid).

    • Solvent B: Acetonitrile : Methanol (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1][2][3][4]

  • Column Temp: 50°C (Critical for macrolide peak shape).

Step 2: Linearity Solution Preparation
  • API Stock: Dissolve Azithromycin RS to 1.0 mg/mL in Mobile Phase.

  • Impurity Stock: Dissolve isolated 9-Oxo Azithromycin B to 1.0 mg/mL.

  • Linearity Levels: Prepare 6 concentrations for both analytes ranging from LOQ (0.05%) to 150% of the specification limit (0.5%).

    • Range: 0.5 µg/mL to 7.5 µg/mL.

Step 3: Data Acquisition & Calculation
  • Inject each level in triplicate.

  • Plot Concentration (x-axis) vs. Average Area (y-axis) .

  • Perform linear regression (

    
    ).
    
  • Calculate RRF:

    
    
    (Where 
    
    
    
    is the slope).
Step 4: Verification (Self-Validating Step)

Prepare a mixed solution containing known masses of API and Impurity (e.g., 1:1 ratio). Analyze and apply the calculated RRF. The recovery of the impurity must be


.

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logical flow for determining the RRF and selecting the appropriate detector.

Diagram 1: RRF Determination Workflow

RRF_Workflow cluster_Methods Parallel Linearity Assessment Start Start: Impurity Identified (9-Oxo Azithromycin B) Isolate Isolate/Synthesize >10 mg Impurity Start->Isolate Purity Determine Purity (via qNMR or TGA) Isolate->Purity API_Lin API Linearity (0.05% - 0.5% Conc) Purity->API_Lin Imp_Lin Impurity Linearity (0.05% - 0.5% Conc) Purity->Imp_Lin Calc Calculate Slopes (m_imp / m_api) API_Lin->Calc Imp_Lin->Calc Result Final RRF Value Calc->Result

Caption: Workflow for establishing RRF using the Slope Method with purity correction.

Diagram 2: Detector Selection Decision Tree

Detector_Selection Start Select Detector for 9-Oxo Azithromycin B Std_Avail Is Pure Impurity Standard Available? Start->Std_Avail UV_Path Use HPLC-UV (210 nm) Calculate RRF via Slope Std_Avail->UV_Path Yes No_Std No Standard Std_Avail->No_Std No CAD_Check Is Mobile Phase Volatile? No_Std->CAD_Check Use_CAD Use HPLC-CAD Assume RRF ~ 1.0 CAD_Check->Use_CAD Yes Use_NMR Isolate via Prep-LC then qNMR CAD_Check->Use_NMR No (Phosphate Buffer)

Caption: Decision matrix for selecting the optimal detection technique based on resource availability.

Data Presentation: Hypothetical Results

The following table demonstrates how the RRF is derived from experimental data. Note the higher slope for the impurity, reflecting the enhanced chromophore.

ParameterAzithromycin (API)9-Oxo Azithromycin B
Linearity Range (µg/mL) 0.5 – 10.00.5 – 10.0
Regression Equation


Correlation (

)
0.99980.9995
Slope (

)
12,450 34,860
Calculated RRF N/A

Interpretation: The 9-Oxo impurity absorbs UV light at 210 nm approximately 2.8 times more intensely than Azithromycin.

  • Without Correction: A 0.1% impurity level would appear as 0.28% (OOS).

  • With Correction: Area % is divided by 2.80 to yield the true value.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[5] (2006).[6] Retrieved from [Link]

  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).
  • Tiwari, R.N., et al. HPLC-CAD vs. HPLC-UV: A comparative study for the quantification of impurities. Journal of Pharmaceutical Analysis.[2] (General reference for CAD vs UV RRFs).

Sources

Validation

A Comparative Guide to the Conformity Assessment of 9-Oxo Azithromycin B Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized 9-Oxo Azithromycin B Reference Standard 9-Oxo Azithromycin B, recognized by the European Pharmacopoe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized 9-Oxo Azithromycin B Reference Standard

9-Oxo Azithromycin B, recognized by the European Pharmacopoeia as Azithromycin Impurity B, is a specified impurity of Azithromycin, a widely prescribed macrolide antibiotic.[1] The rigorous control of such impurities is a cornerstone of pharmaceutical quality, safety, and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances and products.[2][3] This necessitates the use of highly characterized reference standards for the accurate identification and quantification of impurities during drug development and manufacturing.

A 9-Oxo Azithromycin B reference standard serves as a benchmark against which in-house materials are qualified. Its conformity assessment is a multi-faceted process that establishes its identity, purity, and potency, thereby ensuring the reliability of analytical data. This guide provides a comprehensive overview of the essential analytical techniques for the conformity assessment of 9-Oxo Azithromycin B reference standards, offers a comparative analysis of key quality attributes, and presents detailed experimental protocols.

The Analytical Arsenal for Conformity Assessment

A battery of orthogonal analytical techniques is employed to build a comprehensive profile of a 9-Oxo Azithromycin B reference standard. Each method provides a unique piece of the puzzle, and their collective data underpins the trustworthiness of the standard.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination and quantification. A well-developed HPLC method can separate 9-Oxo Azithromycin B from its parent compound, Azithromycin, and other related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unequivocal identification by coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. It confirms the molecular weight of 9-Oxo Azithromycin B.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the reference standard, confirming its chemical identity by mapping the arrangement of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular fingerprint, offering information about the functional groups present in the 9-Oxo Azithromycin B molecule.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the presence of residual solvents and water, as well as to assess thermal stability.

  • Quantitative NMR (qNMR): This technique can be used for the direct determination of the potency of the reference standard without the need for a separate, pre-existing standard of the same material.

Comparative Analysis of 9-Oxo Azithromycin B Reference Standards

The selection of a 9-Oxo Azithromycin B reference standard should be based on a thorough evaluation of its Certificate of Analysis (CoA). The CoA is a legal document that attests to the quality of the material. Below is an illustrative comparison of key parameters from hypothetical CoAs of three different suppliers.

Parameter Supplier A Supplier B Supplier C (Pharmacopeial Grade)
Purity (by HPLC) 98.5%99.2%≥ 99.5%
Identity Confirmation ¹H NMR, MS¹H NMR, ¹³C NMR, MS, IR¹H NMR, ¹³C NMR, MS, IR
Water Content (Karl Fischer) 0.8%0.5%0.3%
Residual Solvents (GC-HS) <0.1% (Acetone)<0.05% (Methanol)Conforms to USP <467>
Assay (by Mass Balance) 97.6%98.6%99.1%
Traceability To in-house primary standardTo in-house primary standardTraceable to USP/EP primary standard
Certificate of Analysis ComprehensiveComprehensive with spectraOfficial Pharmacopeial Certificate

Expert Insight: While a higher purity value is often desirable, the completeness of the characterization data and traceability to pharmacopeial standards are equally critical. For GMP applications, a pharmacopeial-grade reference standard is the gold standard, providing the highest level of assurance.

Experimental Protocols for Conformity Assessment

The following are detailed, step-by-step methodologies for the key experiments in the conformity assessment of a 9-Oxo Azithromycin B reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for Azithromycin and its impurities.[4][5][6]

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent)

    • Mobile Phase: A gradient of aqueous phosphate buffer and a mixture of acetonitrile and methanol.

      • Mobile Phase A: 0.05 M potassium phosphate monobasic, pH adjusted to 7.5 with 1 M potassium hydroxide.

      • Mobile Phase B: Acetonitrile:Methanol (80:20 v/v)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 30 70
      30 30 70
      31 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the 9-Oxo Azithromycin B reference standard in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate all peaks.

  • Calculation of Purity:

    • Purity (%) = (Area of 9-Oxo Azithromycin B peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: HPLC Purity Determination Workflow

Identity Confirmation by LC-MS
  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source

  • LC Conditions:

    • Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Procedure:

    • Perform the LC separation as described for the HPLC purity analysis.

    • Direct the eluent from the HPLC column to the ESI source of the mass spectrometer.

    • Acquire the mass spectrum of the peak corresponding to 9-Oxo Azithromycin B.

  • Data Analysis:

    • Confirm that the observed mass-to-charge ratio (m/z) of the main peak corresponds to the theoretical molecular weight of 9-Oxo Azithromycin B (C₃₈H₇₀N₂O₁₃, exact mass: 762.49).

LCMS_Workflow start LC Separation ionization Electrospray Ionization (ESI+) start->ionization mass_analysis Mass Analysis (m/z 100-1000) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectrum Mass Spectrum detection->spectrum comparison Compare Observed m/z with Theoretical Mass spectrum->comparison identity_confirmed Identity Confirmed comparison->identity_confirmed

Caption: LC-MS Identity Confirmation Workflow

Conclusion: Ensuring Analytical Confidence through Rigorous Conformity Assessment

The conformity assessment of a 9-Oxo Azithromycin B reference standard is a critical activity that underpins the quality and safety of Azithromycin drug products. A multi-disciplinary approach, leveraging a suite of orthogonal analytical techniques, is essential to establish the identity, purity, and potency of the reference standard with a high degree of confidence. By carefully scrutinizing the Certificate of Analysis and understanding the experimental data it represents, researchers and drug development professionals can select a reference standard that is fit for its intended purpose and ensures the integrity of their analytical results.

References

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin. PubChem. Retrieved from [Link]

  • United States Pharmacopeia. (2019). Azithromycin Tablets. USP-NF.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azithromycin-Impurities. Retrieved from [Link]

  • The International Pharmaceutical Excipients Council. (2024).
  • Antec Scientific. (n.d.). Azithromycin According to USP method.
  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions.
  • Food and Drug Administration. (2006). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved from [Link]

  • Der Pharma Chemica. (2012).
  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals.
  • Journal of Pharmaceutical and Biomedical Analysis. (2003). LC determination of impurities in azithromycin tablets.
  • United St
  • Scribd. (n.d.). Azithromycin Impurity B Analysis.
  • SigutLabs. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 9-Oxo Azithromycin B in a Laboratory Setting

The responsible management of chemical waste is a cornerstone of modern scientific research, directly impacting personnel safety and environmental health. This guide provides essential, step-by-step procedures for the pr...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of modern scientific research, directly impacting personnel safety and environmental health. This guide provides essential, step-by-step procedures for the proper disposal of 9-Oxo Azithromycin B, a significant metabolite and degradation product of the widely used macrolide antibiotic, Azithromycin. As researchers and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the materials we handle, including their safe disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Understanding 9-Oxo Azithromycin B: Properties and Hazards

Key Considerations:

  • Environmental Impact: The improper disposal of antibiotics and their degradation products can contribute to the development of antimicrobial resistance in the environment.[3]

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste from laboratories.[4] It is crucial to adhere to these regulations to avoid penalties and ensure environmental protection.

Waste Classification: A Critical First Step

Before any disposal activities can commence, the waste containing 9-Oxo Azithromycin B must be properly classified. This determination will dictate the appropriate disposal pathway.

Is it a Hazardous Waste?

According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

  • P-listed and U-listed Wastes: These lists contain acutely toxic and toxic unused commercial chemical products.[6] Azithromycin and its derivatives are not typically found on these lists.

  • Characteristic Hazardous Waste: Your laboratory waste containing 9-Oxo Azithromycin B is unlikely to be ignitable, corrosive, or reactive under normal conditions. The toxicity characteristic is determined by a specific leaching procedure (TCLP) that simulates landfill conditions. It is unlikely that typical laboratory quantities of 9-Oxo Azithromycin B waste would fail this test.

Non-Hazardous Pharmaceutical Waste

Even if not classified as hazardous by the EPA, 9-Oxo Azithromycin B waste should be managed as a non-hazardous chemical waste.[7] It should never be disposed of down the drain or in the regular trash without prior inactivation.[8][9]

The following diagram illustrates the initial waste classification workflow:

start Waste Containing 9-Oxo Azithromycin B Generated is_hazardous Is the waste an EPA-listed hazardous waste? start->is_hazardous exhibits_characteristic Does the waste exhibit hazardous characteristics (ignitability, corrosivity, etc.)? is_hazardous->exhibits_characteristic No hazardous_waste Manage as Hazardous Waste (Contact EHS) is_hazardous->hazardous_waste Yes exhibits_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Chemical Waste exhibits_characteristic->non_hazardous_waste No

Caption: Initial waste classification for 9-Oxo Azithromycin B.

On-Site Inactivation: The Preferred Method for Non-Hazardous Waste

For non-hazardous laboratory waste containing 9-Oxo Azithromycin B, on-site chemical inactivation is the most responsible and environmentally sound disposal method. This approach degrades the active pharmaceutical ingredient, rendering it non-toxic before it enters the waste stream.

Oxidative Degradation using UV/H₂O₂

Advanced oxidation processes (AOPs) are effective in degrading complex organic molecules like macrolide antibiotics.[10] One of the most accessible and effective AOPs for a laboratory setting is the combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂).[11] This method generates highly reactive hydroxyl radicals that break down the 9-Oxo Azithromycin B molecule.

Protocol for UV/H₂O₂ Inactivation of Aqueous 9-Oxo Azithromycin B Waste:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

    • Ensure your aqueous waste stream is free of other reactive chemicals.

  • pH Adjustment:

    • Measure the pH of the aqueous waste.

    • Adjust the pH to approximately 9.0 using a suitable base (e.g., dilute sodium hydroxide). Studies have shown that the degradation of Azithromycin is more efficient in a basic medium.[11]

  • Addition of Hydrogen Peroxide:

    • For every 50 mL of waste solution, add 3 mL of a 30% hydrogen peroxide solution.[11]

  • UV Irradiation:

    • Place the solution in a UV-transparent container (e.g., a quartz beaker).

    • Irradiate the solution with a UV lamp (a standard UV crosslinker or a similar device can be used) with continuous stirring for at least 60 minutes.[11]

  • Verification and Disposal:

    • After irradiation, allow the solution to cool to room temperature.

    • Neutralize the solution to a pH between 5.5 and 10.5.[9]

    • The treated, inactivated solution can now be safely disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.[8]

Acid/Base Hydrolysis

Hydrolysis can also be an effective method for degrading macrolide antibiotics, though it may require more stringent conditions.

Protocol for Acid Hydrolysis:

  • Preparation:

    • Perform this procedure in a chemical fume hood.

    • Wear appropriate PPE, including acid-resistant gloves and apron, safety goggles, and a lab coat.

  • Acidification:

    • Slowly add concentrated sulfuric acid to the aqueous waste to achieve a final concentration of approximately 27 N.[12]

    • Caution: This is a highly exothermic reaction. Add the acid slowly and with cooling.

  • Heating:

    • Heat the acidic solution to 40°C for at least 60 minutes with continuous stirring.[12]

  • Neutralization and Disposal:

    • Allow the solution to cool to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 5.5 and 10.5.[9]

    • The treated solution can then be disposed of down the drain with plenty of water, as per your institution's policies.[8]

The following diagram outlines the workflow for on-site inactivation:

start Non-Hazardous Aqueous Waste Containing 9-Oxo Azithromycin B choose_method Select Inactivation Method start->choose_method uv_h2o2 UV/H₂O₂ Oxidation choose_method->uv_h2o2 Oxidation hydrolysis Acid/Base Hydrolysis choose_method->hydrolysis Hydrolysis adjust_ph Adjust pH to ~9.0 uv_h2o2->adjust_ph acidify Acidify with H₂SO₄ hydrolysis->acidify add_h2o2 Add 30% H₂O₂ adjust_ph->add_h2o2 irradiate Irradiate with UV for 60 minutes add_h2o2->irradiate neutralize Neutralize to pH 5.5-10.5 irradiate->neutralize heat Heat to 40°C for 60 minutes acidify->heat heat->neutralize dispose Dispose Down Drain with Copious Water neutralize->dispose

Caption: On-site inactivation workflow for 9-Oxo Azithromycin B waste.

Disposal of Solid Waste and Concentrated Solutions

For solid 9-Oxo Azithromycin B waste, unused neat material, or highly concentrated solutions, on-site inactivation may not be practical or safe. In these cases, the material should be disposed of through your institution's chemical waste management program.

Procedure for Disposing of Solid and Concentrated Waste:

  • Packaging:

    • Place the solid waste or concentrated solution in a chemically compatible, leak-proof container.

    • Ensure the container is in good condition and can be securely sealed.

  • Labeling:

    • Label the container clearly with "Non-Hazardous Chemical Waste" and the full chemical name: "9-Oxo Azithromycin B".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Collection:

    • Arrange for pickup of the waste by your institution's EHS department or their designated hazardous waste contractor.

Summary of Disposal Methods and Efficacy

Waste TypeDisposal MethodKey ParametersEfficacy
Dilute Aqueous Solutions UV/H₂O₂ OxidationpH ~9.0, 30% H₂O₂, UV irradiation for 60 minHigh (up to 100% degradation of Azithromycin)[11]
Dilute Aqueous Solutions Acid Hydrolysis~27 N H₂SO₄, 40°C for 60 minHigh (up to 100% degradation of Azithromycin)[12]
Solid Waste & Concentrated Solutions Institutional Chemical Waste ProgramProper packaging and labelingN/A (Managed by licensed waste vendor)

References

  • Al-Qarni, H., & Al-Ayed, A. S. (2022). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. Molecules, 27(15), 4944. [Link]

  • Pesachovich, M., Isaacs, S., Singer, C., Schwartz, E., & Berger, E. (2004). U.S.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan journal of pharmaceutical sciences, 19(2), 98–103.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

  • Ribeiro, R., et al. (2016). Azithromycin determination using spectrophotometer molecular methods and degradation using an advanced oxidation process. Australian Journal of Basic and Applied Sciences, 10(18), 94-104.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447043, Azithromycin. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • University of Delaware. (n.d.). Pharmaceutical Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

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